Succinic acid-13C2
Beschreibung
The exact mass of the compound Butanedioic acid-2,3-13C2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2,3-13C2)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYFGRWQOYBRFD-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2]C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514629 | |
| Record name | (2,3-~13~C_2_)Butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61128-08-3 | |
| Record name | (2,3-~13~C_2_)Butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61128-08-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Succinic Acid-13C2: A Versatile Tool in Advanced Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a central role in cellular metabolism. Its isotopically labeled form, Succinic acid-13C2, where two carbon atoms are replaced with the stable isotope carbon-13, has emerged as an indispensable tool in various research fields. This guide provides a comprehensive overview of the applications of this compound, with a focus on its utility in metabolic flux analysis, as an internal standard for quantitative analysis, and in pharmacokinetic studies. Detailed experimental protocols and structured data presentations are included to facilitate its practical implementation in a laboratory setting.
Core Applications of this compound in Research
This compound is primarily utilized in three key research areas:
-
Metabolic Tracing and Flux Analysis: As a stable isotope-labeled metabolite, this compound serves as a powerful tracer to elucidate the dynamics of metabolic pathways, particularly the TCA cycle. By tracking the incorporation and transformation of the 13C label into downstream metabolites, researchers can quantify the rates (fluxes) of metabolic reactions under various physiological and pathological conditions.
-
Internal Standard for Quantitative Analysis: In analytical chemistry, particularly in mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), this compound is an ideal internal standard.[1] Its chemical properties are nearly identical to its unlabeled counterpart, but its distinct mass allows for precise and accurate quantification of endogenous succinic acid, correcting for variations in sample preparation and instrument response.[1]
-
Pharmacokinetic Studies: Labeled compounds are crucial for differentiating exogenously administered substances from their endogenous counterparts. Succinic acid-13C4 has been used to study the absorption, distribution, metabolism, and excretion (ADME) of succinic acid in vivo, providing valuable pharmacokinetic data for drug development and nutritional studies.[2]
Data Presentation: Quantitative Insights
The use of isotopically labeled succinic acid allows for precise quantitative measurements in biological systems. The following table summarizes key pharmacokinetic parameters of 13C4-labeled succinic acid (13C4SA) in mice, as determined in a recent study.[2]
| Parameter | Intravenous (IV) Administration (10 mg/kg) | Oral (PO) Administration (100 mg/kg) |
| Cmax (Peak Plasma Concentration) | Not Applicable (administered directly into circulation) | 15.3 ± 4.2 µg/mL |
| Tmax (Time to Peak Concentration) | Not Applicable | 0.25 hours |
| AUC0-t (Area Under the Curve) | 3.8 ± 0.4 µg·h/mL | 1.9 ± 0.5 µg·h/mL |
| t1/2 (Half-life) | 0.56 ± 0.12 hours | 0.61 ± 0.09 hours |
| CL (Clearance) | 4574.5 ± 481.2 mL/h/kg | Not Determined |
| Vd (Volume of Distribution) | 520.8 ± 65.7 mL/kg | Not Determined |
| Bioavailability (F%) | Not Applicable | 1.5% |
Mandatory Visualizations: Pathways and Workflows
Visualizing complex biological and experimental processes is crucial for understanding. The following diagrams, created using Graphviz, illustrate key applications of this compound.
References
Succinic acid-13C2 chemical properties and structure
An In-depth Technical Guide to Succinic Acid-13C2: Chemical Properties, Structure, and Applications
Introduction
Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a pivotal role in cellular metabolism.[1][2][3][4] Stable isotope-labeled succinic acid, particularly this compound, serves as an invaluable tool for researchers in the fields of metabolomics, drug development, and clinical mass spectrometry.[5] By incorporating the heavy isotope of carbon (¹³C), these molecules act as tracers, enabling the precise tracking and quantification of metabolic fluxes and pathway dynamics without the concerns associated with radioisotopes.
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of this compound. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope tracers to investigate metabolic pathways and quantify endogenous metabolites.
Chemical Properties and Structure
This compound is a chemically stable, solid compound available in various isotopic labeling patterns, most commonly with ¹³C at the C1 and C4 positions (Succinic acid-1,4-¹³C₂) or the C2 and C3 positions (Succinic acid-2,3-¹³C₂). The incorporation of two ¹³C atoms results in a mass shift of +2, which is readily detectable by mass spectrometry.
Quantitative Data Summary: Succinic acid-1,4-¹³C₂
The following table summarizes the key quantitative chemical and physical properties of Succinic acid-1,4-¹³C₂.
| Property | Value | References |
| Identifiers | ||
| CAS Number | 79864-95-2 | |
| PubChem CID | 10290778 | |
| InChIKey | KDYFGRWQOYBRFD-CQDYUVAPSA-N | |
| Molecular | ||
| Chemical Formula | HO₂¹³CCH₂CH₂¹³CO₂H | |
| Molecular Weight | 120.07 g/mol | |
| Exact Mass | 120.03331834 Da | |
| Isotopic Purity | 99 atom % ¹³C | |
| Physical | ||
| Physical Form | Solid | |
| Melting Point | 187-190 °C | |
| Boiling Point | 235 °C (decomposes) | |
| Safety | ||
| GHS Pictogram | GHS05 (Corrosion) | |
| Hazard Statement | H318 (Causes serious eye damage) |
Chemical Structure of Succinic acid-1,4-¹³C₂
The diagram below illustrates the molecular structure of Succinic acid-1,4-¹³C₂, highlighting the positions of the ¹³C stable isotopes.
Caption: Structure of Succinic acid-1,4-¹³C₂.
Experimental Protocols and Applications
This compound is primarily used as a tracer in metabolic flux analysis and as an internal standard for the quantification of unlabeled succinic acid in biological samples. Its suitability for mass spectrometry and nuclear magnetic resonance spectroscopy makes it a versatile tool.
Experimental Workflow for ¹³C Tracer Analysis
The following diagram outlines a typical experimental workflow for conducting a metabolic study using this compound.
Caption: General workflow for a ¹³C metabolic tracer experiment.
Protocol: Quantification by LC-MS/MS
This protocol is adapted from methodologies used for the pharmacokinetic analysis of ¹³C-labeled succinic acid. It is suitable for quantifying the tracer and its downstream metabolites in biological matrices like plasma or tissue homogenates.
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To 50 µL of sample (e.g., plasma), add 200 µL of a precipitation solution (e.g., acetonitrile) containing an appropriate internal standard (if not using the labeled succinate itself for quantification of an unlabeled pool).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol).
-
-
LC-MS/MS Conditions:
-
Column: A column suitable for polar organic acids, such as a Cogent Diamond Hydride™ column (2.1 x 150 mm, 4µm), can be effective.
-
Mobile Phase A: 50% Methanol / 50% DI Water with 10mM Ammonium Acetate.
-
Mobile Phase B: 90% Acetonitrile / 10% DI Water with 10mM Ammonium Acetate.
-
Flow Rate: 0.3-0.4 mL/min.
-
Gradient: A linear gradient from high organic (e.g., 100% B) to a lower organic content (e.g., 50% B) over several minutes is typically used to retain and elute succinic acid.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization (ESI-).
-
MRM Transitions:
-
For Succinic acid-1,4-¹³C₂: Monitor the transition from the parent ion [M-H]⁻ (m/z 119.0) to a characteristic fragment ion.
-
For unlabeled Succinic acid: Monitor the transition from the parent ion [M-H]⁻ (m/z 117.0) to its corresponding fragment.
-
-
Protocol: Analysis by ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the specific positions of ¹³C labels within metabolites, providing detailed information on pathway utilization.
-
Sample Preparation:
-
Extract metabolites from a substantial amount of biological material (e.g., 10⁷-10⁸ cells) using a method like a methanol-chloroform-water extraction.
-
Lyophilize the polar extract to a dry powder.
-
Reconstitute the sample in a deuterated solvent suitable for metabolomics, such as D₂O with a known concentration of a reference standard (e.g., DSS or TSP). The pH should be adjusted to a consistent value (e.g., 7.0) for reproducibility.
-
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for sensitivity.
-
Experiment: Acquire a 1D ¹³C NMR spectrum. For enhanced sensitivity, proton-decoupling is standard.
-
Key Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the carbons of interest to ensure accurate quantification.
-
Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio, which can range from hundreds to thousands depending on sample concentration.
-
-
-
Data Analysis:
-
Process the spectrum using appropriate software (e.g., TopSpin, MestReNova). Apply Fourier transformation, phase correction, and baseline correction.
-
Identify the resonance signals corresponding to the ¹³C-labeled carbons of succinate and its downstream metabolites. The chemical shifts for unlabeled succinic acid in DMSO-d₆ are approximately 30.3 ppm (methylene carbons) and 174.8 ppm (carboxyl carbons). Shifts will be similar for the labeled compound.
-
Integrate the signals to determine the relative abundance of ¹³C at specific atomic positions.
-
Signaling and Metabolic Pathways
This compound is an ideal tracer for studying central carbon metabolism and related signaling pathways.
Tricarboxylic Acid (TCA) Cycle
The TCA cycle is a fundamental metabolic pathway for cellular energy production. Succinate is a key intermediate. By feeding cells with ¹³C₂-succinate, researchers can trace the label as it is converted to fumarate, malate, and oxaloacetate, and assess the forward and reverse activities of the cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Succinic acid - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Biosynthetic Pathway and Metabolic Engineering of Succinic Acid [frontiersin.org]
- 5. Succinic acid (1,4-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1084-0.5 [isotope.com]
Synthesis and Isotopic Purity of Succinic acid-1,4-¹³C₂: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and determination of isotopic purity for Succinic acid-1,4-¹³C₂. This isotopically labeled compound is a crucial tool in metabolic research, serving as a tracer to elucidate biochemical pathways and as an internal standard for quantitative analysis in mass spectrometry-based studies. This document outlines a robust synthetic route, detailed experimental protocols for synthesis and purification, and comprehensive methods for assessing isotopic enrichment.
Synthesis of Succinic acid-1,4-¹³C₂
The most common and efficient laboratory-scale synthesis of Succinic acid-1,4-¹³C₂ involves a two-step process starting from commercially available Maleic anhydride-1,4-¹³C₂. The synthesis pathway is outlined below:
-
Catalytic Hydrogenation: Maleic anhydride-1,4-¹³C₂ is reduced to Succinic anhydride-1,4-¹³C₂ via catalytic hydrogenation. This reaction targets the carbon-carbon double bond of the maleic anhydride ring.
-
Hydrolysis: The resulting Succinic anhydride-1,4-¹³C₂ is then hydrolyzed to yield the final product, Succinic acid-1,4-¹³C₂.
Experimental Protocol: Catalytic Hydrogenation of Maleic anhydride-1,4-¹³C₂
This protocol describes the reduction of Maleic anhydride-1,4-¹³C₂ to Succinic anhydride-1,4-¹³C₂.
Materials:
-
Maleic anhydride-1,4-¹³C₂ (99 atom % ¹³C)[1]
-
10% Palladium on carbon (Pd/C) catalyst
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Magnetic stirrer and stir bar
-
Filter apparatus (e.g., Celite pad on a sintered glass funnel)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Maleic anhydride-1,4-¹³C₂ in anhydrous THF.
-
Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10 mol% relative to the starting material.
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm). For a balloon setup, maintain a positive pressure of hydrogen.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with fresh THF to ensure complete recovery of the product.
-
Remove the solvent from the filtrate under reduced pressure to yield crude Succinic anhydride-1,4-¹³C₂ as a white solid.
Experimental Protocol: Hydrolysis of Succinic anhydride-1,4-¹³C₂
This protocol details the conversion of Succinic anhydride-1,4-¹³C₂ to Succinic acid-1,4-¹³C₂.
Materials:
-
Crude Succinic anhydride-1,4-¹³C₂ from the previous step
-
Deionized water
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
To the flask containing the crude Succinic anhydride-1,4-¹³C₂, add deionized water.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Continue heating at reflux for 1-2 hours to ensure complete hydrolysis. The solid anhydride will dissolve as it converts to the more soluble diacid.
-
After the reaction is complete, allow the solution to cool to room temperature.
Purification: Crystallization of Succinic acid-1,4-¹³C₂
Purification of the final product is achieved by crystallization from water.
Materials:
-
Aqueous solution of crude Succinic acid-1,4-¹³C₂
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven or desiccator
Procedure:
-
Concentrate the aqueous solution by heating until signs of crystallization appear on the surface.
-
Slowly cool the solution to room temperature to allow for the formation of crystals.
-
Further cool the solution in an ice bath for at least one hour to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified Succinic acid-1,4-¹³C₂ crystals in a drying oven at a moderate temperature (e.g., 60-80°C) or in a desiccator under vacuum.
Isotopic Purity Analysis
The isotopic purity of the synthesized Succinic acid-1,4-¹³C₂ is critical for its use as a tracer or internal standard. The two primary methods for determining isotopic enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is a powerful non-destructive technique to confirm the positions of the ¹³C labels and to assess the isotopic enrichment.
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized Succinic acid-1,4-¹³C₂ in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling (e.g., zgpg30).
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5-10 seconds) is crucial for accurate quantification, allowing for full relaxation of the carboxyl carbons, which typically have long T₁ relaxation times.[2]
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Spectral Width (sw): A spectral width that encompasses the expected chemical shifts of the carboxyl and methylene carbons.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the signals corresponding to the ¹³C-labeled carboxyl carbons and any residual unlabeled carboxyl carbons.
-
The isotopic purity is calculated as the ratio of the integral of the ¹³C-labeled signal to the sum of the integrals of the labeled and unlabeled signals.
-
Table 1: Expected ¹³C NMR Chemical Shifts for Succinic Acid
| Carbon Position | Solvent | Approximate Chemical Shift (ppm) |
| Carboxyl (C1, C4) | D₂O | ~180 |
| Methylene (C2, C3) | D₂O | ~33 |
| Carboxyl (C1, C4) | DMSO-d₆ | ~174 |
| Methylene (C2, C3) | DMSO-d₆ | ~30 |
Note: Chemical shifts can vary slightly depending on the concentration, pH, and temperature.
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive method for determining the isotopic distribution of the synthesized succinic acid.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the synthesized Succinic acid-1,4-¹³C₂ in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).
-
Liquid Chromatography (LC) System:
-
Column: A reversed-phase C18 column or a HILIC column suitable for the separation of polar organic acids.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
-
Mass Spectrometer (MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically used for carboxylic acids.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements.
-
Scan Mode: Full scan mode to observe the mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to succinic acid.
-
Determine the relative abundances of the different isotopologues. For Succinic acid-1,4-¹³C₂, the most abundant ion should be at m/z 121.03, corresponding to [¹³C₂C₂H₅O₄]⁻. The unlabeled succinic acid will have an [M-H]⁻ ion at m/z 117.02.
-
The isotopic purity is calculated from the relative intensities of the labeled and unlabeled molecular ions.
-
Table 2: Theoretical m/z Values for Deprotonated Succinic Acid Isotopologues
| Isotopologue | Formula | Exact Mass [M-H]⁻ |
| Unlabeled | C₄H₅O₄⁻ | 117.0193 |
| Succinic acid-1,4-¹³C₂ | ¹³C₂C₂H₅O₄⁻ | 119.0260 |
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the synthesis and analysis of Succinic acid-1,4-¹³C₂.
Table 3: Synthesis Yield and Isotopic Purity
| Parameter | Typical Value | Method of Determination |
| Synthesis | ||
| Yield of Succinic anhydride-1,4-¹³C₂ | >95% | Gravimetric |
| Yield of Succinic acid-1,4-¹³C₂ (after crystallization) | 80-90% | Gravimetric |
| Isotopic Purity | ||
| Isotopic Enrichment | >99% | ¹³C NMR Spectroscopy |
| Isotopic Purity (M+2 abundance) | >99% | Mass Spectrometry |
| Chemical Purity | >98% | HPLC, NMR |
Conclusion
This technical guide provides a comprehensive framework for the synthesis and isotopic purity assessment of Succinic acid-1,4-¹³C₂. The described methods, from catalytic hydrogenation and hydrolysis to detailed analytical protocols using NMR and MS, are designed to enable researchers to produce and validate this critical tool for metabolic studies. Adherence to these protocols will ensure the high quality and reliability of the labeled compound for demanding research applications.
References
Succinic Acid-13C2 as a Metabolic Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Succinic acid-13C2 as a metabolic tracer. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret metabolic flux experiments using this powerful tool. This guide covers the core principles of 13C tracing, detailed experimental protocols, data interpretation, and the visualization of key metabolic pathways.
Introduction to this compound as a Metabolic Tracer
Stable isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying intracellular metabolic fluxes.[1][2] Succinic acid labeled with carbon-13 at two positions (this compound), most commonly [1,4-13C2]succinate or [2,3-13C2]succinate, serves as a powerful probe for investigating the tricarboxylic acid (TCA) cycle and connected metabolic pathways.[3] By introducing 13C-labeled succinate to cells, tissues, or organisms, researchers can track the fate of the labeled carbon atoms as they are incorporated into downstream metabolites.[4] This allows for the measurement of relative pathway activities and the identification of alterations in metabolism associated with disease states or drug treatments.[4]
The use of 13C-labeled succinate provides a direct method to study the downstream metabolism of succinate within central carbon metabolism. It is particularly useful for probing the activity of succinate dehydrogenase and the subsequent reactions of the TCA cycle. The analysis of mass isotopologue distributions in metabolites such as fumarate, malate, and aspartate provides a detailed picture of metabolic flux.
Core Principles of 13C Isotopic Labeling
The fundamental principle of 13C isotopic labeling lies in replacing the naturally abundant 12C isotope with the heavier, stable 13C isotope in a substrate molecule. When cells are supplied with a 13C-enriched substrate like this compound, it is taken up and metabolized. The 13C atoms are incorporated into the carbon backbone of downstream metabolites, leading to a mass shift that can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Mass Isotopologue Distribution (MID):
The fractional abundance of each isotopologue of a metabolite is referred to as its mass isotopologue distribution (MID). A metabolite with 'n' carbon atoms can have from zero (M+0) to 'n' (M+n) of its carbons labeled with 13C. The MID represents the relative abundances of these M+0 to M+n isotopologues. Changes in the MID of metabolites following the introduction of a 13C tracer provide quantitative information about the metabolic pathways involved.
Metabolic Flux Analysis (MFA):
13C-Metabolic Flux Analysis (MFA) is a technique that uses the isotopic labeling patterns of metabolites to quantify the rates (fluxes) of intracellular reactions. By combining MID data with a stoichiometric model of metabolic pathways, MFA can provide a detailed map of cellular metabolism.
Experimental Design and Protocols
The successful application of this compound as a metabolic tracer requires careful experimental design and execution. Key considerations include the choice of labeling strategy (steady-state vs. dynamic), the duration of labeling, and the analytical method for detecting 13C incorporation.
3.1. Steady-State vs. Dynamic Labeling
-
Steady-State Labeling: In this approach, cells or tissues are incubated with the 13C-labeled substrate for a duration sufficient to achieve isotopic equilibrium in the metabolites of interest. For TCA cycle intermediates, this may take several hours. Steady-state MFA provides a time-averaged view of metabolic fluxes.
-
Dynamic Labeling: This method involves collecting samples at multiple time points after the introduction of the 13C tracer, during the transient phase before isotopic steady state is reached. This approach can provide more detailed information about flux dynamics but requires more complex data analysis.
3.2. Generalized Experimental Workflow
The following diagram illustrates a typical workflow for a 13C metabolic tracer experiment.
References
Introduction to 13C Labeling in Succinate Metabolism
An In-depth Technical Guide to 13C Labeling in Succinate for Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds within biological systems.[1][2] By replacing the naturally abundant carbon-12 (¹²C) with the heavy isotope carbon-13 (¹³C) in a substrate, researchers can track the journey of carbon atoms through metabolic pathways.[1] This methodology, known as ¹³C tracer analysis, provides invaluable insights into relative pathway activities, nutrient contributions to biosynthesis, and metabolic fluxes.[3][4]
Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in various physiological and pathological processes, including inflammation, cancer, and ischemia/reperfusion injury. Traditionally viewed as a mere metabolic intermediate, succinate is now recognized for its role in modulating cellular signaling through mechanisms such as the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the activation of its cognate G-protein coupled receptor, SUCNR1.
Understanding the dynamics of succinate metabolism is therefore crucial for researchers in basic science and drug development. ¹³C labeling experiments, coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allow for the precise quantification of succinate production, consumption, and its contribution from various nutrient sources. This guide provides a comprehensive overview of the core principles, experimental protocols, data interpretation, and signaling pathways related to ¹³C labeling in succinate.
Metabolic Pathways of Succinate Production
While the primary production of succinate occurs within the TCA cycle, several alternative pathways can contribute to its accumulation, particularly under specific metabolic or pathological conditions. Tracing the origin of succinate using ¹³C-labeled precursors is essential for a complete understanding of its metabolic regulation.
1. Tricarboxylic Acid (TCA) Cycle: Under normal physiological conditions, succinate is synthesized from succinyl-CoA by the enzyme succinyl-CoA synthetase in the mitochondrial matrix. It is subsequently oxidized to fumarate by succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.
2. Glutamine-Dependent Anaplerosis: Glutamine is a major anaplerotic substrate that can replenish TCA cycle intermediates. [U-¹³C₅]glutamine is a common tracer used to evaluate the contribution of glutamine to the TCA cycle. Glutamine is converted to glutamate and then to α-ketoglutarate, which enters the TCA cycle and can be metabolized to succinate.
3. Reductive Carboxylation: In certain conditions, such as hypoxia or mitochondrial dysfunction, α-ketoglutarate can be reductively carboxylated to form isocitrate and subsequently citrate. Tracers like [5-¹³C]glutamine can be used to assess the contribution of reductive carboxylation to lipid synthesis, a pathway that can influence the overall TCA cycle flux and succinate levels.
4. Other Alternative Pathways: Under specific stress conditions, mitochondrial succinate can accumulate through several other pathways, including the reverse activity of SDH, the purine nucleotide cycle, the malate/aspartate shuttle, and the γ-aminobutyric acid (GABA) shunt.
Key Signaling Pathways Involving Succinate
Accumulated succinate is not metabolically inert; it acts as a signaling molecule, influencing cellular processes primarily through two well-described mechanisms.
1. HIF-1α Stabilization: In the cytosol, succinate can competitively inhibit prolyl hydroxylase domain (PHD) enzymes. PHDs normally hydroxylate the α-subunit of HIF-1, targeting it for ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation. By inhibiting PHDs, succinate leads to the stabilization of HIF-1α, even under normoxic conditions (a state known as "pseudohypoxia"). Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, inflammation, and metabolic adaptation.
2. SUCNR1 Activation: Succinate can be transported out of the cell and act as an extracellular signaling molecule by binding to and activating SUCNR1 (also known as GPR91). SUCNR1 is a G-protein coupled receptor expressed on various cell types, including immune cells, adipocytes, and retinal cells. Downstream signaling is diverse and depends on the G-protein subtype to which the receptor couples (primarily Gi and Gq). Activation can lead to the inhibition of adenylyl cyclase (decreasing cAMP), mobilization of intracellular calcium, and activation of the ERK1/2 pathway, ultimately influencing processes like inflammation, lipolysis, and angiogenesis.
Experimental Protocols for ¹³C-Succinate Labeling
A typical ¹³C labeling experiment involves several key stages: cell culture and labeling, metabolite extraction, sample analysis by mass spectrometry, and data analysis.
Protocol 1: Cell Culture and Labeling
This protocol is a general guideline for labeling adherent mammalian cells.
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) at a density that ensures they reach approximately 80-90% confluency at the time of extraction.
-
Preparation of Labeling Medium: Prepare a custom culture medium (e.g., glucose-free DMEM) and supplement it with the desired ¹³C-labeled tracer. For tracing glucose-derived succinate, use [U-¹³C₆]-glucose. For glutamine-derived succinate, use [U-¹³C₅]-glutamine. The medium should also contain other necessary supplements, such as dialyzed fetal bovine serum (dFBS), to minimize interference from unlabeled precursors.
-
Adaptation Phase: For steady-state analysis, it is recommended to adapt the cells to the labeling medium for a period that allows for several cell doublings (typically 24-48 hours) to ensure isotopic equilibrium is reached.
-
Labeling: Aspirate the standard culture medium, wash the cells once with sterile phosphate-buffered saline (PBS), and add the pre-warmed ¹³C-labeling medium.
-
Incubation: Incubate the cells for the desired period. For steady-state experiments, this is often around 24 hours. For dynamic labeling, multiple time points are essential.
Protocol 2: Metabolite Extraction
Rapid quenching and extraction are critical to halt metabolic activity and preserve the in vivo state of metabolites.
-
Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold PBS. Quench metabolism by adding a pre-chilled extraction solvent, typically 80% methanol (-80°C), directly to the plate. An alternative is to rapidly freeze the cell monolayer in liquid nitrogen.
-
Cell Harvesting: Scrape the cells from the plate in the presence of the extraction solvent.
-
Lysate Transfer: Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Protein Precipitation: Incubate the samples at -20°C or -80°C for at least 20 minutes to facilitate protein precipitation.
-
Centrifugation: Pellet cell debris and precipitated proteins by centrifuging at high speed (e.g., >14,000 x g) at 4°C for 10-15 minutes.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites including succinate, to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen gas. The dried extract can be stored at -80°C.
Protocol 3: Sample Preparation and Analysis
For GC-MS Analysis (Requires Derivatization):
-
Derivatization: To increase volatility for GC analysis, carboxylic acids like succinate must be derivatized. A common two-step procedure is methoximation followed by silylation.
-
Methoximation: Reconstitute the dried extract in a solution of methoxyamine hydrochloride in pyridine. Incubate at 37°C for 90 minutes. This step protects aldehyde and keto groups.
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at 37-70°C for 30-240 minutes. This step replaces active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group.
-
-
GC-MS Parameters:
-
Injection: 1 µL of the derivatized sample is injected in split or splitless mode.
-
Column: A non-polar column, such as a TG-5MS, is typically used.
-
Temperature Program: A temperature gradient is used to separate the metabolites. For example, start at 70°C, hold for a few minutes, then ramp up to ~310°C.
-
Mass Spectrometry: Use electron impact (EI) ionization. Data can be acquired in full scan mode to identify metabolites or in selected ion monitoring (SIM) mode for targeted quantification.
-
For LC-MS/MS Analysis (Direct Analysis):
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent, such as 5% acetonitrile or 50% methanol in water.
-
LC-MS/MS Parameters:
-
Column: A reversed-phase C18 column or a column designed for polar compounds (HILIC) can be used.
-
Mobile Phases: Typically, a gradient of water and acetonitrile or methanol with a modifier like formic acid is used.
-
Mass Spectrometry: Use electrospray ionization (ESI), usually in negative mode for carboxylic acids. Analysis is performed using Multiple Reaction Monitoring (MRM) for targeted quantification of succinate isotopologues.
-
Data Presentation and Interpretation
The primary output of a ¹³C labeling experiment is the mass isotopologue distribution (MID) of the metabolite of interest. An isotopologue is a molecule that differs only in the number of isotopic substitutions (e.g., ¹³C atoms). The MID is the fractional abundance of each isotopologue.
Table 1: Theoretical MRM Transitions for ¹³C₄-Succinate Analysis
This table provides theoretical precursor-product ion pairs for analyzing fully labeled succinate ([U-¹³C₄]-succinate) and its unlabeled counterpart using LC-MS/MS in negative ion mode. These must be empirically optimized on the specific instrument.
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Notes |
| Unlabeled Succinate (¹²C₄) | 117.0 | 73.0 | Corresponds to loss of CO₂ |
| Labeled Succinate (¹³C₄) | 121.0 | 76.0 | Corresponds to loss of ¹³CO₂ |
Table 2: Example Pharmacokinetic Parameters of ¹³C₄-Succinic Acid in Mice
This table summarizes pharmacokinetic data from a study where ¹³C₄-succinic acid (¹³C₄SA) was administered to mice, demonstrating how ¹³C labeling enables the differentiation of exogenous from endogenous pools.
| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) |
| Cₘₐₓ (ng/mL) | 15,366.7 ± 2,465.5 | 316.7 ± 116.9 |
| Tₘₐₓ (h) | 0.08 | 0.25 |
| T₁/₂ (h) | 0.56 ± 0.25 | - |
| AUC (ng·h/mL) | 2185.9 ± 301.9 | 33.1 ± 14.2 |
| Clearance (mL/h/kg) | 4574.5 ± 632.7 | - |
| Bioavailability (%) | - | 1.5 |
Data adapted from a study on the pharmacokinetics of succinic acid in mice.
Table 3: Example of Carbon Flux Analysis Data
This table shows the redistribution of carbon fluxes in Corynebacterium glutamicum in the presence of CO₂, determined by ¹³C NMR analysis of end products from labeled glucose. This illustrates how ¹³C tracing can quantify changes in pathway utilization.
| Metabolic Flux | No CO₂ | 100% CO₂ |
| Glucose Uptake Rate | 100 | 61.4 |
| Flux to Lactate | 148.6 | 13.8 |
| Flux to Acetate | 10.8 | 32.2 |
| Flux to Succinate (reductive) | 27.2 | 70.8 |
| Flux through Pentose Phosphate Pathway | 13.4 | 14.6 |
Data are relative fluxes, normalized to the glucose uptake rate in the absence of CO₂. Adapted from a study on anaerobic succinate production.
Applications in Drug Development
Understanding succinate metabolism and signaling is critical for drug development in various therapeutic areas.
-
Oncology: The accumulation of succinate due to mutations in SDH is a hallmark of certain cancers, such as paragangliomas and gastrointestinal stromal tumors. This leads to HIF-1α stabilization and drives tumor growth and angiogenesis. ¹³C tracing can be used to study these metabolic alterations and to evaluate the efficacy of drugs targeting these pathways.
-
Inflammation and Immunology: Succinate acts as a pro-inflammatory signal, and targeting the succinate-SUCNR1 axis is a promising therapeutic strategy for inflammatory diseases. Isotope tracing can elucidate how immune cells rewire their metabolism during activation and how therapeutic interventions affect succinate production and signaling.
-
Metabolic Diseases: SUCNR1 signaling has been implicated in the regulation of glucose homeostasis and lipolysis, making it a potential target for obesity and type 2 diabetes. ¹³C labeling studies can help dissect the role of succinate in these complex metabolic disorders.
By providing a quantitative map of metabolic pathways, ¹³C labeling of succinate offers a powerful tool to identify novel drug targets, validate mechanisms of action, and discover biomarkers for various diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of Succinate in Cellular Metabolism and Signaling: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Succinate, a key intermediate of the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule that links cellular metabolism to complex biological processes such as inflammation, tumorigenesis, and ischemia-reperfusion injury.[1] Traditionally viewed as a mere metabolic substrate for succinate dehydrogenase (SDH), recent discoveries have unveiled its roles in modulating gene expression through epigenetic modifications and activating intracellular and extracellular signaling pathways.[2][3] This technical guide provides a comprehensive overview of the biological functions of succinate, with a focus on its canonical role in the TCA cycle and its non-canonical signaling functions. We present quantitative data on succinate concentrations and enzyme kinetics, detailed experimental protocols for its measurement and the assessment of SDH activity, and visual diagrams of key pathways to facilitate a deeper understanding of its complex roles.
Succinate's Canonical Role in the Tricarboxylic Acid (TCA) Cycle
Succinate is a central component of the TCA cycle, a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[4]
Synthesis and Oxidation of Succinate
Within the mitochondrial matrix, succinate is synthesized from succinyl-CoA by the enzyme succinyl-CoA synthetase. This reaction is a substrate-level phosphorylation step, generating a molecule of guanosine triphosphate (GTP) or adenosine triphosphate (ATP). Subsequently, succinate is oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), which is unique as it is the only enzyme that participates in both the TCA cycle and the mitochondrial electron transport chain (ETC).
Succinate Dehydrogenase (SDH): A Dual-Function Enzyme
Succinate dehydrogenase (also known as Complex II of the ETC) is a heterotetrameric protein complex embedded in the inner mitochondrial membrane. It is composed of four nuclear-encoded subunits: SDHA, SDHB, SDHC, and SDHD. SDH catalyzes the oxidation of succinate to fumarate, transferring two electrons to its covalently bound flavin adenine dinucleotide (FAD) cofactor, forming FADH2. These electrons are then passed through a series of iron-sulfur clusters within SDH to ubiquinone (Coenzyme Q), which is reduced to ubiquinol (QH2). Ubiquinol then shuttles the electrons to Complex III of the ETC.
Caption: The central role of succinate in the TCA cycle.
Succinate as a Signaling Molecule
Beyond its metabolic function, succinate acts as a signaling molecule, both inside and outside the cell, particularly when its concentration abnormally increases, such as during hypoxia, inflammation, or in certain cancers.
Intracellular Signaling: HIF-1α Stabilization
Under normoxic conditions, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. PHDs are α-ketoglutarate-dependent dioxygenases.
During hypoxia or when the TCA cycle is disrupted, succinate accumulates in the cytoplasm. Elevated succinate competitively inhibits PHD activity, which stabilizes HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, metabolic reprogramming (e.g., glycolysis), and inflammation, such as VEGF and IL-1β. This phenomenon is often termed "pseudohypoxia," as a hypoxic response is triggered despite normal oxygen levels.
References
- 1. Kinetic behaviour of succinate dehydrogenase of three fibre types in skeletal muscle. I. Effects of temperature and a competitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Succinic Acid-13C2: Molecular Weight and Formula
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, a precise understanding of their molecular characteristics is paramount. This guide provides a detailed overview of the molecular weight and chemical formula of Succinic Acid-13C2, a stable isotope-labeled version of the key metabolic intermediate, succinic acid.
Quantitative Molecular Data
This compound is a variant of succinic acid where two of the four carbon atoms are replaced with the heavy isotope, carbon-13. This labeling is crucial for tracer studies in metabolic research and as an internal standard for quantitative analysis by mass spectrometry. The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂¹³C₂H₆O₄ |
| Molecular Weight | 120.07 g/mol [1][2][3][4] |
| Exact Mass | 120.03331834 Da |
The molecular weight is a critical parameter for the preparation of solutions with precise concentrations, while the exact mass is essential for high-resolution mass spectrometry analysis, enabling the differentiation of the labeled compound from other molecules with the same nominal mass.
Isotopologue Formulations
The two ¹³C atoms can be incorporated at different positions within the succinic acid molecule, resulting in different isotopologues. The linear formulas for these common variants are:
-
Succinic acid-1,2-¹³C₂ : HO₂CCH₂¹³CH₂¹³CO₂H
-
Succinic acid-2,3-¹³C₂ : HO₂C¹³CH₂¹³CH₂CO₂H
-
Succinic acid-1,4-¹³C₂ : HO₂¹³CCH₂CH₂¹³CO₂H
The selection of a specific isotopologue depends on the experimental design, particularly in metabolic flux analysis where the fate of specific carbon atoms in a metabolic pathway is being traced.
Molecular Structure and Labeling Positions
The diagram below illustrates the molecular structure of the common isotopologues of this compound, highlighting the positions of the carbon-13 atoms.
References
- 1. Succinic acid-1,2-13C2 13C 99atom 94641-55-1 [sigmaaldrich.com]
- 2. Succinic acid-1,4-13C2 | C4H6O4 | CID 10290778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Succinic acid (1,4-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1084-0.5 [isotope.com]
An In-depth Technical Guide to Commercially Available Succinic acid-1,4-13C2 and 2,3-13C2 for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercially available stable isotope-labeled succinic acid isotopomers, succinic acid-1,4-13C2 and succinic acid-2,3-13C2. This document details their applications in metabolic research, offers a comparison of their utility, presents experimental protocols for their use, and visualizes key signaling pathways and experimental workflows.
Introduction to 13C Labeled Succinic Acid in Metabolic Research
Succinate is a key metabolic intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, a fundamental pathway for cellular energy production.[1][2] Beyond its role in energy metabolism, succinate has emerged as a critical signaling molecule, influencing a variety of cellular processes, including inflammation, gene expression, and tumorigenesis.[3][4] Stable isotope tracing using 13C-labeled succinic acid is a powerful technique to quantitatively track the metabolic fate of succinate and elucidate the dynamics of these pathways in both healthy and diseased states. By introducing succinic acid with 13C atoms at specific positions, researchers can trace the incorporation of these heavy isotopes into downstream metabolites using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This allows for the precise measurement of metabolic fluxes and the identification of active metabolic routes.
Commercial Availability and Specifications
Succinic acid-1,4-13C2 and succinic acid-2,3-13C2 are commercially available from several suppliers. The choice of supplier may depend on factors such as isotopic and chemical purity, available quantities, and cost. Below is a summary of specifications from prominent vendors.
Table 1: Commercial Availability of Succinic acid-1,4-13C2
| Supplier | Catalog Number | CAS Number | Molecular Weight | Isotopic Purity | Chemical Purity | Available Quantities |
| Sigma-Aldrich | 485349 | 79864-95-2 | 120.07 | 99 atom % 13C | ≥99% (CP) | 500 mg |
| Cambridge Isotope Laboratories, Inc. | CLM-1084 | 79864-95-2 | 120.07 | 99% | ≥98% | 0.5 g |
| Eurisotop | CLM-1084 | 79864-95-2 | 120.07 | 99% | 98% | 0.25 g, 0.5 g, 1 g |
| LGC Standards | TRC-S789252 | 79864-95-2 | 120.07 | Not Specified | Not Specified | Inquire |
| Mithridion | Not Specified | 79864-95-2 | Not Specified | Not Specified | Not Specified | 5 mg |
Table 2: Commercial Availability of Succinic acid-2,3-13C2
| Supplier | Catalog Number | CAS Number | Molecular Weight | Isotopic Purity | Chemical Purity | Available Quantities |
| Sigma-Aldrich | 488364 | 61128-08-3 | 120.07 | 99 atom % 13C | Not Specified | 100 mg |
| Santa Cruz Biotechnology | sc-224423 | 61128-08-3 | 120.07 | Not Specified | Not Specified | Inquire |
| Cambridge Isotope Laboratories, Inc. | CLM-1199 | 61128-08-3 | 120.07 | 99% | ≥98% | 1 g |
| Eurisotop | CLM-1199 | 61128-08-3 | 120.07 | 99% | 98% | 1 g |
Comparative Analysis: Succinic acid-1,4-13C2 vs. 2,3-13C2
The choice between succinic acid-1,4-13C2 and succinic acid-2,3-13C2 depends on the specific research question and the metabolic pathways being investigated.
-
Succinic acid-1,4-13C2 : With the label on the carboxyl carbons, this tracer is particularly useful for tracking the decarboxylation reactions within the TCA cycle. As succinate is converted to fumarate and subsequent metabolites, the position of the 13C label can be followed to determine the flux through enzymes like succinate dehydrogenase. This isotopomer is well-suited for studying the latter half of the TCA cycle with high precision.
-
Succinic acid-2,3-13C2 : This tracer, with labels on the methylene carbons, provides a different perspective on succinate metabolism. The labeled backbone can be traced as it is incorporated into other molecules. For instance, in the reverse TCA cycle, the labeled carbons can be tracked back to earlier intermediates. This can also be advantageous in NMR-based studies, as the 13C-13C coupling between adjacent labeled carbons can provide additional structural and metabolic information.
Table 3: Comparison of Applications
| Feature | Succinic acid-1,4-13C2 | Succinic acid-2,3-13C2 |
| Primary Application | Tracing the fate of carboxyl carbons, studying decarboxylation events in the TCA cycle. | Tracing the carbon backbone of succinate, useful for reverse TCA cycle studies and NMR-based flux analysis. |
| Key Insights | Flux through succinate dehydrogenase and subsequent TCA cycle enzymes. | Anaplerotic and cataplerotic fluxes involving succinate, structural analysis of metabolites. |
| Analytical Advantage | Direct tracing of CO2 loss in downstream reactions via mass spectrometry. | Provides 13C-13C coupling information in NMR, aiding in isotopomer analysis. |
Experimental Protocols
The following sections provide generalized protocols for using 13C-labeled succinic acid in metabolic research. Researchers should optimize these protocols for their specific cell types, experimental conditions, and analytical instrumentation.
Cell Culture and Labeling
A crucial first step in any metabolic flux analysis experiment is the proper culturing and labeling of cells.
Protocol:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Medium Preparation: Prepare a culture medium that is deficient in unlabeled succinate to maximize the incorporation of the labeled tracer. The concentration of the 13C-labeled succinic acid will need to be optimized, but typically ranges from the physiological concentration to slightly higher levels.
-
Labeling: When cells reach the desired confluency, replace the standard medium with the 13C-succinate-containing medium. The duration of the labeling period is critical and depends on the turnover rate of the metabolites of interest. For steady-state flux analysis, a longer incubation time is required to achieve isotopic equilibrium.
-
Harvesting: After the labeling period, rapidly quench metabolism and harvest the cells. This is often achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS) or by directly adding a cold quenching solution (e.g., 60% methanol at -40°C).
Metabolite Extraction
Efficient extraction of metabolites is key to accurate downstream analysis.
Protocol:
-
Lysis and Extraction: Add a cold extraction solvent to the cell pellet or culture plate. A common choice is a mixture of methanol, acetonitrile, and water (e.g., 80% methanol).
-
Internal Standard: Add an internal standard to the extraction solvent to control for variations in extraction efficiency and instrument response.
-
Protein Precipitation: Vortex the cell lysate and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Drying and Reconstitution: Dry the supernatant, for example, using a nitrogen evaporator or a vacuum concentrator. Reconstitute the dried metabolites in a solvent compatible with the analytical platform.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the incorporation of 13C into metabolites.
Protocol:
-
Chromatographic Separation: Separate the metabolites using a suitable LC column and gradient. Hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) chromatography are commonly used for polar metabolites like TCA cycle intermediates.
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a mass spectrometer operating in multiple reaction monitoring (MRM) or full scan mode. For MRM, specific precursor-product ion transitions for both the unlabeled and 13C-labeled versions of the metabolites are monitored.
-
Data Analysis: Integrate the peak areas for each isotopologue. The fractional enrichment of 13C in each metabolite can then be calculated. This data is then used in metabolic flux analysis software to determine the rates of metabolic pathways.
NMR Spectroscopy Analysis
NMR spectroscopy provides detailed information about the specific positions of 13C labels within a molecule.
Protocol:
-
Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D2O) containing a known concentration of a reference standard (e.g., DSS).
-
NMR Acquisition: Acquire 1D and 2D 13C NMR spectra. 2D experiments like HSQC and HMBC can help in the unambiguous assignment of resonances.
-
Data Analysis: Integrate the signals corresponding to the different carbon positions in the metabolites of interest. The relative intensities of the signals from the 13C-labeled and unlabeled positions provide a measure of isotopic enrichment. The analysis of 13C-13C coupling patterns can provide further constraints for metabolic flux analysis.
Signaling Pathways and Experimental Workflows
Succinate is not only a metabolite but also a signaling molecule that can influence cellular processes through various mechanisms.
Succinate Signaling Pathways
Accumulated succinate can exit the mitochondria and act in the cytoplasm and extracellular space. In the cytoplasm, it can inhibit prolyl hydroxylases (PHDs), leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α). Extracellular succinate can activate the G protein-coupled receptor SUCNR1 (also known as GPR91), triggering downstream signaling cascades.
Succinate signaling pathways.
Experimental Workflow for 13C Metabolic Flux Analysis
A typical workflow for a 13C metabolic flux analysis (MFA) experiment involves several key stages, from experimental design to data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide to Isotopic Enrichment of Succinic acid-13C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment levels of Succinic acid-13C2, a critical tracer in metabolic research and a valuable tool in drug development. This document details the available enrichment levels, plausible synthetic approaches, and established experimental protocols for its application, with a focus on quantitative data and reproducible methodologies.
Introduction to this compound
Succinic acid is a key intermediate in the citric acid cycle (TCA cycle), a central metabolic hub. The use of stable isotope-labeled succinic acid, particularly with 13C, allows researchers to trace the flow of carbon atoms through metabolic pathways. This technique, known as metabolic flux analysis (MFA), provides quantitative insights into cellular metabolism under various physiological and pathological conditions. This compound, specifically, refers to succinic acid molecule where two of the four carbon atoms are the heavy isotope 13C. The specific placement of these isotopes (e.g., at positions 1 and 2, or 2 and 3) provides distinct advantages for different research applications.
Isotopic Enrichment Levels of this compound
The isotopic enrichment of a labeled compound is a critical parameter that defines its utility in tracer experiments. Commercially available this compound is typically offered with a high degree of isotopic purity. The enrichment is generally expressed as "atom % 13C," which represents the percentage of the labeled carbon positions that are indeed 13C.
While the nominal enrichment is high, the exact isotopic distribution can vary between different isotopomers and even between different manufacturing batches. For precise quantitative studies, it is imperative to refer to the Certificate of Analysis (COA) for the specific lot of the compound being used.
Below is a summary of commonly available isotopomers of this compound and their typical enrichment levels.
| Isotopomer | Labeled Positions | Typical Isotopic Purity (atom % 13C) |
| Succinic acid-1,2-13C2 | C1, C2 | 99% |
| Succinic acid-2,3-13C2 | C2, C3 | 99% |
| Succinic acid-1,4-13C2 | C1, C4 | 99% |
| Succinic acid-13C4 | C1, C2, C3, C4 | 99% |
Note: The data presented is based on information from various commercial suppliers. For specific applications, consulting the lot-specific Certificate of Analysis is essential for the most accurate enrichment data.
Synthesis of this compound
While detailed proprietary synthesis protocols for commercially available this compound are not publicly disclosed, plausible synthetic routes can be devised based on established principles of organic chemistry and isotopic labeling. The following represent generalized, plausible methods for the synthesis of this compound isotopomers.
Plausible Synthesis of Succinic acid-2,3-13C2
A common strategy for introducing 13C into a carbon backbone is through the use of 13C-labeled cyanide (K13CN) as a nucleophile.
Reaction Scheme:
-
Starting Material: 1,2-Dibromoethane.
-
Step 1: Nucleophilic Substitution with K13CN. 1,2-Dibromoethane is reacted with two equivalents of potassium 13C-cyanide (K13CN). This introduces two 13C atoms at adjacent positions, forming succinonitrile-2,3-13C2.
-
Step 2: Hydrolysis. The resulting dinitrile is then subjected to acidic or basic hydrolysis to convert the nitrile groups into carboxylic acids, yielding Succinic acid-2,3-13C2.
Plausible Synthesis of Succinic acid-1,2-13C2
The synthesis of asymmetrically labeled succinic acid requires a more controlled, stepwise approach. A plausible method involves the use of a Grignard reaction with 13CO2.
Reaction Scheme:
-
Starting Material: A suitable three-carbon building block, for example, 3-bromopropanoic acid.
-
Step 1: Protection of the Carboxylic Acid. The carboxylic acid group of 3-bromopropanoic acid is first protected to prevent it from reacting with the Grignard reagent.
-
Step 2: Formation of Grignard Reagent. The protected 3-bromopropanoate is then reacted with magnesium to form a Grignard reagent.
-
Step 3: Carboxylation with 13CO2. The Grignard reagent is then reacted with 13CO2 (from a labeled source) to introduce a 13C-labeled carboxylic acid group.
-
Step 4: Deprotection. The protecting group is removed to yield Succinic acid-1-13C. To obtain the 1,2-13C2 isotopomer, one would need to start with a 2-13C labeled 3-bromopropanoic acid.
Experimental Protocols
The primary application of this compound is in metabolic flux analysis. The following is a generalized experimental workflow for a typical 13C labeling experiment in cell culture.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare cell culture medium containing the desired concentration of this compound. The standard glucose and glutamine in the medium should be replaced with their unlabeled counterparts if the focus is solely on succinate metabolism.
-
Labeling: Once cells have adhered and are growing, replace the standard medium with the 13C-labeling medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled succinate. The incubation time will depend on the specific metabolic pathway and cell type being studied and should be optimized to achieve isotopic steady state.
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes to precipitate proteins and extract metabolites.
-
Harvesting: Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cell debris and proteins.
-
Supernatant Collection: Collect the supernatant containing the extracted metabolites.
Quantification of Isotopic Enrichment by Mass Spectrometry
The isotopic enrichment of succinate and other downstream metabolites is typically quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Sample Preparation: The extracted metabolites are dried and then derivatized to increase their volatility for GC-MS analysis.
-
Instrumentation: A GC-MS or LC-MS system is used to separate the metabolites and analyze their mass isotopologue distributions.
-
Data Analysis: The raw data is processed to correct for the natural abundance of 13C and to calculate the fractional enrichment of each metabolite. This data is then used to model metabolic fluxes.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
A Technical Guide to the Natural Abundance of ¹³C in Succinic Acid for Researchers and Drug Development Professionals
An In-depth Examination of Isotopic Signatures and Analytical Methodologies
The natural abundance of the stable isotope carbon-13 (¹³C) in succinic acid, a key intermediate in the Krebs cycle, offers valuable insights for researchers, scientists, and drug development professionals. Variations in the ¹³C content of succinic acid can serve as a tracer for metabolic pathways, a tool for food authenticity verification, and a means to understand the origin and fate of this crucial molecule in biological systems. This technical guide provides a comprehensive overview of the natural ¹³C abundance in succinic acid, detailed experimental protocols for its determination, and the underlying biochemical principles.
Understanding ¹³C Natural Abundance
Carbon exists naturally in two stable isotopic forms: the highly abundant ¹²C and the much rarer ¹³C, which constitutes approximately 1.07% of all carbon atoms. While this percentage is a global average, slight variations occur in different natural materials due to isotopic fractionation during physical and biochemical processes. These subtle differences are not typically expressed as absolute percentages but rather as a relative deviation from a standard, known as the delta (δ) notation.
The δ¹³C value is calculated in parts per thousand (‰ or per mil) relative to the Vienna Pee Dee Belemnite (VPDB) international standard using the following equation:
δ¹³C (‰) = [ ( (¹³C/¹²C)sample / (¹³C/¹²C)standard ) - 1 ] * 1000
A more positive δ¹³C value indicates an enrichment of ¹³C in the sample compared to the standard, while a more negative value signifies depletion.
Natural Variation of δ¹³C in Succinic Acid
A single, universal value for the natural abundance of ¹³C in succinic acid does not exist. Instead, its δ¹³C value is influenced by the carbon source and the photosynthetic pathway of the organism from which it is derived. Plants, the primary producers of organic matter, utilize different carbon fixation pathways, leading to distinct isotopic signatures.
| Photosynthetic Pathway | Typical δ¹³C Range (‰) of Bulk Organic Matter | Examples of Plants |
| C3 (Calvin Cycle) | -20 to -37 | Wheat, rice, soybeans, most trees and vegetables |
| C4 (Hatch-Slack Pathway) | -12 to -16 | Maize (corn), sugarcane, sorghum, certain grasses |
| CAM (Crassulacean Acid Metabolism) | -10 to -20 | Cacti, succulents, pineapple |
Succinic acid produced within organisms that metabolize biomass from these different plant types will reflect these characteristic isotopic signatures. For instance, succinic acid derived from the fermentation of corn sugar (a C4 plant) will have a significantly different δ¹³C value than that from the fermentation of beet sugar (a C3 plant). This principle is fundamental in food authenticity studies, for example, in detecting the adulteration of honey or the origin of organic acids in wine and vinegar.[1][2]
While specific δ¹³C values for succinic acid from a wide variety of natural sources are not extensively cataloged in publicly available literature, the values will generally fall within the ranges of the source biomass. It is therefore crucial to determine the δ¹³C value of succinic acid within the specific context of a study.
Metabolic Significance and the Krebs Cycle
Succinic acid is a central metabolite in the Krebs cycle (also known as the citric acid cycle or TCA cycle), a series of chemical reactions used by all aerobic organisms to release stored energy. The isotopic composition of succinic acid and other Krebs cycle intermediates can provide a dynamic view of metabolic fluxes. By introducing ¹³C-labeled substrates and tracing their incorporation into succinate, researchers can elucidate the activity of different metabolic pathways.
Below is a diagram illustrating the position of succinic acid within the Krebs cycle.
Experimental Protocols for Determining ¹³C Natural Abundance
Two primary analytical techniques are employed to determine the natural abundance of ¹³C in succinic acid: Isotope Ratio Mass Spectrometry (IRMS) and Quantitative ¹³C Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Isotope Ratio Mass Spectrometry (IRMS)
IRMS is the gold standard for high-precision measurement of stable isotope ratios. The technique typically involves the conversion of the organic sample into a simple gas (CO₂) followed by mass analysis. For compound-specific isotope analysis (CSIA) of succinic acid, it is often coupled with a separation technique like Gas Chromatography (GC).
The following is a generalized protocol for the δ¹³C analysis of organic acids, including succinic acid, using GC-C-IRMS. Specific parameters may need to be optimized based on the instrument and sample matrix.[3][4]
-
Sample Preparation and Derivatization:
-
Extract organic acids from the sample matrix using an appropriate solvent extraction or solid-phase extraction method.
-
To make the succinic acid volatile for GC analysis, it needs to be derivatized. A common method is esterification to form dimethyl succinate. This can be achieved by reacting the dried extract with a methylating agent such as BF₃-methanol or diazomethane. It is crucial that the derivatization reaction does not cause isotopic fractionation.
-
Dissolve the derivatized sample in a suitable solvent (e.g., hexane or ethyl acetate) for injection into the GC.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Column: A capillary column suitable for the separation of fatty acid methyl esters (FAMEs) or other organic acid derivatives (e.g., DB-5, HP-5MS).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of compounds. For example, start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C).
-
-
Combustion Interface:
-
The GC column is connected to a combustion reactor, which is typically a ceramic tube containing an oxidant (e.g., copper oxide) held at a high temperature (e.g., 950°C).
-
A small, continuous flow of oxygen is introduced into the reactor to ensure complete combustion.
-
-
IRMS Analysis:
-
The resulting CO₂ gas, along with the He carrier gas, passes through a water trap and then enters the ion source of the IRMS.
-
The IRMS measures the ion beams of m/z 44 (¹²C¹⁶O₂) and m/z 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O). The contribution from ¹⁷O is corrected for in the calculation of the ¹³C/¹²C ratio.
-
Reference CO₂ gas of a known isotopic composition is introduced into the IRMS at regular intervals for calibration.
-
-
Data Processing:
-
The δ¹³C value of the succinic acid derivative is calculated from the integrated peak areas of the m/z 44 and 45 ion chromatograms, relative to the reference gas.
-
A correction must be applied to account for the carbon atoms added during the derivatization step. This is done by analyzing a succinic acid standard of known δ¹³C value that has been subjected to the same derivatization procedure.
-
Quantitative ¹³C Nuclear Magnetic Resonance (qNMR) Spectroscopy
While less sensitive than IRMS, qNMR offers the unique advantage of providing information about the intramolecular distribution of ¹³C at natural abundance. This means it can distinguish between the ¹³C content of the carboxyl carbons and the methylene carbons in the succinic acid molecule.
To obtain accurate quantitative data from ¹³C NMR at natural abundance, specific experimental parameters must be carefully controlled to ensure that the signal intensity is directly proportional to the number of ¹³C nuclei.[5]
-
Sample Preparation:
-
Dissolve a relatively high concentration of the purified succinic acid in a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
The use of a relaxation agent (e.g., chromium(III) acetylacetonate) can be considered to shorten the spin-lattice relaxation times (T₁) of the carbon nuclei, but its effect on the sample should be carefully evaluated.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer for better sensitivity and spectral dispersion.
-
Ensure the spectrometer is well-tuned and shimmed.
-
-
Acquisition Parameters for Quantitative ¹³C NMR:
-
Pulse Angle: Use a small pulse angle (e.g., 30-45°) or a 90° pulse with a long relaxation delay.
-
Relaxation Delay (d1): This is a critical parameter. The relaxation delay between pulses must be at least 5 times the longest T₁ of the carbon nuclei in the molecule to ensure full relaxation. For succinic acid, the T₁ values of the carboxyl and methylene carbons should be determined experimentally using an inversion-recovery pulse sequence.
-
Proton Decoupling: Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to non-quantitative signal enhancements. In this technique, the proton decoupler is on only during the acquisition of the FID and is off during the relaxation delay.
-
Number of Scans (ns): A large number of scans is required to achieve an adequate signal-to-noise ratio (S/N) for the low-abundance ¹³C signals.
-
Acquisition Time (at): Should be long enough to allow the FID to decay completely, ensuring high resolution.
-
Digital Resolution: Ensure sufficient data points are acquired to accurately define the peaks.
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a small line broadening) to improve S/N without significantly distorting the peak shapes.
-
Perform Fourier transformation and phase correction.
-
Carefully perform baseline correction to ensure accurate integration.
-
Integrate the signals corresponding to the carboxyl and methylene carbons of succinic acid.
-
-
Calculation of Positional ¹³C Abundance:
-
The ratio of the integrals of the carboxyl and methylene signals provides the relative abundance of ¹³C at these positions.
-
To express these as δ¹³C values, a reference compound with a known isotopic composition can be used, or the data can be compared to results from IRMS analysis of the same sample to establish a calibration.
-
Applications in Research and Drug Development
-
Metabolic Flux Analysis: Tracing the flow of ¹³C-labeled substrates through metabolic pathways, including the Krebs cycle, to understand cellular metabolism in health and disease.
-
Drug Mechanism of Action: Investigating how a drug candidate alters the metabolism of succinic acid and other key metabolites.
-
Food Authenticity and Origin: Verifying the origin of food products and detecting adulteration based on the characteristic δ¹³C signatures of their components.
-
Environmental and Geochemical Studies: Using the isotopic signature of organic acids in environmental samples to understand carbon cycling and microbial processes.
Conclusion
The natural abundance of ¹³C in succinic acid is a powerful and versatile tool for scientific inquiry. While its baseline abundance is approximately 1.07%, the precise δ¹³C value is a sensitive indicator of its biological or geographical origin. The choice between the high-precision bulk analysis offered by IRMS and the detailed intramolecular information provided by qNMR will depend on the specific research question. By carefully applying the detailed experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can leverage the subtle variations in ¹³C abundance to gain deeper insights into the complex roles of succinic acid in biological and chemical systems.
References
- 1. researchgate.net [researchgate.net]
- 2. energ-en.ro [energ-en.ro]
- 3. Protocols for sample preparation and compound-specific stable-isotope analyses (δ2H, δ13C) of fatty acids in biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
Methodological & Application
Application Notes and Protocols for Succinic Acid-13C2 Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope tracers, such as 13C-labeled substrates, is the gold standard for accurate flux measurements. This document provides detailed application notes and protocols for conducting Metabolic Flux Analysis using Succinic Acid-13C2 as a tracer. Succinate is a key intermediate in the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism.[1][2][3][4] Tracing the metabolism of 13C-labeled succinate allows for the precise quantification of fluxes through the TCA cycle and connected pathways, providing critical insights into cellular bioenergetics and biosynthesis. This is particularly relevant in fields such as oncology, immunology, and drug development, where metabolic reprogramming is a key feature.[5]
Principle of this compound MFA
The core principle of this compound MFA involves introducing succinate labeled with two 13C atoms into a biological system (e.g., cell culture or in vivo model). As the labeled succinate is metabolized, the 13C atoms are incorporated into downstream metabolites of the TCA cycle and other connected pathways. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms) of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative contributions of different metabolic pathways can be determined. This data, combined with a stoichiometric model of cellular metabolism, is used to calculate intracellular metabolic fluxes.
Applications
-
Elucidating TCA Cycle Dynamics: Directly probe the flux through succinate dehydrogenase and subsequent reactions in the TCA cycle.
-
Investigating Anaplerosis and Cataplerosis: Quantify the rates of reactions that replenish (anaplerosis) or drain (cataplerosis) TCA cycle intermediates.
-
Studying Disease Metabolism: Characterize metabolic alterations in diseases like cancer and inflammatory disorders where succinate metabolism is often dysregulated.
-
Drug Discovery and Development: Assess the metabolic effects of drug candidates on central carbon metabolism.
Experimental Workflow
The following diagram outlines the general workflow for a this compound MFA experiment.
References
- 1. Succinate metabolism and its regulation of host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Evolving Role of Succinate in Tumor Metabolism: An 18F-FDG–Based Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Succinic acid-13C2 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of small molecules by mass spectrometry is a cornerstone of metabolomics, clinical diagnostics, and pharmaceutical development. Achieving high accuracy and precision in these measurements can be challenging due to sample matrix effects and variations introduced during sample preparation and analysis. The use of stable isotope-labeled internal standards is a widely accepted strategy to overcome these challenges.[1][2] This document provides detailed application notes and protocols for the use of Succinic acid-13C2 as an internal standard for the accurate quantification of succinic acid in various biological matrices.
Succinic acid is a key intermediate in the citric acid cycle, and its levels can be indicative of metabolic status and certain disease states.[3] Therefore, its accurate measurement is of significant interest. This compound is an ideal internal standard as it shares near-identical physicochemical properties with the endogenous analyte, but is mass-shifted, allowing for its distinct detection by a mass spectrometer.[2][4] The incorporation of the stable isotope does not significantly alter its chemical behavior during sample extraction, derivatization (if necessary), and chromatographic separation, thus effectively accounting for analytical variability.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful technique for quantitative analysis. It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of the sample preparation process. The ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard is then measured by the mass spectrometer. Since both the analyte and the internal standard are affected similarly by extraction inefficiencies, matrix effects, and instrument variability, the ratio of their signals remains constant. This allows for highly accurate and precise quantification of the endogenous analyte, even in complex biological matrices.
Key Advantages of Using this compound
-
Improved Accuracy and Precision: By correcting for variations in sample preparation and instrument response, this compound significantly enhances the accuracy and precision of succinic acid quantification.
-
Correction for Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate results. Since this compound co-elutes and experiences similar matrix effects as the unlabeled succinic acid, their ratio remains unaffected, thus correcting for these interferences.
-
Reliable Normalization: It provides a robust method for normalizing data, which is crucial when comparing succinic acid levels across different samples, batches, or even different laboratories.
-
Broad Applicability: This internal standard can be used across various mass spectrometry platforms, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and in a wide range of biological matrices such as plasma, serum, urine, and cell culture media.
Experimental Workflow
The general workflow for using this compound as an internal standard in a quantitative mass spectrometry assay is depicted below.
Caption: General workflow for quantification of succinic acid using this compound.
Protocol: Quantification of Succinic Acid in Human Plasma by LC-MS/MS
This protocol provides a general procedure for the quantification of succinic acid in human plasma. It should be optimized for specific instruments and laboratory conditions.
1. Materials and Reagents
-
Succinic acid (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (control)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Preparation of Standard and Internal Standard Stock Solutions
-
Succinic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of succinic acid and dissolve it in 10 mL of 50:50 methanol:water.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 50:50 methanol:water.
-
Working Internal Standard Solution (10 µg/mL): Dilute the this compound stock solution with 50:50 methanol:water.
3. Preparation of Calibration Standards and Quality Controls
-
Prepare a series of calibration standards by spiking appropriate amounts of the succinic acid stock solution into a control plasma matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
4. Sample Preparation
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 10 µL of the 10 µg/mL this compound working internal standard solution to each tube (except for blank samples) and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate succinic acid from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Succinic acid: Q1 m/z 117.0 -> Q3 m/z 73.0
-
This compound: Q1 m/z 119.0 -> Q3 m/z 74.0
-
-
Instrument parameters such as collision energy and declustering potential should be optimized for maximum signal intensity.
-
6. Data Analysis
-
Integrate the peak areas for both succinic acid and this compound for all samples, standards, and QCs.
-
Calculate the peak area ratio (Succinic acid / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Determine the concentration of succinic acid in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table represents typical data that would be generated for a calibration curve and quality control samples in a validated assay.
| Sample Type | Nominal Concentration (µM) | Calculated Concentration (µM) | Accuracy (%) | Peak Area Ratio (Analyte/IS) |
| Calibration Std 1 | 1.0 | 0.98 | 98.0 | 0.052 |
| Calibration Std 2 | 5.0 | 5.15 | 103.0 | 0.258 |
| Calibration Std 3 | 25.0 | 24.5 | 98.0 | 1.225 |
| Calibration Std 4 | 100.0 | 101.2 | 101.2 | 5.060 |
| Calibration Std 5 | 250.0 | 247.5 | 99.0 | 12.375 |
| Calibration Std 6 | 500.0 | 505.0 | 101.0 | 25.250 |
| Low QC | 3.0 | 2.91 | 97.0 | 0.146 |
| Mid QC | 150.0 | 153.0 | 102.0 | 7.650 |
| High QC | 400.0 | 392.0 | 98.0 | 19.600 |
Signaling Pathway Context
While this compound is an analytical tool and not directly involved in signaling, the accurate measurement of succinic acid is critical for understanding metabolic pathways such as the Citric Acid (TCA) Cycle.
Caption: The central role of Succinate in the TCA Cycle.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of succinic acid in complex biological matrices. By compensating for analytical variability, this approach is invaluable for researchers in metabolomics, clinical chemistry, and drug development who require high-quality, reproducible data. The protocol outlined in this document serves as a comprehensive guide, which can be adapted and optimized for specific research applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 3. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes: 13C NMR Spectroscopy Analysis of Succinic acid-13C2
Introduction
Succinic acid is a key intermediate in the citric acid cycle (TCA cycle), a fundamental metabolic pathway for energy production in cells. The use of stable isotope-labeled succinic acid, particularly with Carbon-13 (13C), in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, provides a powerful tool for tracing metabolic pathways and quantifying metabolic fluxes.[1][2] Succinic acid-13C2, specifically labeled at two carbon positions, allows for the detailed investigation of metabolic activity through the analysis of 13C-13C spin-spin coupling patterns, which are invaluable in the field of Metabolic Flux Analysis (MFA).[1][2] These application notes provide a comprehensive overview and detailed protocols for the 13C NMR analysis of this compound for researchers in metabolic studies and drug development.
13C NMR Spectral Data
The 13C NMR spectrum of succinic acid is relatively simple, exhibiting two distinct signals for the carboxyl and methylene carbons due to the molecule's symmetry. However, isotopic labeling with 13C introduces complexity and a wealth of additional information.
1. Chemical Shifts of Unlabeled Succinic Acid
The chemical shifts (δ) of succinic acid are dependent on the solvent and pH. The table below summarizes typical chemical shifts for the carboxyl (C1/C4) and methylene (C2/C3) carbons in common deuterated solvents.
| Carbon Position | Chemical Shift (δ) in D₂O (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |
| Carboxyl (C1, C4) | 182.8 - 183.4 | ~172.6 |
| Methylene (C2, C3) | 35.0 - 35.3 | ~28.9 |
| Data sourced from multiple spectral databases and literature.[3] |
2. Spectral Features of this compound
When succinic acid is labeled with two 13C isotopes, the 13C NMR spectrum is altered by homonuclear 13C-13C coupling. The pattern depends on which two carbons are labeled.
-
[1,4-¹³C₂]Succinic Acid: In this isotopomer, the two carboxyl carbons are labeled. These carbons are separated by three bonds. Instead of a single peak for the carboxyl groups, the spectrum will show a complex pattern arising from the three-bond coupling (³JC-C). This allows for the direct measurement of this coupling constant, which is influenced by the conformation of the molecule and the solution's pH.
-
[2,3-¹³C₂]Succinic Acid: Here, the two methylene carbons are labeled. These are separated by a single bond, resulting in a strong one-bond coupling (¹JC-C). The signal for C2/C3 will be split into a doublet (or a more complex pattern if coupled to protons).
-
[1,2-¹³C₂] or [3,4-¹³C₂]Succinic Acid: In these cases, a carboxyl and an adjacent methylene carbon are labeled. This will result in a two-bond coupling (²JC-C).
The ability to observe these J-couplings provides direct evidence of the metabolic pathways active within a biological system, as it confirms that the labeled carbons are present within the same molecule.
| Coupling Type | Labeled Positions | Typical Coupling Constant (Hz) | Spectral Appearance |
| ¹JC-C | [2,3-¹³C₂] | 30 - 40 | Doublet |
| ²JC-C | [1,2-¹³C₂] | 0 - 5 | Splitting may be small or unresolved |
| ³JC-C | [1,4-¹³C₂] | 0 - 15 | Complex pattern, pH-dependent |
| Typical coupling constant ranges for sp³-sp³ and sp³-sp² carbons. |
Experimental Protocols
Protocol 1: Sample Preparation for Solution-State 13C NMR
This protocol outlines the steps for preparing a sample of this compound for analysis.
-
Determine Sample Quantity: For a standard 5 mm NMR tube, a sufficient concentration is required for 13C NMR due to its low natural abundance and lower gyromagnetic ratio.
-
Recommended Mass: 10-50 mg of this compound.
-
-
Select Deuterated Solvent: The choice of solvent depends on the sample's solubility and the experimental goals.
-
Aqueous Studies: Use Deuterium Oxide (D₂O). This is common for metabolic studies to mimic physiological conditions.
-
Organic Studies: Use Dimethyl Sulfoxide-d₆ (DMSO-d₆) if solubility in D₂O is an issue.
-
-
Dissolution:
-
Weigh the desired amount of this compound and place it in a small vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently vortex or sonicate the vial until the sample is fully dissolved.
-
-
Transfer to NMR Tube:
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is at least 4.5 cm.
-
-
Add Internal Standard (Optional): For precise chemical shift referencing, an internal standard can be added.
-
For D₂O: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate).
-
For Organic Solvents: TMS (Tetramethylsilane).
-
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: 1D 13C NMR Data Acquisition
This is a general procedure for acquiring a standard proton-decoupled 1D 13C NMR spectrum. Specific commands may vary by spectrometer manufacturer (e.g., Bruker, JEOL).
-
Instrument Setup:
-
Insert the sample into the NMR magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity and resolution.
-
-
Load Standard 13C Experiment:
-
Load a standard 1D 13C experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
-
Set Acquisition Parameters:
-
Number of Scans (ns): Start with a minimum of 1024 scans. Increase as needed for better signal-to-noise, especially for dilute samples.
-
Relaxation Delay (d1): Set a delay of 2-5 seconds to allow for full relaxation of the carboxyl carbons, which have longer T1 relaxation times.
-
Spectral Width (sw): Set a spectral width that covers the expected range of carbon signals (e.g., 0-200 ppm).
-
Acquisition Time (aq): Ensure a sufficiently long acquisition time for good resolution.
-
-
Acquire Data: Start the acquisition (e.g., zg command).
-
Data Processing:
-
Once the acquisition is complete, perform a Fourier Transform (e.g., ft or efp).
-
Apply phase correction to the spectrum.
-
Perform baseline correction.
-
Reference the spectrum using the solvent peak or the internal standard. For example, the center of the DMSO-d₆ septet is at 39.52 ppm.
-
Integrate the peaks and pick the peak positions.
-
Visualizations
Caption: Experimental workflow for 13C NMR analysis.
Applications in Metabolic Flux Analysis (MFA)
The primary application of 13C NMR analysis of labeled succinate is in Metabolic Flux Analysis (MFA). By feeding cells a 13C-labeled substrate, such as [U-¹³C₆]glucose, the label is incorporated into downstream metabolites, including succinate in the TCA cycle.
Analyzing the isotopomer distribution and coupling patterns in succinate allows researchers to:
-
Trace Metabolic Pathways: Confirm the activity of specific pathways leading to succinate production.
-
Quantify Fluxes: Determine the relative rates of different reactions in the metabolic network. For instance, the pattern of 13C labeling in succinate can distinguish between its synthesis through the canonical TCA cycle versus alternative pathways like the glyoxylate shunt or reductive carboxylation.
-
Identify Bottlenecks: Pinpoint enzymatic steps that limit the production of a target biochemical.
The detailed information from 13C-13C couplings is particularly powerful, as it reveals which precursor atoms are incorporated into the product molecule adjacently, providing constraints for computational flux models.
Caption: Incorporation of 13C from glucose into succinate.
Caption: Spin-spin coupling in [1,4-13C2]Succinic acid.
References
Application Notes and Protocols for the Detection of 13C-Labeled Succinate by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling, particularly with carbon-13 (¹³C), is a powerful technique for tracing the metabolic fate of compounds in biological systems. ¹³C-labeled succinate is frequently employed in metabolic flux analysis to investigate the tricarboxylic acid (TCA) cycle, central carbon metabolism, and related pathways. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical method for the separation and quantification of volatile and semi-volatile compounds. Through derivatization, non-volatile metabolites like succinate can be readily analyzed by GC-MS, allowing for the sensitive and specific detection of their ¹³C-labeled forms.
These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of ¹³C-labeled succinate in biological samples using GC-MS. The methodologies described are applicable to a range of research areas, including metabolic engineering, drug discovery, and fundamental biological research.
Metabolic Significance of Succinate
Succinate is a key metabolic intermediate in the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism. The TCA cycle is responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to produce energy in the form of ATP and reducing equivalents (NADH and FADH₂). Tracing the flow of ¹³C atoms from labeled substrates through succinate and other TCA cycle intermediates provides valuable insights into the activity of this pathway and connected metabolic routes.
Figure 1: The Tricarboxylic Acid (TCA) Cycle highlighting Succinate.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the analysis of succinate using GC-MS. While specific values for ¹³C-labeled succinate are not always available in the literature, the data for unlabeled succinate provides a strong indication of the expected performance. Method validation for ¹³C-labeled succinate should be performed in the user's laboratory to establish specific performance characteristics.
Table 1: Method Performance for Succinate Quantification
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 50 µM | [1] |
| Correlation Coefficient (r²) | ≥ 0.99 | [1][2] |
| Limit of Detection (LOD) | 0.01 - 0.03 µM | [1] |
| Lower Limit of Quantification (LLOQ) | 0.05 µM | [1] |
| Recovery | 95 - 117% | |
| Intra-day Precision (%RSD) | < 10% | |
| Inter-day Precision (%RSD) | < 15% |
Table 2: Linearity of Succinate Analysis by GC-MS
| Concentration (µg/mL) | Response (Peak Area) |
| 20 | Varies by instrument |
| 50 | Varies by instrument |
| 100 | Varies by instrument |
| 150 | Varies by instrument |
| 200 | Varies by instrument |
| Note: A study on ion chromatography reported a linear range for succinate from 20 to 200 µg/mL with a Pearson's correlation coefficient (r) of 0.9986, which can be indicative of the linear behavior of the analyte. |
Experimental Protocols
A generalized workflow for the analysis of ¹³C-labeled succinate from biological samples is presented below.
Figure 2: General experimental workflow for GC-MS analysis of ¹³C-labeled succinate.
Protocol 1: Sample Preparation from E. coli
This protocol is adapted from methodologies for metabolic flux analysis in Escherichia coli.
Materials:
-
¹³C-labeled substrate (e.g., [U-¹³C]-glucose)
-
M9 minimal medium
-
Saline solution (0.9% NaCl), ice-cold
-
Methanol/Water (e.g., 9:1 v/v), ice-cold
-
Centrifuge capable of 10,000 x g and 4°C
-
Lyophilizer or vacuum centrifuge
Procedure:
-
Cell Culture: Culture E. coli in M9 minimal medium containing the ¹³C-labeled substrate until the desired growth phase (e.g., mid-log phase, OD₆₀₀ ~1).
-
Harvesting and Quenching:
-
Rapidly collect a known volume of the cell culture (e.g., 3 mL).
-
Immediately centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cells.
-
Discard the supernatant.
-
-
Cell Washing:
-
Resuspend the cell pellet in 10 mL of ice-cold saline solution.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C and discard the supernatant.
-
Repeat the washing step two more times to remove extracellular metabolites.
-
-
Metabolite Extraction:
-
Resuspend the final cell pellet in a defined volume of ice-cold methanol/water solution (e.g., 850 µL for a 150 µL cell pellet volume).
-
Vortex vigorously for 1 minute to ensure cell lysis and metabolite extraction.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Collection:
-
Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness using a vacuum centrifuge or lyophilizer. The dried extracts can be stored at -80°C until derivatization.
-
Protocol 2: Derivatization of Succinate for GC-MS Analysis
This protocol describes the silylation of organic acids, including succinate, to make them volatile for GC-MS analysis.
Materials:
-
Dried metabolite extract or succinate standards
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reagent Preparation: Ensure all reagents are anhydrous, as water can interfere with the derivatization reaction.
-
Derivatization Reaction:
-
To the dried metabolite extract in a GC vial, add 60 µL of pyridine and 60 µL of BSTFA (+1% TMCS).
-
Alternatively, for a smaller sample (<100 µg), 25 µL of pyridine and 25 µL of BSTFA can be used.
-
Tightly cap the vial.
-
-
Incubation:
-
Heat the reaction mixture at 70°C for 3-4 hours. A shorter incubation of 20-30 minutes at 65-70°C may also be sufficient for some applications.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
Protocol 3: GC-MS Analysis
The following are general GC-MS parameters that can be used as a starting point. Optimization may be required based on the specific instrument and column used.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5973 MSD).
-
Capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 5 minutes
-
Ramp: 5°C/min to 320°C
-
Hold: 5 minutes at 320°C (Alternative program: Initial 50°C for 2 min, ramp to 150°C at 20°C/min, then to 300°C at 8°C/min, hold for 20 min.)
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Interface Temperature: 280°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z range of 40-500 amu to identify compounds based on their mass spectra.
-
Selected Ion Monitoring (SIM): To enhance sensitivity and selectivity for quantifying specific ions of derivatized succinate. The characteristic ions for the di-trimethylsilyl (2TMS) derivative of succinate include m/z 247 ([M-15]⁺) and other fragments. For ¹³C-labeled succinate, the m/z values of these fragments will increase depending on the number of ¹³C atoms incorporated.
-
Data Analysis
The analysis of GC-MS data for ¹³C-labeled succinate involves several steps:
-
Peak Identification: Identify the peak corresponding to the derivatized succinate based on its retention time and mass spectrum.
-
Mass Isotopomer Distribution: For the identified succinate peak, extract the mass isotopomer distribution (MID). This is the relative abundance of the different isotopologues (M+0, M+1, M+2, etc.), where M is the mass of the unlabeled succinate fragment.
-
Correction for Natural Abundance: The measured MID must be corrected for the natural abundance of ¹³C and other heavy isotopes in both the analyte and the derivatization agent.
-
Quantification: The total amount of succinate (labeled and unlabeled) can be quantified using a calibration curve generated from standards of known concentrations. The fractional labeling can then be determined from the corrected MID.
Troubleshooting
-
Poor Peak Shape: This can result from active sites in the GC inlet or column. Regular maintenance, including changing the liner and trimming the column, is recommended. Injecting a small amount of derivatization reagent can sometimes temporarily improve peak shape.
-
Low Derivatization Yield: Ensure that all glassware and solvents are anhydrous. Water will hydrolyze the derivatization reagent and the TMS-derivatives.
-
Matrix Effects: Biological samples can contain compounds that interfere with the analysis. Signal suppression or enhancement may occur. The use of an internal standard, preferably a stable isotope-labeled version of the analyte that is not part of the experimental labeling scheme (e.g., d₄-succinate), can help to correct for these effects.
Conclusion
The GC-MS methods described provide a reliable and sensitive approach for the detection and quantification of ¹³C-labeled succinate in biological samples. Proper sample preparation and derivatization are critical for successful analysis. The provided protocols offer a solid foundation for researchers to implement these techniques in their studies of cellular metabolism. It is important to perform method validation to ensure data quality and accuracy for specific applications.
References
Application Note: Quantification of Succinic Acid in Biological Samples using LC-MS/MS with a 13C2-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Succinic acid is a key intermediate in the citric acid cycle and plays a crucial role in cellular metabolism. Dysregulation of succinic acid levels has been implicated in various pathological conditions, making its accurate quantification in biological matrices essential for research and clinical applications.[1] This application note provides a detailed protocol for the sensitive and selective quantification of succinic acid using a stable isotope-labeled internal standard, Succinic acid-13C2, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopic internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
This section details the necessary reagents, sample preparation, and analytical conditions for the quantification of succinic acid.
Reagents and Materials
-
Succinic acid certified reference material (CRM)[2]
-
This compound (Internal Standard, IS)[3]
-
LC-MS grade water with 0.1% formic acid
-
LC-MS grade acetonitrile with 0.1% formic acid
-
LC-MS grade methanol
-
0.45 µm syringe filters
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve succinic acid and this compound in LC-MS grade water to prepare individual 1 mg/mL primary stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of succinic acid by serial dilution of the primary stock solution with a 50:50 mixture of water:acetonitrile.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of water:acetonitrile to a final concentration of 1 µg/mL.
-
Sample Preparation
The following is a general protocol for clear aqueous samples. For complex matrices like serum or cell lysates, solid-phase extraction (SPE) may be required for optimal results.[1]
-
Thaw frozen samples on ice.
-
Vortex the sample for 30 seconds.
-
To 100 µL of the sample, add 10 µL of the 1 µg/mL this compound internal standard working solution and 890 µL of 50:50 water:acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.45 µm syringe filter into an LC-MS vial.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
Organic acids like succinic acid can be challenging to retain on standard reversed-phase columns.[4] The use of a C18 column designed for aqueous mobile phases is recommended.
| Parameter | Value |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 2% B, 2-5 min: 2-98% B, 5-7 min: 98% B, 7.1-10 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
Analysis is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Multiple Reaction Monitoring (MRM) Transitions:
The MRM transitions for succinic acid and its 13C2-labeled internal standard are critical for selective quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Succinic Acid | 117.0 | 73.0 | 100 | 10 |
| This compound (IS) | 119.0 | 75.0 | 100 | 10 |
Data Presentation
The quantitative performance of the method should be evaluated by constructing a calibration curve and assessing its linearity, limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Result |
| Linearity Range | 0.1 - 200 µM |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.1 µM |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 10% |
| Recovery | 95 - 105% |
Note: These values are representative and may vary depending on the specific instrumentation and matrix used.
Experimental Workflow Diagram
Caption: Workflow for Succinic Acid Quantification.
Signaling Pathway Diagram
While succinic acid is a metabolite and not part of a signaling pathway in the traditional sense, its central role in the Citric Acid (TCA) Cycle is depicted below.
Caption: Succinic Acid in the TCA Cycle.
References
- 1. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rsc.org [rsc.org]
Application Notes and Protocols for Cell Culture Labeling with Succinic acid-1,4-¹³C₂
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in cell culture.[1] By supplying cells with a substrate enriched with a heavy isotope, such as ¹³C, researchers can trace the metabolic fate of the substrate into various downstream metabolites.[1] This approach provides valuable insights into cellular metabolism, which is often dysregulated in diseases like cancer and metabolic disorders.[1][2] Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism responsible for generating energy and biosynthetic precursors.[3] Labeling studies with ¹³C-succinate can provide specific insights into the oxidative and reductive carboxylation pathways, anaplerosis, and the interconnectivity of mitochondrial and cytosolic metabolism.
This document provides detailed application notes and protocols for utilizing Succinic acid-1,4-¹³C₂ as a metabolic tracer in cultured mammalian cells. Succinic acid-1,4-¹³C₂ is a stable isotope-labeled form of succinic acid where the two carboxyl carbons are replaced with ¹³C. This specific labeling pattern allows for precise tracking of the succinate backbone through the TCA cycle and related pathways.
Applications
-
Metabolic Flux Analysis (MFA) of the TCA Cycle: Tracing the incorporation of ¹³C from Succinic acid-1,4-¹³C₂ into downstream TCA cycle intermediates such as fumarate, malate, and citrate allows for the quantification of metabolic fluxes through this critical pathway.
-
Investigating Succinate as a Signaling Molecule: Succinate can act as an extracellular signaling molecule by activating the G-protein coupled receptor GPR91 (SUCNR1). ¹³C-labeling can help distinguish between endogenous and exogenously supplied succinate to study its signaling roles.
-
Cancer Metabolism Research: Cancer cells often exhibit altered metabolism, including changes in the TCA cycle. Using Succinic acid-1,4-¹³C₂ can help elucidate these metabolic reprogramming events and identify potential therapeutic targets.
-
Studying Ischemia-Reperfusion Injury: Succinate accumulation is a key event in ischemia-reperfusion injury. Tracing ¹³C-succinate can provide insights into its metabolic fate during and after hypoxic conditions.
Signaling Pathway and Metabolic Fate of Succinate
Succinate enters the TCA cycle where it is oxidized to fumarate by succinate dehydrogenase (SDH). The ¹³C labels from Succinic acid-1,4-¹³C₂ will be incorporated into subsequent intermediates of the TCA cycle.
References
Application Notes and Protocols: In Vivo Stable Isotope Tracing with Succinic Acid-13C2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Succinic acid-13C2 for in vivo stable isotope tracing studies. The protocols outlined below are intended to guide researchers in designing and executing experiments to probe the tricarboxylic acid (TCA) cycle and related metabolic pathways in various physiological and pathological contexts.
Introduction
Succinic acid, a key intermediate in the TCA cycle, plays a central role in cellular energy metabolism and biosynthetic pathways.[1][2][3] Stable isotope tracing using this compound allows for the dynamic assessment of metabolic fluxes and pathway activities in vivo.[4] This technique is invaluable for understanding metabolic reprogramming in diseases such as cancer, and for evaluating the pharmacodynamic effects of novel therapeutic agents. By introducing 13C-labeled succinate into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites, providing a quantitative measure of metabolic pathway engagement.
Applications
-
Real-time Metabolic Imaging: Hyperpolarized 1-13C diethyl succinate can be used for real-time in vivo imaging and spectroscopy of the TCA cycle via magnetic resonance imaging (MRI) and magnetic resonance spectroscopy (MRS). This allows for non-invasive monitoring of metabolic changes in response to therapeutic interventions or disease progression.
-
Cancer Metabolism Research: Cancer cells often exhibit altered metabolism, including disruptions in the TCA cycle. This compound tracing can elucidate these changes, identifying potential therapeutic targets. It can help in understanding the contributions of different substrates to the TCA cycle in tumors.
-
Drug Development: In drug development, this technique can be used to assess the on-target and off-target effects of drugs that modulate metabolic pathways. It provides a dynamic readout of metabolic flux that can be more informative than static metabolite levels.
-
Studying Disease Pathophysiology: The methodology can be applied to study metabolic alterations in a variety of diseases, including metabolic syndromes, neurodegenerative disorders, and cardiovascular diseases.
Experimental Workflow
The general workflow for an in vivo stable isotope tracing experiment with this compound involves several key steps, from tracer administration to data analysis.
Caption: A generalized experimental workflow for in vivo this compound tracing.
Signaling Pathways
This compound primarily traces the flow of carbon through the TCA cycle. Upon entering the mitochondria, labeled succinate is oxidized to fumarate, then hydrated to malate, and further oxidized to oxaloacetate. The 13C label can then be traced into other connected pathways.
References
- 1. Real Time Molecular Imaging of TCA Cycle Metabolism in vivo By Hyperpolarized 1-13C Diethyl Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Succinic Acid Metabolism in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Real-time molecular imaging of tricarboxylic acid cycle metabolism in vivo by hyperpolarized 1-(13)C diethyl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying TCA Cycle Intermediates with ¹³C Tracers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Tricarboxylic Acid (TCA) cycle is a fundamental metabolic pathway essential for cellular energy production and providing precursors for biosynthesis.[1] Understanding the dynamics of this cycle is crucial for research in numerous areas, including cancer metabolism, immunology, and drug development. ¹³C Metabolic Flux Analysis (MFA) is a powerful technique used to measure the rate of metabolic reactions (fluxes) within a cell.[2] This method involves introducing substrates labeled with the stable isotope ¹³C, such as ¹³C-glucose or ¹³C-glutamine, to cells and tracking the incorporation of these heavy isotopes into downstream metabolites.[3] By analyzing the mass isotopomer distribution (MID) of TCA cycle intermediates using mass spectrometry, researchers can quantify the contribution of different substrates and elucidate the activity of various metabolic pathways.[4]
Principle of ¹³C Metabolic Flux Analysis
¹³C-MFA operates by replacing a natural carbon source with its ¹³C-labeled counterpart. As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various intermediates. Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is then used to detect and quantify the different isotopologues (molecules that differ only in their isotopic composition) of a given metabolite.[2] The resulting labeling patterns are highly sensitive to the relative pathway fluxes. By measuring these patterns and using computational models, the intracellular metabolic fluxes can be accurately estimated. This approach provides a significant advantage over traditional methods by offering a detailed view of metabolic pathway activity rather than just static metabolite concentrations.
Experimental and Data Analysis Workflow
The process of quantifying TCA cycle intermediates using ¹³C tracers involves several key stages, from initial experimental design to final data interpretation. The choice of tracer, the labeling duration, and the analytical method are critical factors that influence the outcome of the experiment.
Caption: General experimental workflow for ¹³C metabolic tracer studies.
Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol provides a general framework for a ¹³C tracer experiment using adherent mammalian cells.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow them to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare culture medium containing the desired ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose or [U-¹³C₅]glutamine) at a known concentration. Ensure the labeled medium is otherwise identical to the standard culture medium.
-
Tracer Introduction:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled substrate.
-
Add the pre-warmed ¹³C-labeled medium to the cells.
-
-
Incubation: Incubate the cells for a predetermined period. The incubation time is critical and should be optimized to allow metabolites to reach an isotopic steady state. For TCA cycle intermediates, this can take several hours. For example, using [U-¹³C₅]glutamine as a tracer, metabolites in the TCA cycle may reach isotopic steady state within 3 hours.
Protocol 2: Metabolite Extraction
Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels during extraction.
-
Quenching:
-
Place the culture plate on ice.
-
Quickly aspirate the labeled medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrate.
-
-
Extraction:
-
Add an ice-cold extraction solvent to the cells. A common choice is 80:20 methanol/water solution, chilled to -80°C.
-
Incubate the plates at -80°C for at least 15 minutes to ensure cell lysis and protein precipitation.
-
Scrape the cells from the plate into the extraction solvent.
-
Collect the cell lysate into a microcentrifuge tube.
-
-
Sample Collection:
-
Centrifuge the lysate at maximum speed (~16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the polar metabolites, into a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.
-
Protocol 3: Sample Analysis by Mass Spectrometry
The extracted metabolites are analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopologue distributions.
-
For GC-MS Analysis:
-
Derivatization: Dried metabolite extracts must be derivatized to make them volatile. A common method involves a two-step process:
-
Incubate the dried extract with methoxyamine hydrochloride in pyridine to protect carbonyl groups.
-
Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups.
-
-
GC-MS Parameters: Use a GC system equipped with a suitable capillary column (e.g., DB-35MS) connected to a mass spectrometer operating under electron impact (EI) ionization.
-
-
For LC-MS Analysis:
-
Resuspension: Reconstitute the dried metabolite extract in a suitable solvent (e.g., a mixture of water and organic solvent compatible with the LC method).
-
LC-MS Parameters: Use a liquid chromatography system, often with a reversed-phase column (e.g., C18), coupled to a high-resolution mass spectrometer.
-
Visualizing ¹³C Labeling in the TCA Cycle
The choice of tracer determines how ¹³C atoms are incorporated into TCA cycle intermediates. Using [U-¹³C₆]glucose, for instance, results in the formation of [¹³C₂]acetyl-CoA (M+2) after glycolysis and the pyruvate dehydrogenase reaction. This M+2 acetyl-CoA then enters the TCA cycle.
Caption: Propagation of ¹³C from [U-¹³C₆]glucose in the first turn of the TCA cycle.
Data Presentation and Interpretation
After MS analysis, the raw data is processed to correct for the natural abundance of ¹³C. The resulting Mass Isotopomer Distributions (MIDs) represent the fraction of each metabolite pool that contains a certain number of ¹³C atoms (e.g., M+0 for unlabeled, M+1 for one ¹³C atom, etc.). This data is typically presented in tables for clarity.
Table 1: Example Mass Isotopomer Distribution of TCA Intermediates
The table below shows hypothetical MID data for key TCA cycle metabolites after labeling with [U-¹³C₆]glucose in a cancer cell line. The values represent the fractional abundance (%) of each isotopologue.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Citrate | 30 | 5 | 55 | 5 | 4 | 1 | 0 |
| α-Ketoglutarate | 35 | 6 | 50 | 4 | 5 | 0 | |
| Succinate | 40 | 7 | 45 | 3 | 5 | ||
| Fumarate | 40 | 7 | 45 | 3 | 5 | ||
| Malate | 38 | 8 | 42 | 7 | 5 | ||
| Aspartate (from OAA) | 38 | 8 | 42 | 7 | 5 |
-
Interpretation of Table 1:
-
The high abundance of M+2 in citrate, α-ketoglutarate, succinate, fumarate, and malate is consistent with the entry of [¹³C₂]acetyl-CoA from [U-¹³C₆]glucose into the TCA cycle.
-
The presence of M+3 malate can be indicative of pyruvate anaplerosis via pyruvate carboxylase, which converts [¹³C₃]pyruvate into [¹³C₃]oxaloacetate.
-
The M+4 isotopologues can arise from the second turn of the TCA cycle, where M+2 oxaloacetate condenses with another molecule of M+2 acetyl-CoA.
-
A significant M+0 fraction indicates that other, unlabeled carbon sources (like glutamine from the medium or breakdown of macromolecules) are also feeding into the TCA cycle.
-
Choosing the Optimal Tracer
The selection of the ¹³C tracer is critical and depends on the specific metabolic pathway being investigated.
-
[U-¹³C₆]Glucose: A common choice for general labeling of central carbon metabolism. It effectively labels glycolysis and provides carbon for the TCA cycle via pyruvate dehydrogenase.
-
[1,2-¹³C₂]Glucose: Often used to simultaneously measure fluxes through glycolysis and the Pentose Phosphate Pathway (PPP).
-
[U-¹³C₅]Glutamine: Frequently considered the preferred tracer for analyzing the TCA cycle, as glutamine is a major anaplerotic substrate that directly feeds the cycle at the level of α-ketoglutarate.
-
[5-¹³C]Glutamine: This tracer can be used to specifically trace the contribution of reductive carboxylation to lipid synthesis.
The choice of tracer ultimately determines the precision with which metabolic fluxes can be estimated in a complex network. For a comprehensive analysis, conducting parallel experiments with different tracers (e.g., ¹³C-glucose and ¹³C-glutamine) is often recommended.
References
- 1. Method of Analyzing TCA Cycle - Creative Proteomics [creative-proteomics.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic Flux Analysis | HMT [en.humanmetabolome.com]
- 4. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hyperpolarization of Succinic acid-13C2 for Enhanced NMR Signal
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyperpolarized Magnetic Resonance is a powerful, emerging molecular imaging modality that enables real-time, non-invasive monitoring of metabolic and physiological processes. This technique overcomes the primary limitation of conventional Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI) – low sensitivity. By hyperpolarizing a substrate, its nuclear spin polarization is increased by several orders of magnitude, leading to a signal enhancement of over 10,000-fold.[1] This allows for the detection and spectroscopic analysis of the hyperpolarized agent and its metabolic products in vivo.
Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a promising hyperpolarized probe for investigating cellular metabolism, particularly in the context of cancer.[2][3] Alterations in succinate metabolism have been linked to tumorigenesis, making hyperpolarized 13C-labeled succinate a valuable tool for diagnosing cancer, staging tumors, and monitoring therapeutic response.[1][4]
These application notes provide detailed protocols for the hyperpolarization of [1,4-13C2]succinic acid and its application in metabolic imaging studies.
Principle of Hyperpolarization
The most common method for hyperpolarizing succinic acid is Parahydrogen and Synthesis Allows Dramatically Enhanced Nuclear Alignment (PASADENA). This technique involves the chemical reaction of a precursor molecule with parahydrogen, a state of dihydrogen with a net nuclear spin of zero. The spin order of parahydrogen is transferred to the reaction product, resulting in a dramatic increase in the polarization of the target nucleus (e.g., 13C). An alternative, though more complex and costly method, is dissolution Dynamic Nuclear Polarization (dDNP).
Applications in Metabolic Imaging and Cancer Research
Hyperpolarized succinic acid-13C2 is a valuable tool for in vivo metabolic imaging with several key applications:
-
Cancer Detection and Characterization: Tumors often exhibit altered metabolism. Hyperpolarized 13C succinate can be used to probe the activity of the TCA cycle in cancer cells. For instance, in brain tumors with a compromised blood-brain barrier, an increased uptake and accumulation of succinate and its metabolic products, such as glutamate and glutamine, have been observed. This provides a metabolic signature that can aid in tumor identification and characterization.
-
Monitoring Therapeutic Response: By imaging the metabolic fate of hyperpolarized succinate, researchers can assess the early response of tumors to therapy. A change in the metabolic profile following treatment can indicate drug efficacy long before anatomical changes are visible.
-
Probing the Tricarboxylic Acid (TCA) Cycle: As a key intermediate of the TCA cycle, hyperpolarized succinate provides a direct window into mitochondrial metabolism. This is crucial for studying diseases characterized by metabolic dysregulation, including cancer and cardiovascular diseases.
Quantitative Data Summary
The following tables summarize key quantitative data for the hyperpolarization of this compound using the PASADENA method.
| Parameter | Value | Conditions | Reference |
| Precursor Molecule | 1-13C-fumaric acid-d2 | - | |
| 13C Polarization | ~20% | - | |
| Spin-Lattice Relaxation (T1) of C1 | 27 s | in H2O at neutral pH and 4.7 T | |
| Spin-Lattice Relaxation (T1) of C1 | 56 s | in D2O at neutral pH and 4.7 T | |
| Hydrogenation Temperature | 62 °C | - | |
| Parahydrogen Pressure | 10 bar | - | |
| Optimal pH for Spin Order Transfer | ~3 | - |
Experimental Protocols
This section provides a detailed protocol for the hyperpolarization of this compound using the PASADENA method.
I. Preparation of the Precursor Solution
-
Precursor: 1-13C-fumaric acid-d2 is used as the unsaturated precursor for the hydrogenation reaction.
-
Catalyst: Prepare an aqueous solution of a suitable water-soluble hydrogenation catalyst (e.g., a rhodium-based catalyst).
-
Solvent: The reaction is typically carried out in H2O or D2O. The use of D2O can significantly increase the spin-lattice relaxation time (T1) of the hyperpolarized product.
-
pH Adjustment: Adjust the pH of the precursor and catalyst solution to approximately 3. This low pH is optimal for resolving the J-couplings necessary for efficient spin order transfer.
-
Concentration: The substrate concentration is typically in the range of 1–5 mM.
II. Hyperpolarization via PASADENA
-
Parahydrogen: Use parahydrogen gas with a high enrichment level (e.g., 97%).
-
Reaction: The hydrogenation reaction is conducted by spraying the precursor solution into a reactor vessel pressurized with parahydrogen (e.g., 10 bar) at an elevated temperature (e.g., 62 °C). This results in the cis-molecular addition of parahydrogen to the fumaric acid precursor to produce succinic acid.
-
Spin Order Transfer: Following the hydrogenation, a specific pulse sequence is applied to transfer the spin order from the protons to the 13C nucleus. This is a critical step to achieve high 13C polarization.
III. Quality Control and Administration
-
Product Delivery: The hyperpolarized succinic acid solution is automatically delivered from the polarizer to the NMR/MRI scanner for immediate use.
-
Polarization Measurement: The 13C polarization can be calibrated by comparing the hyperpolarized signal to a reference spectrum from a sample with known concentration and thermal polarization (e.g., natural abundance ethanol).
-
In Vivo Administration: For in vivo studies, the hyperpolarized succinic acid solution is rapidly injected into the subject.
Visualizations
Experimental Workflow for PASADENA Hyperpolarization
Caption: Workflow for PASADENA hyperpolarization of succinic acid.
Metabolic Pathway of Hyperpolarized Succinate in Cancer Cells
Caption: Simplified metabolic fate of hyperpolarized succinate.
References
Application Note: Analysis of Succinic Acid-13C2 in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinic acid, an intermediate of the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in various physiological and pathological processes, including inflammation and cancer.[1][2][3][4] The use of stable isotope-labeled succinic acid, such as Succinic acid-13C2, allows for precise tracing and quantification of its metabolic fate in biological systems, distinguishing it from the endogenous pool.[5] This application note provides detailed protocols for the sample preparation and analysis of this compound in tissue samples using both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Biological Role and Signaling of Succinate
Succinate is not merely a metabolic intermediate for ATP production within the mitochondrial TCA cycle. Upon accumulation, particularly under conditions like ischemia or inflammation, succinate is transported to the cytosol and extracellular space, where it functions as a signaling molecule.
Key signaling roles include:
-
HIF-1α Stabilization : In the cytosol, accumulated succinate can inhibit prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). This promotes a pro-inflammatory response.
-
SUCNR1 Activation : Extracellular succinate acts as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91), activating downstream signaling pathways that can modulate immune cell activity and inflammation.
-
Post-Translational Modification : Succinate can influence lysine succinylation, a post-translational modification that can regulate the activity of various proteins.
Experimental Design & Workflow
The analysis of this compound in tissues involves several key steps: rapid tissue harvesting and quenching to halt metabolic activity, homogenization, extraction of metabolites, and subsequent analysis by mass spectrometry. Using a stable isotope-labeled internal standard (e.g., Succinic acid-d4) is recommended for accurate quantification.
Protocol 1: LC-MS/MS Method
This method is suitable for the direct analysis of this compound without derivatization and is based on protocols for analyzing 13C-labeled succinic acid in mouse tissues.
Materials and Reagents
-
This compound (Tracer)
-
Succinic acid-d4 or similar (Internal Standard - IS)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
2 mL homogenization tubes with ceramic beads
-
Homogenizer (e.g., Precellys24)
-
Centrifuge (refrigerated)
-
Nitrogen evaporator or vacuum concentrator (SpeedVac)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Sample Preparation
-
Tissue Weighing : Weigh 50-100 mg of frozen tissue into a pre-cooled 2 mL homogenization tube containing ceramic beads. Perform this step on dry ice to prevent thawing.
-
Extraction Solvent Preparation : Prepare an 80% methanol in water solution. For quantification, add the internal standard (e.g., Succinic acid-d4) to this solvent at a known concentration.
-
Homogenization : Add 400 µL of the cold extraction solvent containing the IS to the tissue. Homogenize using a bead beater (e.g., three cycles of 20-30 seconds at 5,500 rpm), ensuring samples remain cold between cycles.
-
Protein Precipitation & Extraction : Incubate the homogenate at -20°C for 1 hour to facilitate protein precipitation.
-
Centrifugation : Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Collection : Carefully transfer the supernatant to a new microcentrifuge tube. Be cautious not to disturb the pellet.
-
Drying : Evaporate the supernatant to dryness using a SpeedVac (without heat) or under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex thoroughly and centrifuge one last time to pellet any remaining insoluble debris.
-
Transfer : Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters (Example)
-
LC System : UPLC System
-
Column : HILIC or Reversed-Phase C18 column suitable for polar analytes
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Flow Rate : 0.3 - 0.5 mL/min
-
Injection Volume : 5 µL
-
MS System : Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)
-
Ionization Mode : Negative
-
MRM Transitions :
-
This compound : Precursor Ion > Product Ion (e.g., m/z 119.0 > 73.0)
-
Internal Standard (d4) : Precursor Ion > Product Ion (e.g., m/z 121.0 > 75.0)
-
Protocol 2: GC-MS Method (with Derivatization)
This method is an alternative to LC-MS/MS and requires derivatization to make succinic acid volatile for gas chromatography. Silylation is a common derivatization technique.
Materials and Reagents
-
All materials from Protocol 1 (excluding LC-MS grade solvents)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine or Acetonitrile (Anhydrous)
-
Heating block or oven
-
GC-MS system
Sample Preparation & Derivatization
-
Extraction : Follow steps 4.2.1 through 4.2.7 as described in the LC-MS/MS protocol. Ensure the sample extract is completely dry, as water interferes with the derivatization reaction.
-
Derivatization : a. Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried extract to dissolve it. b. Add 50 µL of BSTFA. c. Tightly cap the vial and vortex thoroughly. d. Heat the sample at 70°C for 3-4 hours to ensure complete derivatization.
-
Analysis : After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
GC-MS Parameters (Example)
-
GC System : Gas Chromatograph with a capillary column (e.g., DB-5ms)
-
Injector : Split/Splitless, operated in splitless mode
-
Injector Temperature : 250°C
-
Oven Program : Start at 70°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas : Helium
-
MS System : Single or Triple Quadrupole Mass Spectrometer with Electron Ionization (EI)
-
Ion Source Temperature : 230°C
-
Analysis Mode : Selected Ion Monitoring (SIM) or MRM to monitor characteristic fragment ions of the derivatized this compound and internal standard.
Data Presentation and Interpretation
Quantitative data should be compiled to assess the performance of the assay and to report the biological findings.
Assay Validation Parameters
A study analyzing 13C4-labeled succinic acid in mouse plasma and tissues reported the following validation metrics, which serve as a useful benchmark.
| Parameter | Plasma | Heart | Liver | Kidney | Brain | Adipose Tissue (BAT) | Adipose Tissue (IWAT) |
| LLOQ (ng/mL or ng/g) | 1 | 2 | 2 | 2 | 2 | 2 | 2 |
| Linearity Range (ng/mL or ng/g) | 1-1000 | 2-2000 | 2-2000 | 2-2000 | 2-2000 | 2-2000 | 2-2000 |
| Precision (%CV) | ≤ 9.0 | ≤ 9.8 | ≤ 10.0 | ≤ 10.8 | ≤ 10.4 | ≤ 12.0 | ≤ 11.5 |
| Accuracy (%) | 94.7-105.0 | 90.2-109.5 | 92.4-105.0 | 91.8-107.0 | 91.3-109.5 | 90.8-105.5 | 92.3-106.0 |
| Recovery (%) | 90.1-98.3 | 87.0-93.5 | 88.5-94.8 | 85.2-94.3 | 85.3-95.0 | 85.3-93.5 | 86.8-94.0 |
Table 1: Summary of validation data for an LC-MS/MS method for 13C4-succinic acid analysis in mouse biosamples. Data adapted from Jung et al., 2022.
Pharmacokinetic Parameters
The analysis of this compound over time allows for the determination of key pharmacokinetic parameters.
| Parameter | Value (IV, 10 mg/kg) | Value (Oral, 100 mg/kg) |
| T½ (Terminal half-life) | 0.56 h | - |
| Cmax (Max concentration) | 20,419.8 ng/mL | 1,029.0 ng/mL |
| Tmax (Time to Cmax) | 0.08 h | 0.25 h |
| AUC (Area under the curve) | 2,916.5 hng/mL | 436.8 hng/mL |
| Bioavailability (F) | - | 1.5% |
Table 2: Pharmacokinetic parameters of 13C4-succinic acid in mice. Oral bioavailability was found to be low. Data from Jung et al., 2022.
Conclusion
The protocols outlined provide robust methods for the extraction and quantification of this compound from tissue samples. The choice between the direct LC-MS/MS method and the derivatization-based GC-MS method will depend on instrument availability and laboratory expertise. Proper sample handling, including rapid freezing and maintenance of cold temperatures during extraction, is critical for accurate results that reflect the true metabolic state of the tissue.
References
- 1. Succinic acid - Wikipedia [en.wikipedia.org]
- 2. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 3. Succinate as a signaling molecule in the mediation of liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review Reports - Pharmacokinetics and Tissue Distribution of <sup>13</sup>C-Labeled Succinic Acid in Mice | MDPI [mdpi.com]
Application Notes and Protocols for the Derivatization of Succinic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinic acid is a key intermediate in several metabolic pathways, including the citric acid cycle, and its quantification is crucial in various fields of research, from metabolomics to drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of succinic acid due to its high sensitivity and selectivity. However, succinic acid is a polar and non-volatile compound, making it unsuitable for direct GC-MS analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.
This document provides detailed application notes and protocols for two common derivatization methods for succinic acid: silylation and esterification. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used method that replaces active hydrogens with a trimethylsilyl (TMS) group. Esterification, typically performed with an alcohol in the presence of an acid catalyst, converts the carboxylic acid groups into esters.
Derivatization Strategies for Succinic Acid
The choice of derivatization method can depend on the sample matrix, available equipment, and the desired sensitivity. Both silylation and esterification have proven to be effective for the quantitative analysis of succinic acid by GC-MS.
Logical Workflow for Derivatization and Analysis
Caption: General experimental workflow for succinic acid analysis.
Method 1: Silylation with BSTFA
Silylation is a robust and widely adopted method for the derivatization of organic acids. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylating agent that reacts with the carboxylic acid groups of succinic acid to form volatile trimethylsilyl esters.
Silylation Reaction Pathway
Caption: Silylation of succinic acid with BSTFA.
Experimental Protocol: Silylation
This protocol is optimized for the quantitative determination of succinic acid in biological samples.[1][2][3][4]
Materials:
-
Succinic acid standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (optional, as a catalyst)
-
Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)
-
Internal standard (e.g., pimelic acid)
-
GC-MS vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For liquid samples, an aliquot containing the succinic acid should be transferred to a clean microcentrifuge tube.
-
For solid samples, perform a suitable extraction method. An overnight sonication with acetonitrile has been shown to be effective for the extraction of impurities from bioproduced succinic acid.[2]
-
Dry the sample completely under a stream of nitrogen or by lyophilization. It is critical to remove all water as silylating reagents are moisture-sensitive.
-
-
Derivatization:
-
To the dried sample, add 50 µL of BSTFA (with 1% TMCS).
-
Optionally, 60 µL of pyridine can be added as a catalyst.
-
If using an internal standard, add it at this stage.
-
Tightly cap the vial and vortex thoroughly.
-
Heat the mixture at 70°C for 3-4 hours. This has been identified as the optimal condition for the derivatization of succinic acid.
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
A typical injection volume is 1 µL.
-
Quantitative Data Summary: Silylation
| Parameter | Value | Reference |
| Optimal Derivatization Temperature | 70°C | |
| Optimal Derivatization Time | 3-4 hours | |
| Linearity (Correlation Coefficient) | 0.9993 (for 50-100% w/w) | |
| Reproducibility (95% Confidence) | ± 1.0% | |
| Limit of Detection (LOD) | Not explicitly stated for succinic acid, but generally in the low ng range for silylated organic acids. | |
| Limit of Quantification (LOQ) | Not explicitly stated for succinic acid. |
Method 2: Esterification
Esterification is another effective method for derivatizing succinic acid, converting it into its corresponding dialkyl ester (e.g., dimethyl succinate or diethyl succinate). This is often achieved by reacting the acid with an alcohol in the presence of a catalyst such as boron trifluoride (BF₃).
Experimental Protocol: Esterification (General)
While a highly detailed, step-by-step protocol specifically for succinic acid for routine GC-MS analysis is less commonly published than silylation methods, the following general procedure can be adapted. One common method involves the use of boron trifluoride in methanol (BF₃-Methanol).
Materials:
-
Succinic acid standard
-
BF₃-Methanol solution (typically 14% w/v)
-
Anhydrous methanol
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC-MS vials
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Ensure the sample containing succinic acid is dry.
-
-
Derivatization:
-
To the dried sample, add a known volume of BF₃-Methanol solution (e.g., 500 µL).
-
Tightly cap the vial and heat at a suitable temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes).
-
Cool the reaction mixture to room temperature.
-
-
Extraction and Neutralization:
-
Add an equal volume of water and an organic extraction solvent (e.g., ethyl acetate).
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the organic layer to a new tube.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
The resulting solution containing the methyl ester of succinic acid can be directly injected into the GC-MS.
-
Note: While effective, BF₃ and its by-products can be harsh on GC columns and instrumentation. Ensure the system is well-maintained.
Quantitative Data Summary: Esterification
Quantitative data for the esterification of succinic acid for GC-MS analysis is not as readily available in the reviewed literature as for silylation. The efficiency of the reaction is highly dependent on the specific conditions used.
| Parameter | Value | Reference |
| Typical Reaction Temperature | 60-80°C | |
| Typical Reaction Time | 30-60 minutes | |
| Conversion Rate | Can be high, but dependent on reaction conditions and catalyst. |
Conclusion
Both silylation and esterification are viable methods for the derivatization of succinic acid for GC-MS analysis. Silylation with BSTFA is a well-documented and robust method with optimized conditions readily available. Esterification provides an alternative, though care must be taken with the choice of catalyst and reaction conditions to ensure complete derivatization and to avoid damage to the analytical instrumentation. The selection of the most appropriate method will depend on the specific requirements of the analysis and the laboratory's capabilities.
References
- 1. Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 2. commons.und.edu [commons.und.edu]
- 3. researchgate.net [researchgate.net]
- 4. Bio-based Succinic Acid Sample Preparation and Derivatization Procedure Optimisation for Gas Chromatography-mass Spectrometry Analysis - Neliti [neliti.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Succinic acid-13C2 for Cell Culture
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the use of Succinic acid-13C2 as a metabolic tracer in cell culture experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during 13C labeling experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No 13C Enrichment in Downstream Metabolites | Insufficient Tracer Concentration: The concentration of this compound may be too low to produce a detectable signal over the endogenous unlabeled pool. | Perform a dose-response experiment to identify the optimal concentration for your specific cell line. Start with a range of 1 mM to 10 mM. |
| High Influx from Other Carbon Sources: High levels of glucose or glutamine in the culture medium can dilute the 13C label from succinate. | Reduce the concentration of other primary carbon sources like glucose and glutamine in your labeling medium to increase the relative contribution of the tracer. | |
| Short Incubation Time: The labeling duration may not be sufficient to achieve isotopic steady state in the metabolites of interest. | Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling duration for your experimental goals. For TCA cycle intermediates, steady state may be reached within a few hours.[1] | |
| Evidence of Cell Stress or Death | Cytotoxicity: High concentrations of succinic acid can be toxic to some cell lines. | Determine the non-toxic concentration range for your specific cell line by performing a cytotoxicity assay (e.g., MTT or LDH assay). Studies have shown that while concentrations up to 1.55 mM were not toxic to human dermal fibroblasts, concentrations of 12.5 mM and higher were highly toxic.[2] |
| Contamination of Tracer: Impurities in the this compound stock could be causing cellular stress. | Verify the purity and chemical identity of your this compound stock with the supplier's certificate of analysis. | |
| Inconsistent or Unexpected Labeling Patterns | Metabolic Rerouting: The experimental conditions or the cell type's specific metabolism may cause the carbon from succinate to be routed through unexpected pathways. | Perform parallel experiments with other 13C-labeled tracers, such as [U-13C]-glucose or [U-13C]-glutamine, to understand the relative contributions of different substrates to the TCA cycle in your system. |
| Incomplete Isotopic Steady State: The labeling pattern is analyzed before the 13C enrichment in metabolites has stabilized. | Ensure that the incubation time is sufficient to reach isotopic steady state, where the 13C enrichment in the metabolite of interest remains stable over time.[1] This can be determined through a time-course experiment. |
Frequently Asked Questions (FAQs)
1. What is a good starting concentration for this compound in my cell culture experiments?
A common starting point for this compound concentration is 1 mM.[3][4] However, the optimal concentration is highly dependent on the cell line and the specific experimental goals. It is strongly recommended to perform a dose-response experiment to determine the ideal concentration that provides sufficient 13C enrichment without inducing cytotoxicity.
2. How can I determine if the this compound concentration is toxic to my cells?
You can assess cytotoxicity using standard cell viability assays such as the MTT or LDH assay. An MTT assay measures the metabolic activity of viable cells, while an LDH assay quantifies the release of lactate dehydrogenase from damaged cells. Detailed protocols for these assays are provided in the "Experimental Protocols" section.
3. What are the expected downstream labeled metabolites from this compound?
This compound enters the tricarboxylic acid (TCA) cycle. Therefore, you can expect to see 13C enrichment in downstream TCA cycle intermediates, including fumarate, malate, and citrate. Amino acids derived from the TCA cycle, such as aspartate and glutamate, may also become labeled.
4. How long should I incubate my cells with this compound?
The incubation time required to reach isotopic steady state varies depending on the metabolite and the metabolic rates of your cells. For fast-turnover metabolites like those in the TCA cycle, a few hours may be sufficient. For other metabolites, it could take 24 hours or longer. A time-course experiment is the best way to determine the optimal incubation period.
5. Can I use serum in my labeling medium?
It is generally recommended to use a serum-free medium during the labeling incubation period. Components in serum can interfere with the analysis and may contain unlabeled succinate or other metabolites that can dilute the tracer.
Experimental Protocols
Protocol for Dose-Response Experiment to Determine Optimal this compound Concentration
Objective: To identify the concentration of this compound that provides the highest isotopic enrichment in a key downstream metabolite (e.g., malate) without negatively impacting cell viability.
Materials:
-
Your cell line of interest
-
Complete culture medium and serum-free medium
-
This compound stock solution
-
6-well cell culture plates
-
Reagents for metabolite extraction (e.g., ice-cold 80% methanol)
-
LC-MS/MS or GC-MS for metabolite analysis
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Preparation of Labeling Media: Prepare a series of labeling media (serum-free) with varying concentrations of this compound (e.g., 0.5 mM, 1 mM, 2.5 mM, 5 mM, 10 mM). Include a control medium with no this compound.
-
Labeling: Once cells reach the desired confluency, aspirate the growth medium, wash once with PBS, and add the prepared labeling media to the respective wells.
-
Incubation: Incubate the cells for a predetermined time sufficient to achieve isotopic steady state (e.g., 6 hours, determined from a preliminary time-course experiment).
-
Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Wash the cells with ice-cold saline.
-
Add ice-cold 80% methanol (-80°C) to each well to quench metabolism.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
-
Analysis: Analyze the 13C enrichment in downstream metabolites (e.g., malate, fumarate) using LC-MS/MS or GC-MS.
-
Data Interpretation: Identify the concentration that yields the highest 13C enrichment without a significant decrease in the total metabolite pool size, which could indicate a cytotoxic effect.
Protocol for MTT Assay to Assess Cytotoxicity
Objective: To determine the concentration range of succinic acid that is non-toxic to the cells.
Materials:
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Your cell line of interest
-
Complete culture medium
-
Succinic acid
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, add 10 µL of various concentrations of succinic acid to the wells (e.g., 0.2 mM, 0.5 mM, 1 mM, 5 mM, 10 mM, 25 mM, 50 mM). Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization:
-
For adherent cells, carefully aspirate the medium and add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.
-
For suspension cells, centrifuge the plate, aspirate the supernatant, and then add the solubilization solvent.
-
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
References
Troubleshooting low signal-to-noise in 13C succinate NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low signal-to-noise (S/N) in 13C succinate NMR experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio in my 13C succinate NMR spectrum so low?
A1: The inherently low signal-to-noise ratio in 13C NMR spectroscopy stems from two primary factors:
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Low Natural Abundance: The NMR-active isotope, 13C, has a natural abundance of only about 1.1%. The majority of carbon is the NMR-inactive 12C isotope, meaning very few nuclei contribute to the signal.[1][2][3]
-
Low Gyromagnetic Ratio: The gyromagnetic ratio of 13C is about four times lower than that of 1H, which further reduces its sensitivity.[1][2]
For a molecule like succinate, especially at low biological concentrations, these factors can make it challenging to obtain a spectrum with an adequate signal-to-noise ratio.
Q2: How can I improve the signal-to-noise ratio of my 13C succinate NMR experiment?
A2: Several strategies can be employed to enhance the S/N ratio, encompassing sample preparation, and optimization of NMR acquisition parameters. The following sections provide a detailed breakdown of these methods.
Troubleshooting Guide
Issue 1: Low Signal Intensity
A primary cause of poor S/N is insufficient signal from the sample. Here are steps to address this:
1. Increase Sample Concentration:
-
Method: Concentrate your succinate sample as much as possible without causing precipitation or viscosity issues. Reducing the solvent volume by half can decrease the required number of scans by a factor of four.
-
Protocol:
-
Determine the solubility limit of succinate in your chosen deuterated solvent.
-
Prepare your sample at the highest feasible concentration. For metabolomics, concentrations can range from 1 to 5 mM.
-
Ensure the sample volume is appropriate for your NMR tube and probe; typically, around 500 µL for a standard 5 mm tube is sufficient to cover the active coil length.
-
2. Isotopic Labeling:
-
Method: Using 13C-enriched succinate is a highly effective way to dramatically increase the signal intensity.
-
Consideration: While powerful, this can be an expensive approach.
3. Optimize NMR Acquisition Parameters:
-
Method: Fine-tuning the experimental parameters can significantly boost your signal. Key parameters include the pulse angle, relaxation delay (D1), and the number of scans (NS).
-
Recommendations: The following table summarizes recommended starting parameters for optimizing a 13C NMR experiment for a small molecule like succinate.
| Parameter | Recommended Value | Rationale |
| Pulse Angle (P1) | 30° - 60° | A smaller flip angle (e.g., 30°) allows for shorter relaxation delays between pulses, enabling more scans in a given time, which can improve S/N. A 90° pulse provides the maximum signal per scan but requires a much longer relaxation delay (5 x T1). |
| Relaxation Delay (D1) | 1-2 seconds (with smaller pulse angles) | For non-quantitative analysis, a shorter D1 combined with a smaller pulse angle can increase the number of scans and improve S/N. For quantitative analysis, a longer D1 (at least 5 x the longest T1) is necessary. |
| Acquisition Time (AQ) | ~1.0 second | A longer acquisition time can improve resolution, but an AQ of around 1.0 second is often a good compromise for S/N. |
| Number of Scans (NS) | As high as necessary | The S/N ratio increases with the square root of the number of scans. Increase NS until the desired S/N is achieved. |
4. Use a Paramagnetic Relaxation Agent:
-
Method: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)3), can significantly shorten the longitudinal relaxation times (T1) of the 13C nuclei. This allows for the use of shorter relaxation delays (D1) and thus more scans in a shorter amount of time, boosting the S/N ratio.
-
Protocol:
-
Prepare a stock solution of Cr(acac)3.
-
Add the relaxation agent to your NMR sample to a final concentration of approximately 0.01 M or less. The solution should have a light color.
-
Caution: Adding too much can lead to excessive line broadening due to a very short transverse relaxation time (T2), which would decrease resolution.
-
Issue 2: Broad or Distorted Peaks
Peak shape can also affect the perceived signal-to-noise.
1. Poor Magnetic Field Homogeneity (Shimming):
-
Method: Carefully shim the magnetic field before data acquisition to ensure it is uniform across the sample.
-
Protocol: Follow your spectrometer's standard shimming procedure. For challenging samples, automated gradient shimming can be very effective.
2. High Sample Viscosity:
-
Method: High viscosity can lead to broader lines.
-
Solutions:
-
If possible, increase the sample temperature to reduce viscosity.
-
Consider using a different, less viscous deuterated solvent if compatible with your sample.
-
3. Presence of Paramagnetic Impurities:
-
Method: Unwanted paramagnetic substances can cause significant line broadening.
-
Solution: Ensure your sample, solvent, and NMR tube are free from paramagnetic contaminants.
Experimental Workflow & Logic Diagrams
The following diagrams illustrate the troubleshooting workflow and the logical relationships between key experimental parameters.
Caption: A workflow diagram for troubleshooting low signal-to-noise in 13C NMR.
Caption: Logical relationships between key NMR parameters and experimental outcomes.
References
Minimizing isotopic dilution effects in 13C tracer studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic dilution effects and overcome common challenges in ¹³C tracer studies.
Frequently Asked Questions (FAQs)
Q1: What is isotopic dilution and why is it critical to minimize it in ¹³C tracer studies?
A1: Isotopic dilution is the reduction in the isotopic enrichment of an administered ¹³C tracer. This occurs when the labeled tracer mixes with pre-existing, unlabeled pools of the same or related metabolites within the biological system.[1] This mixing lowers the ratio of ¹³C to ¹²C in the metabolite pool being analyzed, which can complicate the interpretation of metabolic flux data.[1]
Minimizing isotopic dilution is crucial for several reasons:
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Accuracy: High dilution can lead to an underestimation of the true metabolic flux through the pathway under investigation.[1]
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Sensitivity: Lower enrichment of the ¹³C label can make it difficult for mass spectrometry (MS) instruments to detect and accurately quantify the labeled metabolites, particularly for low-abundance species.[1]
-
Clarity: It ensures that the measured ¹³C enrichment directly reflects the metabolic processing of the provided tracer, rather than being an artifact of pool dilution.[1]
Q2: What are the primary sources of unlabeled carbon that cause isotopic dilution?
A2: The main sources of unlabeled carbon that contribute to isotopic dilution include:
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Intracellular Pools: Unlabeled metabolites already present inside the cells before the introduction of the ¹³C tracer.
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Extracellular Sources: Unlabeled versions of the tracer or its precursors present in the cell culture medium.
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De Novo Synthesis: The cell's own production of the metabolite of interest from other unlabeled carbon sources available in the medium (e.g., glucose, glutamine).
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Background CO₂ Fixation: The incorporation of unlabeled CO₂ from the atmosphere or bicarbonate in the medium into metabolic intermediates can dilute ¹³C enrichment.
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Natural ¹³C Abundance: All naturally occurring carbon-containing molecules have a baseline ¹³C content of approximately 1.1%, which must be mathematically corrected for during data analysis.
Q3: What is the difference between metabolic steady state and isotopic steady state?
A3: It is important to distinguish between metabolic steady state and isotopic steady state.
-
Metabolic Steady State refers to a condition where the rates of all metabolic reactions within a system are constant, leading to unchanging concentrations of intracellular metabolites.
-
Isotopic Steady State is reached when the isotopic enrichment of a given metabolite becomes stable over time after the introduction of a ¹³C-labeled substrate. The time required to reach isotopic steady state depends on the fluxes and the pool sizes of the metabolite and its precursors. For example, glycolytic intermediates may reach isotopic steady state within minutes, while TCA cycle intermediates can take several hours.
Troubleshooting Guides
Problem 1: Low ¹³C Enrichment in Target Metabolites
You are observing lower than expected ¹³C enrichment in your metabolites of interest. This can be a frustrating issue that compromises the sensitivity and accuracy of your study.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Insufficient Labeling Time | Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling duration for your specific cell line and metabolites of interest to ensure isotopic steady state is reached. |
| Suboptimal Tracer Concentration | Optimize the tracer concentration by performing a dose-response experiment (e.g., 1-10 mM). Be sure to perform a cell viability assay (e.g., MTT or trypan blue exclusion) as high concentrations of some tracers can be toxic. |
| High Endogenous Pools of Unlabeled Metabolites | Consider a short pre-incubation period in a medium lacking the unlabeled sources that feed into the pathway of interest. This can help reduce the pool of unlabeled intermediates. |
| High Influx from Other Carbon Sources | Modify the media composition to reduce the concentration of other major carbon sources (e.g., glucose, glutamine) to increase the relative contribution of the tracer. |
| Poor Cell Health | Ensure cells are healthy and metabolically active. Sub-optimal culture conditions can lead to reduced metabolic activity and tracer uptake. |
| Issues with Tracer Quality | Verify the chemical identity and isotopic enrichment of your tracer stock with the supplier's certificate of analysis. |
Problem 2: Inconsistent Results Between Biological Replicates
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Ensure all replicates are seeded at the same density and cultured under identical conditions (media, temperature, CO₂). |
| Variability in Sample Handling | Standardize every step of your sample preparation protocol, from cell washing to metabolite extraction. Ensure rapid and consistent quenching of metabolic activity. |
| Incomplete Metabolite Extraction | Test different extraction solvents (e.g., 80% methanol, methanol/chloroform mixtures) to find the optimal method for your metabolites of interest and cell type. |
| Analytical Instrument Carryover | Implement a rigorous wash protocol for your analytical instrument (e.g., LC-MS, GC-MS) between sample injections to prevent residual labeled material from contaminating subsequent runs. |
Experimental Protocols
Representative Protocol for a ¹³C Tracer Experiment in Mammalian Cells
Objective: To measure metabolic fluxes in central carbon metabolism using a ¹³C-labeled tracer.
Materials:
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Mammalian cell line of interest
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Appropriate cell culture medium (e.g., DMEM)
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¹³C-labeled tracer (e.g., [U-¹³C₆]-glucose)
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Phosphate-buffered saline (PBS), ice-cold
-
Metabolite extraction solvent (e.g., 80% methanol), ice-cold
-
Cell scraper
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Centrifuge
-
Analytical instrument (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
To initiate labeling, rapidly aspirate the standard medium and wash the cells twice with pre-warmed PBS to remove residual unlabeled medium.
-
Immediately add the pre-warmed labeling medium containing the ¹³C tracer.
-
Incubate the cells for a sufficient time to approach isotopic steady state. This time should be determined empirically for the specific cell line and metabolites of interest.
-
-
Metabolite Quenching and Extraction:
-
Rapidly wash the cells with ice-cold PBS to remove residual labeling medium and halt extracellular metabolic activity.
-
Quench intracellular metabolic activity by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate into a pre-chilled tube.
-
Centrifuge the lysate to pellet protein and cell debris.
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Collect the supernatant containing the polar metabolites.
-
-
Sample Analysis:
-
Prepare the sample for analysis according to the requirements of the chosen analytical platform.
-
Analyze the sample to determine the mass isotopologue distribution (MID) of the metabolites of interest.
-
-
Data Analysis:
-
Correct the raw data for the natural abundance of ¹³C and other isotopes. This is a critical step to distinguish between experimentally introduced ¹³C and naturally present heavy isotopes.
-
Utilize appropriate software to calculate metabolic fluxes from the corrected MIDs and extracellular flux measurements.
-
Visualizations
Caption: A generalized workflow for conducting a ¹³C tracer experiment.
Caption: A decision tree for troubleshooting low ¹³C enrichment.
References
Technical Support Center: Correction for Natural ¹³C Abundance in Flux Analysis
Welcome to the technical support center for stable isotope labeling experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals accurately correct for the natural abundance of ¹³C in metabolic flux analysis (MFA).
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance and why is it essential to correct for it in ¹³C labeling studies?
A: Natural isotopic abundance refers to the existence of elements in nature as a mixture of isotopes. For carbon, approximately 98.9% is ¹²C, while about 1.1% is the heavier stable isotope ¹³C.[1] In stable isotope labeling experiments, the objective is to trace the metabolic fate of an experimentally introduced ¹³C-labeled substrate. However, mass spectrometers detect the total ¹³C content in a metabolite, which includes both the ¹³C from the tracer and the ¹³C that is naturally present in the carbon backbone of the molecule and other constituent atoms (like oxygen, hydrogen, and nitrogen, which also have naturally occurring heavy isotopes).[2]
Correction for this natural abundance is critical to differentiate between the experimentally introduced label and the naturally present isotopes.[1] Failure to do so can lead to significant errors in the quantification of metabolic fluxes and misinterpretation of pathway activities.[2][3]
Q2: What is a Mass Isotopomer Distribution (MID)?
A: A Mass Isotopomer Distribution (MID), also referred to as a Mass Distribution Vector (MDV), represents the fractional abundance of all mass isotopologues of a specific metabolite. Isotopologues are molecules that share the same chemical formula but differ in their isotopic composition. For a metabolite with 'n' carbon atoms, there can be several isotopologues:
-
M+0: A molecule containing only ¹²C atoms.
-
M+1: A molecule containing one ¹³C atom.
-
M+2: A molecule containing two ¹³C atoms.
-
...
-
M+n: A molecule where all 'n' carbon atoms are ¹³C.
The MID is a vector that presents the relative abundance of each of these isotopologues, with the sum of all fractional abundances equaling 1 (or 100%).
Q3: How is the correction for natural ¹³C abundance performed?
A: The correction is most commonly performed using a matrix-based method. This involves constructing a correction matrix that accounts for the natural isotopic abundances of all elements within the metabolite or its derivative. The relationship can be expressed as:
MID_measured = C * MID_corrected
Where:
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MID_measured is the raw mass isotopomer distribution obtained from the mass spectrometer.
-
C is the correction matrix.
-
MID_corrected is the true mass isotopomer distribution reflecting only the incorporation of the ¹³C tracer.
To find the corrected MID, the equation is rearranged to:
MID_corrected = C⁻¹ * MID_measured
Here, C⁻¹ represents the inverse of the correction matrix. Several software packages are available to perform these calculations.
Troubleshooting Guide
Q4: My corrected data shows negative abundance values for some isotopologues. What does this signify and how can I resolve it?
A: The presence of negative values in your corrected data typically points to an issue with the raw data or the parameters used for the correction. Here are some common causes and their solutions:
| Potential Cause | Explanation & Solution |
| Incorrect Elemental Formula | The correction matrix is generated based on the elemental formula of the analyte, including any derivatizing agents. An error in this formula will result in an incorrect matrix and faulty correction. Solution: Carefully verify the complete elemental formula of the metabolite fragment being analyzed. |
| Inaccurate Background Subtraction | Inadequate background subtraction during the processing of mass spectrometry data can distort the measured isotopologue ratios. Solution: Re-evaluate and refine your peak integration and background subtraction procedures. |
| High Instrumental Noise | A high noise level in the mass spectrometer can lead to imprecise measurements, especially for low-abundance isotopologues. Solution: Ensure your instrument is properly tuned and that you have an adequate signal-to-noise ratio for your measurements. |
| Underestimation of a Mass Isotopomer Peak | If a peak in the mass spectrum is underestimated, the correction algorithm may overcompensate, resulting in negative values for other isotopologues. Solution: Manually inspect the raw spectral data for any signs of peak distortion or errors in peak integration. |
Q5: How can I validate that my natural abundance correction is being applied correctly?
A: A robust method for validating your correction procedure is to analyze an unlabeled control sample. After applying the natural abundance correction to this sample, the M+0 isotopologue should be close to 100% (or a fractional abundance of 1.0), and all other isotopologues (M+1, M+2, etc.) should be at or near zero. Any significant deviation from this expected outcome indicates a potential problem with your correction methodology or the parameters you have used.
Q6: The ¹³C enrichment in my labeled samples appears to be lower than expected after correction. What could be the cause?
A: If the calculated ¹³C enrichment seems artificially low after correction, consider the following possibilities:
| Potential Cause | Explanation & Solution |
| Overestimation of Natural Abundance | If the natural abundance values used to generate the correction matrix are too high, the correction will over-subtract the contribution of naturally occurring ¹³C. Solution: Ensure you are using accurate and up-to-date natural abundance values for all elements in your molecule. |
| Metabolic Dilution | The labeled substrate may be diluted by unlabeled intracellular pools of the same metabolite. This is a biological effect, not a correction artifact. Solution: This is an expected outcome in many biological systems. Isotopically nonstationary MFA can be used to account for such dynamics. |
| Contribution from Unlabeled Substrates | The cells may be utilizing other, unlabeled carbon sources from the medium, leading to a lower overall enrichment. Solution: Review your experimental design and media composition to account for all potential carbon sources. |
Experimental Protocols
Protocol: Correcting Mass Isotopomer Distributions for Natural Isotope Abundance
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Sample Preparation and MS Analysis:
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Culture cells in media containing both unlabeled and ¹³C-labeled substrates.
-
Harvest the cells and perform metabolite extraction.
-
If necessary for GC-MS analysis, derivatize the metabolites (e.g., using TBDMS).
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Analyze the samples using a mass spectrometer to obtain the raw mass isotopomer distributions for the metabolites of interest. Collect data for both unlabeled (natural abundance) and labeled samples.
-
-
Data Extraction:
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For each metabolite, extract the ion counts or peak areas for each mass isotopologue (M+0, M+1, M+2, etc.).
-
Normalize these values to obtain the fractional abundances by dividing the intensity of each isotopologue by the sum of all isotopologue intensities. This gives you the measured Mass Isotopomer Distribution (MID).
-
-
Correction Using a Matrix-Based Method:
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Determine the Elemental Formula: Identify the complete elemental formula for the metabolite fragment being analyzed, including any atoms from derivatizing agents.
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Construct the Correction Matrix: Utilize a computational tool or script (e.g., in Python or R) to generate a correction matrix based on the elemental formula and the known natural abundances of all constituent isotopes.
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Apply the Correction: Use the inverse of the correction matrix to calculate the corrected MID from the measured MID.
-
-
Data Validation and Review:
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Apply the correction to your unlabeled control sample. The resulting corrected MID should show close to 100% for the M+0 isotopologue and near-zero values for all others.
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Review the corrected data for your labeled samples for any anomalies, such as negative values.
-
Data Presentation
Natural Abundance of Key Isotopes
For accurate correction, the natural isotopic abundances of the elements constituting the metabolite and its derivatives are required.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | ~98.9% |
| ¹³C | ~1.1% | |
| Hydrogen | ¹H | ~99.985% |
| ²H | ~0.015% | |
| Nitrogen | ¹⁴N | ~99.63% |
| ¹⁵N | ~0.37% | |
| Oxygen | ¹⁶O | ~99.76% |
| ¹⁷O | ~0.04% | |
| ¹⁸O | ~0.2% | |
| Silicon | ²⁸Si | ~92.23% |
| ²⁹Si | ~4.67% | |
| ³⁰Si | ~3.1% |
Note: These values are approximate and can vary slightly.
Visualizations
Caption: Experimental and computational workflow for ¹³C labeling studies.
Caption: Logical relationship in natural abundance correction.
References
Technical Support Center: Quantifying Low Levels of 13C-Labeled Succinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of low levels of 13C-labeled succinate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow.
Question: Why am I seeing low signal intensity or poor sensitivity for my 13C-succinate samples when using LC-MS/MS?
Possible Causes and Solutions:
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Suboptimal Ionization: Succinate, being a small dicarboxylic acid, can exhibit poor ionization efficiency in electrospray ionization (ESI).
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Solution: Ensure the mobile phase is optimized for succinate analysis. A common approach is to use a mobile phase containing a weak acid, such as 0.1% formic acid, to promote protonation in positive ion mode or deprotonation in negative ion mode. Negative ion mode is often more sensitive for carboxylic acids.
-
-
Matrix Effects: Biological matrices are complex and can contain endogenous compounds that co-elute with 13C-succinate, causing ion suppression or enhancement.[1][2] This is a significant challenge when measuring low-abundance analytes.
-
Solution:
-
Improve Sample Cleanup: Switch from simple protein precipitation to more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.
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Chromatographic Separation: Adjust the HPLC gradient to better separate 13C-succinate from co-eluting interferences.
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Use a Stable Isotope-Labeled Internal Standard: A heavy-labeled internal standard (e.g., 13C4, d4-succinate) that co-elutes with the analyte is the best way to compensate for matrix effects, as it will be affected similarly by ion suppression or enhancement.[3]
-
-
-
Inefficient Sample Extraction: The extraction method may not be efficiently recovering succinate from the sample matrix.
-
Solution: Optimize the extraction protocol to ensure high and reproducible recovery. Test different solvent systems and extraction conditions.
-
Question: My 13C-succinate peaks are tailing or have a poor shape in my GC-MS analysis after silylation.
Possible Causes and Solutions:
-
Incomplete Derivatization: The silylation reaction may not have gone to completion, leaving polar, underivatized succinate that interacts strongly with the GC system.
-
Solution:
-
Optimize Reaction Conditions: Ensure the derivatization time and temperature are adequate. For BSTFA derivatization of succinate, a reaction time of 3-4 hours at 70°C has been shown to be effective.[4]
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Ensure Anhydrous Conditions: Silylating reagents are highly sensitive to moisture.[5] Ensure all glassware, solvents, and the sample itself are dry. Lyophilizing aqueous samples before derivatization is a common practice.
-
-
-
Active Sites in the GC System: Free silanol groups in the inlet liner, column, or fittings can interact with any remaining polar sites on the analyte, causing peak tailing.
-
Solution:
-
Use a Deactivated Inlet Liner: Employ a liner that has been treated to cap active sites.
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions.
-
Injecting Derivatization Reagent: An injection of the silylating reagent can sometimes help to temporarily passivate active sites in the inlet.
-
-
Question: I am having trouble with the reproducibility of my 13C-succinate quantification.
Possible Causes and Solutions:
-
Variable Matrix Effects: The extent of ion suppression or enhancement can vary between different samples, leading to poor reproducibility.
-
Solution: As mentioned previously, the consistent use of a co-eluting stable isotope-labeled internal standard is crucial for correcting for this variability.
-
-
Inaccurate Pipetting: Errors in pipetting, especially of the internal standard, can lead to significant variability in the final calculated concentrations.
-
Solution: Ensure all pipettes are properly calibrated. Add the internal standard to all samples, standards, and quality controls at the beginning of the sample preparation process.
-
-
Analyte or Derivative Instability: 13C-succinate or its derivative may be degrading during sample preparation or storage. Silyl derivatives, in particular, are susceptible to hydrolysis.
-
Solution: Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at a low temperature (e.g., -80°C) in tightly sealed vials.
-
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method for quantifying low levels of 13C-labeled succinate in biological samples?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used. LC-MS/MS is often preferred for its high sensitivity and specificity, and it does not require derivatization. However, GC-MS after derivatization can also provide excellent sensitivity and is a well-established technique for analyzing organic acids.
Q2: Why is derivatization necessary for GC-MS analysis of succinate?
Succinic acid is a polar, non-volatile compound. Derivatization, typically through silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts it into a more volatile and thermally stable compound that is suitable for GC analysis. This process replaces the active hydrogens on the carboxyl groups with trimethylsilyl (TMS) groups.
Q3: What are the key considerations for sample preparation when analyzing 13C-succinate?
The primary goals of sample preparation are to efficiently extract succinate from the matrix, remove interfering substances, and prepare it in a solvent compatible with the analytical instrument. For biological fluids like plasma or serum, protein precipitation is a common first step. For tissues, homogenization is required. Subsequent cleanup steps like LLE or SPE may be necessary to minimize matrix effects, especially for LC-MS/MS analysis.
Q4: How can I interpret the data from a 13C-labeling experiment involving succinate?
The analysis of 13C labeling patterns in succinate and other metabolites is a cornerstone of 13C Metabolic Flux Analysis (13C-MFA). The distribution of 13C isotopes (mass isotopomers) in succinate provides information about the metabolic pathways that are active in the cells or organism under study. This data is often used to:
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Determine the relative contributions of different carbon sources to succinate production.
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Quantify the activity of pathways like the TCA cycle and anaplerotic reactions.
-
Identify metabolic reprogramming in disease states, such as cancer.
Interpreting this data often requires specialized software and a good understanding of cellular metabolism. A poor fit between the experimental data and the metabolic model can indicate an incomplete or incorrect model.
Quantitative Data Summary
The following table summarizes typical lower limits of quantification (LLOQ) for succinate using different analytical techniques. These values can vary depending on the specific instrument, method, and matrix.
| Analytical Technique | Derivatization | Analyte | Matrix | Typical LLOQ | Citation |
| LC-MS/MS | None | 13C4-Succinic Acid | Mouse Plasma & Tissue Homogenate | 5 ng/mL | |
| GC-MS (SIM) | BSTFA (Silylation) | Succinic Acid | Biological Samples | Not explicitly stated, but method is described as highly sensitive. |
Experimental Protocols
Protocol 1: Quantification of 13C4-Succinic Acid by LC-MS/MS
This protocol is adapted from a validated method for the analysis of 13C4-succinic acid in mouse plasma and tissue homogenates.
1. Sample Preparation (Plasma): a. To 50 µL of plasma in a microcentrifuge tube, add 150 µL of methanol containing the internal standard (e.g., d4-succinic acid). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase. f. Vortex briefly and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions:
-
LC Column: A reversed-phase C18 column is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient: A gradient from low to high organic mobile phase is used to elute succinate and wash the column.
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
13C4-Succinate: Precursor Ion (m/z) 120.9 → Product Ion (m/z) 76.1
-
Internal Standard (d4-Succinate): To be optimized based on the specific standard used.
-
Protocol 2: GC-MS Analysis of Succinate via Silylation
This protocol provides a general workflow for the derivatization of succinate for GC-MS analysis.
1. Sample Preparation and Derivatization: a. If the sample is aqueous, it must be dried completely, for example, by lyophilization (freeze-drying). b. To the dried sample, add a suitable volume of a silylating reagent mixture. A common mixture is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. c. Add a solvent such as pyridine or acetonitrile if necessary. d. Tightly cap the reaction vial and heat at 70°C for 3-4 hours. e. Cool the vial to room temperature before injection into the GC-MS.
2. GC-MS Conditions:
-
GC Column: A non-polar or semi-polar column, such as a DB-5ms or equivalent, is typically used.
-
Injector Temperature: 250-280°C
-
Oven Temperature Program: A temperature ramp is used to separate the derivatized analytes. For example, start at a lower temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the di-TMS-succinate derivative.
Visualizations
Succinate in the TCA Cycle and Anaplerosis
Caption: Role of succinate in the TCA cycle and its replenishment via anaplerotic pathways.
General Workflow for 13C-Succinate Quantification
Caption: A generalized workflow for the quantification of 13C-labeled succinate.
References
- 1. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C metabolic flux analysis. | Semantic Scholar [semanticscholar.org]
- 3. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Succinic Acid Fermentation and Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in succinic acid fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during succinic acid fermentation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Succinic Acid Titer | Suboptimal media components. | Optimize concentrations of carbon source (e.g., glucose, glycerol), nitrogen source (e.g., yeast extract), and salts (e.g., magnesium carbonate) using methods like Response Surface Methodology (RSM).[1][2] |
| Inefficient CO2 supply. | Ensure adequate CO2 availability, which is crucial for the carboxylation step in the succinic acid pathway. This can be supplied via MgCO3, NaHCO3, or direct CO2 sparging.[3][4][5] | |
| Suboptimal pH. | Maintain the pH of the fermentation broth within the optimal range for the specific microorganism (typically around 6.0-7.0). Use buffering agents like magnesium carbonate or automated pH control with bases like NaOH or Na2CO3. | |
| Presence of inhibitory compounds in hydrolysates. | If using lignocellulosic hydrolysates, detoxify the feedstock to remove inhibitors like furfural and acetate. | |
| Low Succinic Acid Yield | Competing metabolic pathways leading to byproduct formation. | Engineer the microbial strain to knockout genes responsible for major byproducts like lactate and acetate (e.g., ΔldhA, ΔpflB). Overexpress key enzymes in the succinic acid pathway, such as phosphoenolpyruvate carboxylase (PEPC), malate dehydrogenase (MDH), and fumarase (FUM). |
| Imbalance in NADH/NAD+ ratio. | Co-ferment with more reduced substrates like glycerol or supplement with formic acid to provide additional reducing equivalents. | |
| Low Productivity | Slow cell growth or metabolic activity. | Optimize fermentation conditions such as temperature and agitation. Consider fed-batch or continuous fermentation strategies to maintain optimal substrate concentrations and remove inhibitory products. |
| Cell inhibition by high substrate or product concentration. | Implement a fed-batch strategy to avoid high initial substrate concentrations. Employ in-situ product removal techniques to alleviate product inhibition. | |
| High Levels of Byproducts (e.g., Acetic Acid, Lactic Acid) | Suboptimal fermentation conditions favoring mixed-acid fermentation. | Optimize pH and CO2 supply. Elevated CO2 levels can shift metabolism towards succinic acid production. |
| Use of certain carbon sources. | Fermentation of xylose, a common component of lignocellulosic hydrolysates, can lead to higher acetic acid production. Co-feeding with glycerol can help mitigate this. | |
| Difficulty in Downstream Processing and Purification | Complex fermentation broth composition. | Pre-treatment of the fermentation broth using methods like ultrafiltration can remove cells and proteins before further purification steps. |
| Low purity of crystallized succinic acid. | Optimize crystallization conditions (e.g., temperature, pH, concentration). Techniques like electrodialysis can be used to separate succinic acid from other salts and organic acids. |
Frequently Asked Questions (FAQs)
1. What is a typical starting medium composition for succinic acid fermentation with Actinobacillus succinogenes?
A common medium composition includes a carbon source like glucose (20-50 g/L), a nitrogen source such as yeast extract (5-10 g/L), and various salts including K2HPO4, KH2PO4, NaCl, and a source of CO2 like MgCO3 (10-30 g/L). The optimal concentrations can vary depending on the specific strain and fermentation conditions.
2. How can I increase the yield of succinic acid from glucose?
The theoretical maximum yield of succinic acid from glucose is 1.12 g/g. To approach this, metabolic engineering is often necessary. This includes eliminating competing pathways for byproducts such as lactic acid and acetic acid, and enhancing the expression of key enzymes in the reductive tricarboxylic acid (TCA) cycle.
3. What are the main byproducts in succinic acid fermentation and how can I minimize them?
The primary byproducts are typically acetic acid, formic acid, and lactic acid. Minimizing their formation can be achieved through metabolic engineering (knocking out genes for byproduct synthesis) and optimizing fermentation conditions. For instance, maintaining a sufficient supply of CO2 can favor the carboxylation reaction that leads to succinic acid over pathways that produce other acids.
4. Is it possible to use renewable feedstocks other than glucose for succinic acid production?
Yes, various renewable feedstocks have been successfully used, including glycerol (a byproduct of biodiesel production), and lignocellulosic biomass hydrolysates (from sources like corn stover, sugarcane bagasse, and Napier grass). However, these feedstocks may require pretreatment to release fermentable sugars and remove inhibitory compounds.
5. What are the key challenges in downstream processing of succinic acid?
The main challenges lie in separating succinic acid from a complex fermentation broth containing residual sugars, other organic acids, proteins, and salts. This separation process can account for a significant portion of the total production cost. Effective downstream processing often involves multiple steps, including cell removal, precipitation, crystallization, and membrane separation techniques.
Data Presentation
Table 1: Comparison of Succinic Acid Production by Different Microorganisms and Fermentation Strategies.
| Microorganism | Strain Type | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) |
| Actinobacillus succinogenes | Wild-type | Glucose | Batch | 14.8 | 0.49 | - |
| Actinobacillus succinogenes | Engineered (AS-PMF) | Glucose | Fed-batch | 50 | 0.79 | - |
| Actinobacillus succinogenes | Wild-type | Xylose | Fed-batch | 36.7 | 0.27 | - |
| Escherichia coli | Engineered | Glucose | Fed-batch | 58.3 | 0.94 (mol/mol) | - |
| Yarrowia lipolytica | Engineered | Glycerol | Fed-batch | 111.9 | 0.79 | 1.79 |
| Issatchenkia orientalis | Engineered | Glucose & Glycerol | Fed-batch | 109.5 | 0.63 | 0.54 |
| Basfia succiniciproducens | Wild-type | Crude Glycerol | Fed-batch | 86.9 | 0.9 | 0.55 |
Note: Productivity values are often reported under specific conditions and may not be directly comparable across different studies.
Experimental Protocols
1. Protocol for Batch Fermentation of Succinic Acid using Actinobacillus succinogenes
This protocol is a general guideline and may require optimization for specific strains and equipment.
a. Media Preparation:
-
Prepare the fermentation medium containing (per liter): 30 g glucose, 10 g yeast extract, 1.53 g KH2PO4, 1.37 g K2HPO4, 1.5 g NaCl, 0.38 g CaCl2, 0.07 g MnCl2.
-
Separately sterilize a 30 g/L solution of MgCO3 and the glucose solution at 115°C for 20 minutes.
-
Aseptically add the sterile glucose and MgCO3 to the rest of the sterile medium in the fermenter.
b. Inoculum Preparation:
-
Inoculate a single colony of A. succinogenes into a flask containing Tryptic Soy Broth (TSB).
-
Incubate aerobically at 37°C in a rotary shaker at 180 rpm for approximately 5 hours to reach the exponential growth phase.
c. Fermentation:
-
Inoculate the fermentation medium with the seed culture (typically 5-10% v/v).
-
Set the fermentation temperature to 37°C.
-
Maintain anaerobic conditions. If not using a carbonate source that generates CO2, sparge the medium with CO2.
-
Maintain the pH around 7.0. The MgCO3 will act as a buffer. If needed, use automated addition of a base like 3M Na2CO3.
-
Take samples periodically to measure cell density (OD600), substrate consumption, and succinic acid and byproduct concentrations using HPLC.
2. Protocol for Succinic Acid Analysis by HPLC
-
Sample Preparation: Centrifuge the fermentation broth sample to remove cells. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column for organic acid analysis (e.g., a C18 or an ion-exchange column).
-
Mobile Phase: A common mobile phase is a dilute solution of sulfuric acid (e.g., 5 mM H2SO4).
-
Detection: Use a UV detector at a wavelength of 210 nm or a refractive index (RI) detector.
-
Quantification: Prepare standard curves for succinic acid and major byproducts (acetic acid, lactic acid, formic acid) to quantify their concentrations in the samples.
Visualizations
Caption: Simplified metabolic pathway for succinic acid production.
Caption: A logical workflow for troubleshooting low succinic acid production.
References
- 1. Optimization of succinic acid fermentation with Actinobacillus succinogenes by response surface methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of succinic acid fermentation with Actinobacillus succinogenes by response surface methodology (RSM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Process optimisation for production and recovery of succinic acid using xylose-rich hydrolysates by Actinobacillus succinogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Batch fermentation of succinic acid from cheese whey by Actinobacillus succinogenes under variant medium composition - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve succinate from isobaric compounds in MS
Technical Support Center: Mass Spectrometry
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for resolving succinate from isobaric compounds, particularly its structural isomer methylmalonate (MMA), during mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common isobaric compounds that interfere with succinate analysis in MS?
A1: The most significant and common isobaric interference for succinate is methylmalonic acid (MMA).[1][2] Succinate and MMA are structural isomers, meaning they have the identical elemental formula (C4H6O4) and therefore the same exact mass. This makes them indistinguishable by mass spectrometry alone, including high-resolution mass spectrometry (HRMS).[3] In certain clinical samples, other isobaric metabolites can also interfere, such as 2-methyl-3-hydroxybutyrate, 3-hydroxyisovalerate, and 3-hydroxyvalerate.[4]
Q2: Why is it so challenging to distinguish succinate from methylmalonate (MMA)?
A2: The challenge arises from two key properties:
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Identical Mass: As isomers, they have the same monoisotopic mass, making them appear at the same mass-to-charge ratio (m/z) in a mass spectrum.
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Similar Fragmentation: During tandem mass spectrometry (MS/MS), both succinate and MMA can produce fragments that are very similar or identical, which can cause issues with selectivity and accurate quantification.[1]
Because of these similarities, a separation step prior to or during mass analysis is mandatory for accurate measurement.
Q3: What are the primary analytical strategies to resolve succinate from its isobars?
A3: The primary strategies involve adding a separation dimension to the analysis. These include:
-
Liquid Chromatography (LC): Coupling LC with MS (LC-MS/MS) is the most common approach. Achieving chromatographic separation is key, and various column chemistries are available to resolve the isomers before they enter the mass spectrometer.
-
Derivatization: Chemically modifying the analytes (e.g., esterification) can alter their chromatographic properties, often enhancing separation on LC or Gas Chromatography (GC) columns.
-
Ion Mobility Spectrometry (IMS): This advanced technique separates ions in the gas phase based on their size, shape, and charge. Since succinate and MMA have different shapes, IMS can often resolve them even if they co-elute from an LC column. This separation occurs on a millisecond timescale.
Troubleshooting Guide
Problem: Poor or no chromatographic separation between succinate and MMA.
This is the most common issue. If succinate and MMA co-elute, their signals will overlap, making accurate quantification impossible with standard MS/MS.
Solutions:
-
Optimize LC Method:
-
Column Chemistry: The choice of stationary phase is critical. Standard C18 columns can achieve separation but often require careful mobile phase optimization. Consider using columns with alternative selectivities.
-
Mobile Phase: For reversed-phase columns, using a highly aqueous mobile phase with a low pH (e.g., using formic acid) helps retain these polar organic acids.
-
Gradient: Adjust the elution gradient. A shallower, slower gradient can often improve the resolution between closely eluting peaks.
-
-
Consider Derivatization:
-
If optimizing the LC method for the underivatized compounds fails, derivatization can be an effective solution. Creating butyl esters of the carboxylic acid groups, for example, makes the molecules less polar and more amenable to separation on traditional reversed-phase columns.
-
-
Employ Advanced Separation Techniques:
-
If available, an ion mobility-mass spectrometer (IM-MS) is a powerful tool. Ion mobility can separate the isomeric ions based on their different collisional cross-sections (shapes) after they exit the LC column and before they enter the mass analyzer.
-
Problem: Inconsistent results or poor sensitivity.
Solutions:
-
Check Sample Preparation: Succinate and MMA can chelate metals. Using traditional stainless steel columns and instrument components can sometimes lead to poor peak shape and sensitivity. Consider using inert hardware if this is a persistent issue.
-
Use an Internal Standard: A stable isotope-labeled internal standard, such as deuterated MMA (MMA-d3), is crucial for accurate and precise quantification. It helps correct for variations in sample preparation, injection volume, and matrix effects.
-
Optimize MS Source Conditions: Ensure that source parameters (e.g., gas temperatures, spray voltage) are optimized to maximize ionization of the target analytes while minimizing in-source fragmentation.
Experimental Protocols
Protocol: LC-MS/MS Analysis of Succinate and MMA in Plasma
This protocol describes a common method for separating underivatized succinate and MMA using reversed-phase liquid chromatography coupled with tandem mass spectrometry.
1. Sample Preparation (Protein Crash)
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., MMA-d3).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
2. Liquid Chromatography (LC)
-
Column: A column capable of retaining polar compounds is recommended. Options include a Force C18 (e.g., 100 x 3 mm, 3 µm) or a mixed-mode column like a Raptor Polar X.
-
Mobile Phase A: 0.2% Formic Acid in Water.
-
Mobile Phase B: 0.2% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient:
-
0.0 min: 5% B
-
3.0 min: 40% B
-
3.1 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B
-
5.0 min: 5% B (End Run)
-
3. Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Key Transitions:
-
Succinate: Precursor m/z 117.1 -> Product m/z 73.0.
-
MMA: Precursor m/z 117.1 -> Product m/z 73.0 (or other specific fragments if available).
-
MMA-d3 (IS): Precursor m/z 120.1 -> Product m/z 76.0.
-
-
Optimization: Collision energies and other compound-specific parameters should be optimized for your specific instrument to maximize signal intensity.
Data Presentation
Table 1: Comparison of LC Column Chemistries for Succinate/MMA Separation
| Column Type | Stationary Phase Chemistry | Separation Principle(s) | Key Advantage | Reference |
| Force C18 | Fully Porous Particle C18 | Reversed-Phase | Good retention and resolution with optimized mobile phase. | |
| Raptor Polar X | Proprietary | HILIC & Ion-Exchange | Excellent resolution and sensitivity at low acid concentrations. | |
| Acclaim Surfactant Plus | Proprietary | Mixed-Mode (Reversed-Phase & Anion-Exchange) | Achieves excellent separation in a short run time. | |
| Luna Omega PS C18 | Core-Shell C18 with Polar Surface | Mixed-Mode (Reversed-Phase) | Good resolution of underivatized MMA and succinic acid. | |
| Diamond Hydride | Silica Hydride | Aqueous Normal Phase (ANP) | Provides excellent peak shape and high resolution. |
Table 2: Example MRM Transitions for Negative Ion Mode ESI
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Typical Collision Energy (eV) |
| Succinate | 117.1 | 73.0 (Loss of CO₂) | -10 to -15 |
| Methylmalonate (MMA) | 117.1 | 73.0 (Loss of CO₂) | -10 to -15 |
| MMA-d3 (Internal Std) | 120.1 | 76.0 (Loss of CO₂) | -10 to -15 |
Note: Due to the similar fragmentation, chromatographic or ion mobility separation is essential for distinguishing succinate and MMA.
Visualizations
Caption: Conceptual diagram of isobaric overlap in MS.
Caption: LC-MS/MS experimental workflow for succinate analysis.
Caption: Decision tree for resolving isobaric interferences.
References
Technical Support Center: Preventing Metabolic Pathway Overflow with 13C Tracers
Welcome to the technical support center for preventing metabolic pathway overflow with 13C tracers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of 13C Metabolic Flux Analysis (13C-MFA).
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your 13C-MFA experiments, particularly those related to metabolic overflow and data interpretation.
Q1: What are the signs of metabolic pathway overflow in my 13C tracer experiment?
A1: Metabolic pathway overflow, where a pathway is saturated with substrate leading to the accumulation of intermediates and shunting of metabolites to alternative pathways, can manifest in several ways:
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Unexpected Labeling Patterns: You may observe high isotopic enrichment in metabolites of pathways that are typically less active.
-
Accumulation of Overflow Metabolites: Increased secretion of metabolites like lactate or acetate can indicate overflow from glycolysis.
-
Poor Model Fit: A common issue in 13C-MFA is a high sum of squared residuals (SSR), indicating a poor fit between the model-simulated and experimentally measured isotopic labeling data. This can be a sign that the metabolic model does not account for overflow metabolism.
-
Inability to Reach Isotopic Steady State: If the labeling of key metabolites continues to change over time, it may suggest that the system is not in a steady state due to metabolic overflow.
Q2: My 13C-MFA model shows a poor fit with the experimental data. How can I troubleshoot this?
A2: A poor fit between your model and data is a critical issue that needs to be addressed for reliable flux estimations. Here are the common causes and troubleshooting steps:
-
Incomplete or Incorrect Metabolic Model: The metabolic network model is a cornerstone of 13C-MFA. Errors in the model, such as missing reactions or incorrect atom transitions, can lead to a poor fit.
-
Troubleshooting Steps:
-
Verify Reactions: Double-check all reactions in your model for biological accuracy and completeness for your specific organism and conditions.
-
Check Atom Transitions: Ensure the atom mapping for each reaction is correct.
-
Consider Compartmentalization: For eukaryotic cells, ensure that metabolic compartmentalization (e.g., cytosol vs. mitochondria) is accurately represented in the model.
-
Re-evaluate Model Assumptions: Assumptions made to simplify the model, such as neglecting certain pathways, might be incorrect.
-
-
-
Failure to Reach Isotopic Steady State: A fundamental assumption for standard 13C-MFA is that the system is at an isotopic steady state. If labeling is still changing over time, the model will not fit the data.
-
Troubleshooting Steps:
-
Verify Steady State: Measure the isotopic labeling of key metabolites at two or more time points towards the end of your planned experiment. If the labeling enrichment does not change, an isotopic steady state has been reached.
-
Extend Labeling Time: If not at a steady state, extend the labeling period and re-sample.
-
Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible, consider using INST-MFA methods that do not require this assumption.
-
-
-
Incorrect Measurement Error Assumptions: The weighting of data points in the SSR calculation depends on the assumed measurement errors. Inaccurate error estimates can lead to a statistically unacceptable fit.
-
Troubleshooting Steps:
-
Review Error Models: Ensure you are using appropriate standard deviations for your analytical platform (GC-MS, LC-MS, etc.).
-
Perform Replicate Measurements: Analyze biological and technical replicates to get a better estimate of the actual measurement variance.
-
-
-
Analytical Errors: Issues with sample preparation or the analytical instrumentation can introduce errors into the labeling data.
-
Troubleshooting Steps:
-
Check for Contamination: Ensure that samples are not contaminated with unlabeled biomass or other carbon sources.
-
Verify Instrument Performance: Calibrate and validate the performance of your mass spectrometer or NMR instrument.
-
Data Correction: Apply necessary corrections for the natural abundance of 13C.
-
-
Below is a logical workflow for troubleshooting a poor model fit:
Frequently Asked Questions (FAQs)
Experimental Design
Q1: How do I choose the right 13C-labeled tracer for my experiment?
A1: The choice of isotopic tracer is critical and significantly impacts the precision of your flux estimates. There is no single "best" tracer for all studies. The optimal tracer depends on the specific pathways you want to resolve.
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General Purpose: For a broad overview of central carbon metabolism, a mixture of [1,2-13C]glucose is often recommended as it can significantly improve the accuracy of flux estimation compared to singly labeled glucose.
-
Glycolysis and Pentose Phosphate Pathway (PPP): [1,2-13C2]glucose has been shown to provide the most precise estimates for these pathways.
-
TCA Cycle: [U-13C5]glutamine is the preferred isotopic tracer for a detailed analysis of the TCA cycle.
-
Parallel Labeling: To achieve high resolution across multiple pathways, performing parallel labeling experiments with different tracers (e.g., a 13C-glucose tracer and a 13C-glutamine tracer) and integrating the data is a powerful approach.
| Tracer | Target Pathway(s) | Reference(s) |
| [1,2-13C]glucose | Glycolysis, Pentose Phosphate Pathway | |
| [U-13C5]glutamine | TCA Cycle | |
| [1,6-13C]glucose | General Central Carbon Metabolism | |
| Mixture of [1-13C]glucose and [U-13C]glucose | General Central Carbon Metabolism |
Q2: How long should the labeling experiment be?
A2: The labeling experiment should be long enough to achieve both a metabolic and isotopic steady state. This is a critical assumption for conventional 13C-MFA. To verify this, you should measure the isotopic labeling of key metabolites at two or more time points towards the end of your planned experiment. If the labeling enrichment does not change between these time points, an isotopic steady state has been reached. For mammalian cell culture, this is often achieved within 24 hours.
Data Acquisition and Analysis
Q3: What are the typical sources of error in labeling measurements?
A3: Accurate labeling measurements are critical for reliable flux estimations. Common sources of error include:
-
Background noise and low signal intensity in the mass spectrometer.
-
Overlapping peaks from co-eluting compounds.
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Natural 13C abundance: The natural presence of 13C must be corrected for.
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Sample preparation artifacts: Inconsistent extraction or derivatization can introduce variability.
Q4: My flux confidence intervals are very wide. What does this mean and how can I improve them?
A4: Wide confidence intervals indicate that the fluxes are poorly determined, meaning there is a high degree of uncertainty in the estimated value. This can be due to several factors:
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Insufficient Labeling Information: The chosen tracer may not produce sufficient labeling variation in the metabolites related to the flux of interest.
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Redundant or Cyclic Pathways: The metabolic network structure itself
Improving extraction efficiency of succinate from biological samples
Welcome to the Technical Support Center for improving the extraction efficiency of succinate from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of succinate from biological samples.
Issue 1: Low Succinate Recovery After Extraction
Question: We are experiencing low recovery of succinate from our plasma/tissue samples after performing a liquid-liquid extraction (LLE) with ethyl acetate. What are the potential causes and solutions?
Answer:
Low recovery of succinate using LLE can be attributed to several factors:
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Incorrect pH: Succinate is a dicarboxylic acid with pKa values of approximately 4.2 and 5.6. For efficient extraction into an organic solvent like ethyl acetate, the aqueous phase must be acidified to a pH below the first pKa (ideally pH < 4) to ensure succinate is in its protonated, less polar form.
-
Solution: Adjust the pH of your sample homogenate or plasma to pH 2-3 with a strong acid (e.g., HCl) before adding the extraction solvent.
-
-
Insufficient Solvent Polarity: While ethyl acetate is a common choice, its polarity might not be optimal for all sample matrices.
-
Solution: Consider testing solvents with different polarities. For instance, a mixture of an alcohol (like isopropanol or butanol) and a less polar solvent might improve recovery. Reactive extraction using extractants like tri-n-octylamine (TOA) in a suitable diluent has shown high extraction efficiencies.[1][2]
-
-
Inadequate Phase Separation/Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and leading to poor recovery. This is common with lipid-rich samples like tissue homogenates.
-
Solution: Centrifuge the sample at a higher speed and for a longer duration to break the emulsion. Adding a small amount of a salt (salting-out effect) to the aqueous phase can also help improve phase separation.
-
-
Insufficient Extraction Repetitions: A single extraction step may not be sufficient to recover all the succinate.
-
Solution: Perform the extraction two to three times with fresh aliquots of the organic solvent and pool the organic phases. This significantly increases the extraction efficiency.[3]
-
Issue 2: High Variability in Succinate Quantification using LC-MS/MS
Question: Our succinate measurements in urine samples using LC-MS/MS show high variability between replicate injections and different samples. What could be causing this and how can we improve it?
Answer:
High variability in LC-MS/MS quantification of succinate, especially in complex matrices like urine, often points to matrix effects.[4][5]
-
Ion Suppression or Enhancement: Co-eluting endogenous compounds from the urine matrix can interfere with the ionization of succinate in the mass spectrometer's source, leading to either suppressed or enhanced signal intensity.
-
Solution 1: Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components before LC-MS/MS analysis. Mixed-mode or anion exchange SPE cartridges can be effective for isolating acidic compounds like succinate.
-
Solution 2: Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₄-succinate) is crucial. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate normalization of the signal and reducing variability.
-
Solution 3: Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to better separate succinate from interfering matrix components.
-
-
Sample Stability: Succinate levels can change in biological samples if not stored and handled properly.
-
Solution: Store urine samples at -80°C immediately after collection. Minimize freeze-thaw cycles, as they can lead to degradation of metabolites. For analysis, thaw samples on ice and process them promptly.
-
Issue 3: Poor Peak Shape and Low Signal in GC-MS Analysis of Succinate
Question: We are analyzing succinate using GC-MS after derivatization with BSTFA, but we are observing poor peak shape (tailing) and low signal intensity. What are the likely causes and troubleshooting steps?
Answer:
Poor chromatographic performance in GC-MS analysis of succinate is often related to the derivatization step or sample cleanliness.
-
Incomplete Derivatization: Succinate has two carboxyl groups that need to be derivatized (e.g., silylated) to become volatile for GC analysis. Incomplete derivatization will result in poor peak shape and low signal.
-
Solution 1: Optimize Derivatization Conditions: Ensure the reaction is carried out under anhydrous conditions, as moisture can deactivate the derivatizing agent (e.g., BSTFA). Optimize the reaction temperature and time. For succinic acid, a reaction time of 3-4 hours at 70°C with BSTFA has been shown to be effective. Using a catalyst like TMCS in the derivatization reagent can also improve efficiency.
-
Solution 2: Ensure Sample Dryness: Lyophilize or completely dry the sample extract before adding the derivatization reagent.
-
-
Matrix Interference: Non-volatile matrix components can contaminate the GC inlet and column, leading to poor peak shape and signal degradation over time.
-
Solution: Implement a thorough sample cleanup procedure, such as SPE, before derivatization to remove interfering substances.
-
-
Analyte Degradation: High temperatures in the GC inlet can sometimes cause degradation of the derivatized analyte.
-
Solution: Optimize the inlet temperature to ensure efficient volatilization without causing thermal degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for extracting succinate from tissue samples?
A1: The choice of extraction method depends on the specific research question and available instrumentation. However, a common and effective approach involves the following steps:
-
Homogenization: Homogenize the frozen tissue in a cold solvent, typically a methanol/water or acetonitrile/water mixture. This both extracts the metabolites and quenches enzymatic activity.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent like methanol, acetonitrile, or a chloroform/methanol/water mixture. Centrifuge at a high speed in a refrigerated centrifuge to pellet the proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the succinate and other small molecules.
-
Drying and Reconstitution: Dry the supernatant, for example, under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
For cleaner extracts, a subsequent solid-phase extraction (SPE) can be performed on the supernatant.
Q2: How can I improve the efficiency of protein precipitation for succinate analysis in plasma?
A2: To optimize protein precipitation from plasma for succinate analysis:
-
Choice of Solvent: Acetonitrile is a common and effective solvent for protein precipitation. Using a 3:1 or 4:1 ratio of cold acetonitrile to plasma is a good starting point.
-
Temperature: Perform the precipitation on ice or at 4°C to minimize enzymatic activity and improve protein pelleting.
-
Mixing: Ensure thorough mixing of the plasma and precipitation solvent. Vortexing for a short period is effective.
-
Incubation and Centrifugation: Allow the mixture to incubate at a low temperature (e.g., -20°C for 30 minutes) to enhance precipitation before centrifuging at high speed (e.g., >10,000 x g) at 4°C.
Q3: What are the best storage conditions for biological samples to ensure succinate stability?
A3: To maintain the integrity of succinate levels in biological samples:
-
Immediate Freezing: Snap-freeze tissues in liquid nitrogen immediately after collection. For liquid samples like plasma or urine, process them to remove cells and then freeze the supernatant at -80°C as quickly as possible.
-
Storage Temperature: Long-term storage should be at -80°C.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can lead to the degradation of metabolites. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.
Q4: Can you provide a general comparison of LLE and SPE for succinate extraction?
A4:
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. | Partitioning of the analyte between a solid stationary phase and a liquid mobile phase. |
| Selectivity | Generally lower selectivity, co-extraction of other compounds with similar solubility is common. | Higher selectivity can be achieved by choosing a sorbent with specific affinity for the analyte. |
| Efficiency | Can be efficient, but often requires multiple extractions to achieve high recovery. | Can be very efficient with high recovery in a single pass. |
| Automation | Can be automated but is often performed manually in a laboratory setting. | Easily automated for high-throughput applications. |
| Solvent Consumption | Typically requires larger volumes of organic solvents. | Generally uses smaller volumes of solvents. |
| Common Issues | Emulsion formation, incomplete phase separation. | Sorbent variability, column clogging, breakthrough of the analyte. |
Data Presentation
Table 1: Comparison of Succinate Extraction Efficiencies with Different Solvents
| Solvent/Method | Sample Matrix | Extraction Efficiency/Recovery | Reference |
| Butanol | Aqueous Solution | 51.38% - 55.1% | |
| Octanol | Aqueous Solution | 15.79% - 25.26% | |
| Decanol | Aqueous Solution | 12.75% - 22.42% | |
| Trihexylamine in 1-octanol | Aqueous Solution | >95% | |
| Dihexylamine in 1-octanol | Aqueous Solution | >95% | |
| Emulsion Liquid Membrane (ELM) | Fermentation Broth | ~100% extraction, 94% recovery | |
| Crystallization (pH 2) | Fermentation Broth | >76.4% recovery |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Succinate from Plasma
-
Sample Preparation: To 200 µL of plasma in a glass tube, add an appropriate internal standard (e.g., ¹³C₄-succinate).
-
Acidification: Acidify the sample to approximately pH 2 by adding 20 µL of 6M HCl. Vortex briefly.
-
Extraction: Add 1 mL of ethyl acetate to the tube. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic phases.
-
Collection of Organic Phase: Carefully transfer the upper organic layer to a new clean tube.
-
Repeat Extraction: Repeat the extraction (steps 3-5) on the remaining aqueous phase two more times, pooling the organic extracts.
-
Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase for LC-MS analysis).
Protocol 2: Solid-Phase Extraction (SPE) of Succinate from Urine
-
Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter. Dilute 100 µL of the supernatant with 900 µL of water. Add an internal standard.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., 60mg) by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove neutral and basic compounds.
-
Elution: Elute the succinate and other organic acids with 1 mL of 5% ammonia in methanol.
-
Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the appropriate solvent for analysis.
Mandatory Visualization
Caption: General workflow for succinate extraction from biological samples.
Caption: Key signaling pathways involving extracellular and intracellular succinate.
References
- 1. New reactive extraction systems for separation of bio-succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating 13C Metabolic Flux Analysis Results
For researchers, scientists, and drug development professionals, 13C Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying intracellular metabolic fluxes, offering a detailed snapshot of cellular physiology. The accuracy of these flux maps, however, is critically dependent on rigorous validation. This guide provides an objective comparison of common validation methodologies for 13C-MFA results, supported by experimental data and detailed protocols to aid in the design and interpretation of robust metabolic studies.
Core Concepts in 13C-MFA Validation
The primary goal of validating 13C-MFA results is to ensure that the calculated flux distribution is a true representation of the biological system under investigation. This involves assessing the goodness-of-fit between the model predictions and the experimental data, as well as the statistical robustness of the estimated fluxes. Key validation approaches include statistical goodness-of-fit tests, the use of independent experimental data for cross-validation, and the application of parallel labeling experiments to enhance flux resolution and model confidence.
Comparison of Validation Methodologies
The choice of validation method can significantly impact the confidence in the estimated metabolic fluxes. Below is a comparison of three widely used approaches: the Chi-Squared (χ²) goodness-of-fit test, validation with independent tracer data, and parallel labeling experiments.
| Validation Methodology | Principle | Advantages | Disadvantages |
| Chi-Squared (χ²) Goodness-of-Fit Test | Compares the sum of squared residuals (SSR) between measured and simulated labeling data to a chi-squared distribution to determine if the model adequately fits the data.[1][2] | Provides a statistical measure of how well the model explains the data.[1] | Can be prone to overfitting, and its interpretation can be complex, especially when the number of degrees of freedom is difficult to estimate accurately.[2][3] |
| Validation with Independent Tracer Data | A portion of the isotopic labeling data, typically from a different tracer experiment, is reserved for validation and not used for model fitting. The model's predictive power is then assessed against this independent dataset. | Provides a more robust assessment of the model's predictive capability and helps to avoid overfitting. | Requires additional experiments with different tracers, which can increase experimental complexity and cost. The novelty of the validation data must be carefully considered. |
| Parallel Labeling Experiments (e.g., COMPLETE-MFA) | Multiple parallel cultures are grown with different isotopic tracers, and the data from all experiments are simultaneously fitted to a single flux model. | Significantly improves the precision and accuracy of flux estimates by providing complementary labeling information. It can also help to validate the metabolic network model. | Requires more extensive experimental work and data analysis compared to single tracer experiments. |
Quantitative Performance of Different 13C Tracers
The choice of isotopic tracer is a critical aspect of experimental design that directly influences the precision of flux estimates for different pathways. The following table summarizes findings on the performance of various 13C-labeled glucose and glutamine tracers in mammalian cells.
| Tracer | Pathway(s) with Highest Precision | Key Findings |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP), Overall Network | Outperforms the more commonly used [1-¹³C]glucose for estimating fluxes in glycolysis and the PPP. |
| [2-¹³C]glucose & [3-¹³C]glucose | Glycolysis, PPP | Also show better performance than [1-¹³C]glucose for key pathways in central carbon metabolism. |
| [U-¹³C₅]glutamine | Tricarboxylic Acid (TCA) Cycle | The preferred tracer for precise analysis of TCA cycle fluxes. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility of 13C-MFA studies. Below are outlines of key experimental procedures.
General 13C Labeling Experiment
-
Cell Culture and Substrate Selection: Culture cells in a chemically defined medium to ensure metabolic steady state. Select an appropriate 13C-labeled substrate (e.g., [1,2-¹³C₂]glucose or [U-¹³C₅]glutamine) based on the metabolic pathways of interest.
-
Isotopic Labeling: Introduce the 13C tracer to the culture medium and incubate for a sufficient duration to achieve isotopic steady state in the intracellular metabolites.
-
Metabolite Extraction: Rapidly quench metabolic activity and extract intracellular metabolites.
-
Analytical Measurement: Analyze the isotopic enrichment in metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Correct the raw mass isotopomer distributions for natural isotope abundance.
Parallel Labeling Experiment Protocol
-
Experimental Setup: Grow multiple parallel cultures of the organism under identical conditions.
-
Tracer Administration: In each parallel culture, use a different 13C-labeled tracer. For example, one culture with [1-¹³C]glucose and another with [U-¹³C]glucose.
-
Sample Collection and Analysis: Follow the same procedures for metabolite extraction and analytical measurement as in a single labeling experiment for each parallel culture.
-
Integrated Flux Analysis: Combine the labeling data from all parallel experiments and fit them simultaneously to a single, comprehensive metabolic model to estimate the intracellular fluxes.
Goodness-of-Fit Analysis (Chi-Squared Test)
-
Flux Estimation: Use a software package (e.g., INCA, Metran) to estimate the metabolic fluxes by minimizing the sum of squared residuals (SSR) between the experimentally measured and model-predicted mass isotopomer distributions.
-
Statistical Test: Subject the minimized SSR to a chi-squared (χ²) statistical test. The number of degrees of freedom is the number of fitted measurements minus the number of estimated independent parameters.
-
Evaluation: Compare the calculated SSR value to the expected range from the χ² distribution at a given confidence level (e.g., 95%). A statistically acceptable fit is indicated if the SSR falls within this range.
Visualizing Validation Workflows and Pathways
Diagrams are provided below to illustrate the logical flow of different validation approaches and a typical metabolic pathway investigated using 13C-MFA.
Caption: A generalized workflow for a 13C Metabolic Flux Analysis experiment.
Caption: Logical flow of different 13C-MFA validation methodologies.
Caption: Simplified diagram of key pathways in central carbon metabolism.
References
A Researcher's Guide to Isotopic Tracers for Pentose Phosphate Pathway Analysis: [1,2-13C2]glucose vs. Succinic acid-13C2
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate measurement of flux through the Pentose Phosphate Pathway (PPP) is critical for understanding cellular redox homeostasis, nucleotide biosynthesis, and anabolic metabolism. The choice of an appropriate isotopic tracer is paramount for achieving reliable and insightful results. This guide provides a comprehensive comparison of two potential tracers, [1,2-13C2]glucose and Succinic acid-13C2, for the analysis of the PPP, supported by experimental data and detailed methodologies.
Introduction to Pentose Phosphate Pathway Analysis
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that runs in parallel to glycolysis. It is a primary source of NADPH, essential for antioxidant defense and reductive biosynthesis, and produces precursors for nucleotide synthesis. Due to its central role in cellular metabolism, quantifying the flux through the PPP is crucial in various research fields, including cancer biology, neurobiology, and drug development.
Isotopic tracers, particularly those labeled with the stable isotope carbon-13 (13C), are powerful tools for dissecting metabolic pathways. By introducing a 13C-labeled substrate into a biological system, researchers can track the fate of the labeled carbon atoms as they are metabolized, providing a quantitative measure of pathway activity.
Comparative Analysis of Tracers
The selection of an appropriate tracer is dictated by its entry point into the metabolic network and its ability to generate unique labeling patterns in downstream metabolites of the pathway of interest. This section compares the suitability and performance of [1,2-13C2]glucose and this compound for PPP analysis.
| Feature | [1,2-13C2]glucose | This compound |
| Suitability for PPP Analysis | Excellent . Directly enters glycolysis and the PPP, providing distinct labeling patterns in key downstream metabolites.[1][2][3] | Not Suitable . Enters the Tricarboxylic Acid (TCA) cycle directly, bypassing the PPP. Therefore, it cannot be used to trace or quantify PPP flux. |
| Metabolic Entry Point | Enters as glucose-6-phosphate, the starting point of the PPP. | Enters the TCA cycle at the level of succinate. |
| Principle of Measurement | The oxidative PPP decarboxylates the C1 position of glucose. Using [1,2-13C2]glucose results in singly labeled (M+1) lactate or ribose from the PPP, and doubly labeled (M+2) lactate from glycolysis. The ratio of M+1 to M+2 lactate is used to calculate the relative PPP flux.[4][5] | Not applicable for PPP analysis. Primarily used to study TCA cycle flux and mitochondrial metabolism. |
| Key Labeled Metabolites for PPP Analysis | Lactate, Ribose-5-phosphate, 3-Phosphoglycerate. | Not applicable for PPP analysis. |
| Established Use in Literature | Widely used and validated tracer for PPP flux analysis in numerous studies and cell types. | No evidence in the scientific literature for its use in PPP analysis. Its application is focused on the TCA cycle. |
Performance Data for [1,2-13C2]glucose in PPP Analysis
Quantitative data from studies utilizing [1,2-13C2]glucose demonstrates its effectiveness in determining PPP flux. The analysis of mass isotopomer distributions in key metabolites allows for the calculation of the relative contribution of the PPP to glucose metabolism.
| Cell Type | Analytical Method | Measured Parameter | Result | Reference |
| Human Hepatoma (Hep G2) | GC-MS | Pentose Cycle (PC) activity as % of glucose flux | 5.73 ± 0.52% | |
| Human Leukemia T cells (Jurkat) | 13C-NMR | Relative contribution of PPP to lactate production | Isotopomer analysis of lactate revealed PPP activity. | |
| Cerebellar Granule Neurons | LC-MS/MS | Glucose metabolized by combined oxidative/non-oxidative PPP | 19 ± 2% | |
| 4T1 Murine Breast Cancer Cells | LC-MS/MS | Percentage of lactate from PPP | 6.0 - 11% |
Rationale for the Unsuitability of this compound for PPP Analysis
The unsuitability of this compound as a tracer for the PPP stems from the fundamental organization of central carbon metabolism. The PPP branches from glycolysis at the level of glucose-6-phosphate. Tracers for the PPP must therefore enter the metabolic network at or before this point to accurately reflect the pathway's activity.
Succinate, on the other hand, is an intermediate of the Tricarboxylic Acid (TCA) cycle, a distinct metabolic pathway that occurs within the mitochondria. Labeled succinate will trace the downstream reactions of the TCA cycle but will not label any of the intermediates of the PPP. The metabolic pathways of glucose and succinate are largely separate in terms of their ability to label the PPP.
Experimental Protocols
Protocol 1: Metabolic Flux Analysis of the PPP using [1,2-13C2]glucose in Mammalian Cells
This protocol outlines the key steps for conducting a metabolic flux analysis experiment to determine the relative flux through the PPP using [1,2-13C2]glucose.
-
Cell Culture and Isotope Labeling:
-
Culture mammalian cells in a defined medium to a state of exponential growth to ensure metabolic steady-state.
-
Replace the standard medium with a medium containing [1,2-13C2]glucose as the sole glucose source. The concentration should be similar to that of the standard medium.
-
Incubate the cells for a sufficient period to achieve isotopic steady-state in the metabolites of interest. This duration can vary between cell types but is often in the range of several hours to 24 hours.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the polar metabolites.
-
-
Sample Preparation for GC-MS Analysis of Lactate Isotopomers:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common method is methoximation followed by silylation.
-
Re-suspend the derivatized sample in a suitable solvent (e.g., hexane) for injection into the GC-MS.
-
-
GC-MS Analysis:
-
Separate the derivatized metabolites on a gas chromatograph.
-
Detect the mass isotopologues of the lactate derivative using a mass spectrometer in selected ion monitoring (SIM) mode.
-
Determine the fractional abundance of M+0, M+1, and M+2 lactate.
-
-
Data Analysis and Flux Calculation:
-
Correct the measured isotopologue distributions for the natural abundance of 13C.
-
Calculate the relative PPP flux based on the ratio of M+1 to M+2 lactate. The M+2 lactate is primarily produced through glycolysis, while the M+1 lactate is a product of the PPP.
-
Protocol 2: 13C-NMR Analysis of Ribose Isotopomers from [1,2-13C2]glucose
This protocol provides an alternative method for assessing PPP flux by analyzing the labeling pattern of ribose in nucleotides.
-
Isotope Labeling and Metabolite Extraction:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Hydrolysis of RNA to Ribose:
-
Hydrolyze the RNA pellet (obtained after metabolite extraction) to release ribonucleosides.
-
Further hydrolyze the ribonucleosides to release the ribose moiety.
-
-
Sample Preparation for NMR Analysis:
-
Purify the ribose using appropriate chromatographic techniques.
-
Dissolve the purified ribose in a suitable deuterated solvent (e.g., D2O) in a 5 mm NMR tube. The concentration should be optimized for 13C NMR, typically in the range of 10-50 mg in 0.5 mL.
-
-
13C-NMR Spectroscopy:
-
Acquire a 13C NMR spectrum of the ribose sample.
-
Analyze the spectrum to determine the isotopomer distribution of the ribose, specifically the presence of singly and doubly labeled species.
-
-
Data Analysis:
-
The isotopomer distribution in ribose provides insights into the activity of both the oxidative and non-oxidative branches of the PPP.
-
Visualization of Metabolic Pathways and Tracer Fates
The following diagrams, generated using Graphviz, illustrate the metabolic pathways and the rationale for the choice of tracer.
Caption: Overview of Central Carbon Metabolism.
Caption: Fate of Labeled Carbons.
Conclusion
For the accurate analysis of the Pentose Phosphate Pathway, [1,2-13C2]glucose is the tracer of choice . Its entry at the beginning of glycolysis allows for the direct tracing of carbon through both the glycolytic and pentose phosphate pathways, yielding distinct and quantifiable labeling patterns in downstream metabolites. The extensive body of literature supports its use and provides robust protocols for its application.
In contrast, This compound is not a suitable tracer for PPP analysis . Its entry point into the TCA cycle is metabolically distant from the PPP, and it does not lead to the labeling of PPP intermediates. Therefore, for researchers aiming to quantify PPP flux, experimental design should focus on the use of appropriately labeled glucose isotopologues. This guide provides the necessary information for the informed selection of a tracer and the successful execution of metabolic flux analysis experiments targeting the Pentose Phosphate Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Accuracy in TCA Cycle Flux Analysis Using 13C Tracers
For researchers, scientists, and drug development professionals, accurately quantifying metabolic fluxes through the tricarboxylic acid (TCA) cycle is crucial for understanding cellular bioenergetics and identifying therapeutic targets. 13C Metabolic Flux Analysis (13C-MFA) stands as a cornerstone technique for these measurements. This guide provides an objective comparison of different 13C tracer strategies for analyzing TCA cycle fluxes, supported by experimental data and detailed protocols, to enhance the accuracy and reproducibility of your metabolic research.
The precision of 13C-MFA is critically dependent on the choice of isotopic tracer.[1][2][3][4] Different tracers provide varying degrees of information for specific pathways. While glucose tracers are excellent for probing glycolysis and the pentose phosphate pathway (PPP), glutamine tracers are generally preferred for detailed analysis of the TCA cycle.[1]
Comparative Performance of 13C Tracers for TCA Cycle Flux Analysis
The selection of a 13C-labeled substrate is a critical step that dictates the precision of flux estimations within the TCA cycle. The following table summarizes the performance of commonly used 13C tracers for interrogating TCA cycle fluxes, based on published studies.
| 13C Tracer | Primary Metabolic Pathways Interrogated | Performance for TCA Cycle Flux Analysis | Supporting Evidence |
| [U-13C5]Glutamine | TCA Cycle, Anaplerosis, Glutaminolysis | Excellent: Considered the preferred tracer for analyzing the TCA cycle and glutaminolysis. Provides rich labeling patterns in TCA cycle intermediates. | Offers high precision for estimating TCA cycle and anaplerotic fluxes. |
| [U-13C6]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle | Good: Provides a general overview of glucose metabolism entering the TCA cycle. Can be less informative than specifically labeled tracers when used alone. | Often used in combination with other tracers to improve flux precision. |
| [1,2-13C2]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Fair: While excellent for resolving glycolysis versus the oxidative PPP, it is less informative for TCA cycle fluxes compared to glutamine tracers. | Primarily provides precise estimates for glycolysis and the PPP. |
| [1-13C]Glucose | Glycolysis, PPP | Poor to Fair: Historically used, but often outperformed by other tracers for precision in estimating TCA cycle fluxes. | Less precise for resolving TCA cycle fluxes compared to other tracers. |
| [4,5,6-13C]Glucose | TCA Cycle | Good: Reported to have the best accuracy for TCA circulating flux in E. coli. | Performance may be context-dependent on the metabolic network. |
| Mixtures of Tracers | Comprehensive Central Carbon Metabolism | Excellent: Mixtures like [1,2-13C]Glucose and [U-13C]Glutamine can provide high-quality flux estimates across both glycolysis and the TCA cycle. | Parallel labeling experiments with multiple tracers can significantly improve flux precision. |
Experimental Protocols
To ensure the reproducibility and accuracy of 13C tracer experiments for TCA cycle flux analysis, standardized and detailed protocols are essential. The following is a generalized workflow based on common practices in the field.
1. Experimental Design and Tracer Selection:
-
Define the Metabolic Network: Construct a stoichiometric model of the metabolic pathways of interest.
-
Select the Isotopic Tracer(s): Based on the metabolic pathways to be interrogated, select the optimal 13C-labeled tracer. For a primary focus on the TCA cycle, [U-13C5]glutamine is often the preferred choice. For a more comprehensive analysis of central carbon metabolism, a mixture of tracers, such as [1,2-13C2]glucose and [U-13C5]glutamine, can be used.
2. Cell Culture and Isotope Labeling:
-
Culture Cells to a Steady State: Grow cells in a defined medium to ensure they are in a metabolic and isotopic steady state.
-
Introduce the 13C Tracer: Switch the cells to a medium containing the chosen 13C-labeled substrate(s). The concentration of the tracer should be optimized for the specific cell line and experimental goals.
-
Incubation Time: Incubate the cells for a sufficient time to reach isotopic steady state. This time should be determined empirically for the specific cell line and metabolites of interest. For example, using [U-13C5]glutamine, metabolites in the TCA cycle may reach isotopic steady state within 3 hours.
3. Metabolite Quenching and Extraction:
-
Rapidly Quench Metabolism: To halt enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells. This is a critical step to prevent artifactual changes in metabolite levels.
-
Wash Cells: Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove residual labeling medium.
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate. The extraction solvent should be pre-chilled to -80°C to ensure rapid and effective quenching.
4. Analytical Measurement:
-
Mass Spectrometry: Analyze the 13C labeling patterns in intracellular metabolites using mass spectrometry (MS), typically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The resulting mass isotopomer distributions are used to calculate intracellular metabolic fluxes.
5. Metabolic Flux Analysis (MFA):
-
Flux Estimation: Use computational software to estimate metabolic fluxes by fitting the measured 13C labeling data to a metabolic model.
-
Statistical Analysis: Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.
Visualizing the Workflow and Logic
To better understand the process of 13C tracer analysis for TCA cycle fluxes, the following diagrams illustrate the experimental workflow and the logic of tracer selection.
Challenges and Considerations for Accurate Flux Analysis
While 13C-MFA is a powerful technique, researchers should be aware of several challenges that can impact the accuracy of TCA cycle flux measurements:
-
Incomplete Metabolic Network Models: The accuracy of flux estimations is dependent on the completeness of the metabolic network model used. An incomplete model can lead to statistically unacceptable fits and biased metabolic fluxes.
-
Achieving Isotopic Steady State: Many MFA models assume that the system is at an isotopic steady state. Failure to reach this state can lead to inaccurate flux calculations. The time required to reach steady state varies for different metabolites and tracers.
-
Analytical Challenges: Distinguishing and quantifying 13C-labeled metabolites can be analytically challenging, especially for low-abundance intermediates.
-
Tracer-Specific Biases: It is important to recognize that no single tracer performs optimally for all metabolic fluxes. The choice of tracer inherently focuses the analysis on specific pathways, and a tracer that is optimal for the TCA cycle may provide poor estimates for glycolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of ¹³C Succinate: A Comparative Guide to NMR and MS Data
For researchers, scientists, and drug development professionals, the accurate identification and quantification of metabolites are paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the analysis of ¹³C-labeled succinate, a key intermediate in cellular metabolism. By presenting experimental protocols, quantitative data, and visual workflows, this document serves as a practical resource for cross-validating analytical results and selecting the appropriate technique for specific research needs.
Introduction to Analytical Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques that provide complementary information for the structural elucidation and quantification of molecules. NMR spectroscopy offers detailed insights into the chemical environment of atoms within a molecule, revealing connectivity and stereochemistry. In contrast, MS provides highly sensitive detection and accurate mass measurements, enabling the identification and quantification of isotopologues. The cross-validation of data from both techniques is a robust strategy to ensure the confident identification and characterization of metabolites like ¹³C succinate.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for the analysis of ¹³C succinate using both NMR and MS techniques, based on established methods in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A common NMR experiment for analyzing ¹³C-labeled compounds is the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, which provides correlations between directly bonded protons and carbon atoms.
Sample Preparation: A sample of ¹³C-labeled succinate is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O), to a concentration of approximately 100 mM.[1][2] The pH of the sample is adjusted to a physiological value of 7.4.[1][2]
NMR Data Acquisition: The data is acquired on a Bruker DMX-500 or 600 MHz NMR spectrometer.[1] A standard ¹H-¹³C HSQC pulse sequence is used. Key acquisition parameters include a spectral width appropriate for both ¹H and ¹³C nuclei, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay that allows for full recovery of the magnetization.
Mass Spectrometry (MS)
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for the analysis of ¹³C-labeled metabolites.
GC-MS Protocol: For GC-MS analysis, succinate is typically derivatized to increase its volatility. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Sample Preparation: The sample containing ¹³C succinate is dried and then derivatized with MTBSTFA.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column.
-
MS Detection: The separated compounds are ionized, typically by electron ionization (EI), and the resulting fragments are analyzed by a mass spectrometer.
LC-MS/MS Protocol: LC-MS is particularly useful for analyzing polar compounds like succinate without derivatization.
-
Sample Preparation: The sample is diluted in a solvent compatible with the LC mobile phase.
-
LC Separation: The sample is injected onto a reversed-phase or HILIC column to separate succinate from other components. A common mobile phase combination is water and acetonitrile with an additive like formic acid.
-
MS/MS Detection: The eluting succinate is ionized using electrospray ionization (ESI) and analyzed by a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) mode is often used for quantification.
Data Presentation and Comparison
The following tables summarize the expected quantitative data for uniformly ¹³C-labeled succinate ([U-¹³C₄]-succinate) from both NMR and MS analyses.
NMR Data Summary
| Parameter | Expected Value | Reference |
| ¹H Chemical Shift (CH₂) | ~2.4 - 2.6 ppm | |
| ¹³C Chemical Shift (CH₂) | ~34 - 35 ppm | |
| ¹³C Chemical Shift (COO⁻) | ~181 - 183 ppm | |
| ¹J(¹³C-¹H) Coupling Constant | ~125 - 130 Hz |
Note: Chemical shifts can vary slightly depending on the solvent, pH, and temperature.
MS Data Summary
| Technique | Ion/Fragment | Expected m/z ([U-¹³C₄]-succinate) |
| LC-MS (Negative ESI) | [M-H]⁻ | 121.03 |
| GC-MS (MTBSTFA derivative) | [M-57]⁺ (loss of t-butyl) | 309.15 |
Note: The m/z values are for the fully ¹³C-labeled isotopologue. The presence of naturally occurring isotopes will result in a distribution of isotopologues.
Visualization of Workflows and Data Relationships
Visual diagrams are essential for understanding complex experimental workflows and the logical connections between different datasets.
Caption: Workflow for NMR and MS analysis of ¹³C succinate.
Caption: Conceptual diagram of data cross-validation.
Conclusion
The complementary nature of NMR and MS provides a powerful approach for the unambiguous identification and quantification of ¹³C-labeled succinate. NMR confirms the molecular structure and the position of the ¹³C labels through chemical shifts and coupling constants. MS, with its high sensitivity, confirms the molecular weight and provides the distribution of different isotopologues. By employing both techniques and cross-validating the results, researchers can achieve a higher level of confidence in their findings, which is critical in fields such as metabolomics, drug discovery, and clinical research.
References
A Researcher's Guide to 13C Labeled Succinate Isotopologues for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
The study of cellular metabolism is fundamental to understanding health and disease, with significant implications for drug development and biomedical research. Stable isotope tracing, utilizing compounds enriched with isotopes like Carbon-13 (¹³C), has become an indispensable tool for elucidating metabolic pathways and quantifying reaction rates, a practice known as Metabolic Flux Analysis (MFA). Among the various tracers, ¹³C-labeled succinate isotopologues offer a targeted approach to interrogating the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), a central hub of cellular energy metabolism.
This guide provides a quantitative and qualitative comparison of different ¹³C labeled succinate isotopologues, supported by experimental protocols and data presentation to aid in the design and interpretation of metabolic studies.
Quantitative Comparison of ¹³C Succinate Isotopologues
The following table summarizes the key characteristics and typical applications of common ¹³C labeled succinate isotopologues. The performance is inferred from their unique labeling patterns and entry points into the Krebs cycle.
| Isotopologue | Common Abbreviation | Primary Application | Advantages | Disadvantages |
| [1,4-¹³C₂]Succinate | Succinate-1,4-¹³C₂ | Measuring flux through succinate dehydrogenase (SDH) and fumarase.[1] | Provides a distinct M+2 labeling pattern in fumarate and malate, allowing for precise determination of the forward flux through the latter part of the Krebs cycle.[1] | Labeling can be diluted by unlabeled succinate from other sources. The symmetrical nature of succinate can lead to ambiguity in tracing the origin of the labeled carbons in subsequent turns of the cycle. |
| [2,3-¹³C₂]Succinate | Succinate-2,3-¹³C₂ | Assessing the activity of the Krebs cycle and anaplerotic inputs. | The M+2 label is retained in α-ketoglutarate in the subsequent turn of the cycle, providing insights into the rate of the entire cycle. | Similar to other succinate tracers, its utility can be affected by large intracellular succinate pools. |
| [U-¹³C₄]Succinate | U-¹³C₄-Succinate | Tracing the fate of the entire succinate backbone into downstream metabolites and biosynthetic pathways. | Provides the highest possible isotopic enrichment in downstream metabolites, making it easier to detect and quantify labeling. Useful for identifying all pathways that utilize succinate carbons. | The higher cost of the uniformly labeled tracer can be a limiting factor. The complexity of the resulting mass isotopomer distributions can make data analysis more challenging. |
Experimental Protocols
A successful ¹³C metabolic flux analysis experiment requires careful planning and execution, from cell culture to data analysis. Below is a detailed methodology for a typical experiment using a ¹³C labeled succinate isotopologue in cultured mammalian cells.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting. The cell number should be sufficient to yield detectable quantities of metabolites.
-
Media Preparation: Prepare culture medium containing the desired ¹³C labeled succinate isotopologue (e.g., 5 mM [1,4-¹³C₂]Succinate). The concentration should be optimized based on the cell line and experimental goals. Ensure the medium is otherwise identical to the standard growth medium.
-
Isotopic Steady State: To quantify metabolic fluxes at a steady state, cells must be cultured in the presence of the isotopic tracer for a sufficient duration to achieve isotopic saturation in the metabolites of interest. For Krebs cycle intermediates, this typically requires 24 to 48 hours.[2]
-
Parallel Cultures: It is recommended to run parallel experiments with different tracers (e.g., [U-¹³C₅]glutamine) to improve the precision of flux estimations across the entire central carbon metabolism.[3][4]
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample collection. A common method is to aspirate the culture medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v), to the cell culture plate. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites and store at -80°C until analysis.
Mass Spectrometry Analysis
Metabolite extracts can be analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-MS Analysis:
-
Derivatization: For GC-MS analysis, polar metabolites like organic acids must be derivatized to increase their volatility. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Instrumentation: Use a GC-MS system equipped with a suitable column (e.g., DB-35MS).
-
Data Acquisition: Operate the mass spectrometer in either full scan mode to identify all metabolites or selected ion monitoring (SIM) mode for targeted analysis of specific mass isotopologues.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate metabolites using a C18 column with a suitable mobile phase gradient.
-
Mass Spectrometry: Use a tandem mass spectrometer (e.g., triple quadrupole) operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. Define the precursor and product ion transitions for each succinate isotopologue and downstream metabolites.
-
Internal Standard: The use of a stable isotope-labeled internal standard, such as ¹³C₄-succinic acid, is crucial for accurate quantification.
-
Data Analysis and Flux Calculation
-
Mass Isotopomer Distribution (MID) Analysis: The raw mass spectrometry data provides the relative abundance of different mass isotopologues for each metabolite.
-
Correction for Natural Abundance: The measured MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes.
-
Metabolic Flux Calculation: The corrected MIDs, along with measured extracellular fluxes (e.g., glucose uptake and lactate secretion), are input into a computational model of cellular metabolism. Software packages like INCA or Metran are then used to estimate the intracellular metabolic fluxes that best fit the experimental data.
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the flow of carbon atoms and the experimental procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of 13C Labeling on Cell Metabolism: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate network of cellular metabolism is paramount for advancing disease research and creating effective therapeutics. Stable isotope labeling, particularly with Carbon-13 (¹³C), has become a cornerstone technique for tracing the metabolic fate of molecules and quantifying the rates of metabolic pathways, known as metabolic fluxes.[1][2] This guide provides an objective comparison of ¹³C labeling with other metabolic analysis methods, supported by experimental data and detailed protocols, to aid in the design and interpretation of cell metabolism studies.
The fundamental principle of ¹³C labeling involves introducing a substrate, such as ¹³C-glucose or ¹³C-glutamine, into a biological system.[2][] As cells metabolize these substrates, the heavy ¹³C isotope is incorporated into downstream metabolites.[2] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the extent of isotope incorporation, providing a detailed map of metabolic activity. This approach is instrumental in identifying and quantifying metabolic pathways, understanding the regulation of cellular metabolism, and discovering new metabolic routes.
Comparison of ¹³C Labeling with Alternative Techniques
While ¹³C labeling is a powerful tool, it is essential to consider its advantages and limitations in comparison to other methods used to study cell metabolism.
| Feature | ¹³C Labeling (Metabolic Flux Analysis) | 15N Labeling | Seahorse Extracellular Flux Analysis | Metabolomics (Unlabeled) |
| Primary Measurement | Intracellular reaction rates (fluxes). | Tracing nitrogen-containing metabolites (e.g., amino acids, nucleotides). | Real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). | Steady-state concentrations of metabolites. |
| Key Insights | Dynamic view of pathway activity and nutrient contribution to biosynthesis. | Nitrogen flux and metabolism of nitrogen-containing compounds. | Overall rates of mitochondrial respiration and glycolysis. | Snapshot of the metabolic state of the cell. |
| Experimental Complexity | High (requires specialized media, time-course sampling, and complex data analysis). | High (similar to ¹³C labeling). | Moderate (requires specialized instrument and consumables). | Moderate to High (requires robust extraction and analytical methods). |
| Data Analysis | Computationally intensive, often requiring modeling. | Similar to ¹³C labeling, focused on nitrogen-containing fragments. | Relatively straightforward, instrument software provides calculated rates. | Statistical analysis to identify significant changes in metabolite levels. |
| Cost | Can be significant, depending on the labeled substrate. | Generally comparable to ¹³C-labeled substrates. | High initial instrument cost and ongoing consumable costs. | Varies depending on the analytical platform (e.g., GC-MS, LC-MS). |
Experimental Protocols
1. Steady-State ¹³C-Glucose Labeling of Adherent Mammalian Cells
This protocol is designed to determine the relative contribution of glucose to central carbon metabolism at a metabolic and isotopic steady state.
-
Cell Culture: Grow adherent mammalian cells in a standard, unlabeled medium to the desired confluency (typically 80%).
-
Media Switch: One hour before initiating labeling, replace the culture medium with fresh, pre-warmed complete medium. To start the experiment, aspirate the medium, wash the cells once with pre-warmed glucose-free medium, and then add the pre-warmed ¹³C-labeling medium (e.g., glucose-free medium supplemented with 10 mM [U-¹³C]-glucose and 10% dialyzed fetal bovine serum).
-
Incubation: Incubate the cells for a period sufficient to reach isotopic steady state in key downstream metabolites (e.g., 24 hours for citrate).
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolic activity.
-
Place the plate on dry ice for 10 minutes.
-
Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 30 seconds.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for MS Analysis:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
The dried metabolites can then be resuspended in a suitable solvent for analysis by mass spectrometry.
-
2. Kinetic ¹³C-Glucose Labeling
This protocol captures the dynamics of isotope incorporation over time.
-
Cell Culture and Media Switch: Follow the same initial steps as for steady-state labeling.
-
Time-Course Sampling: Harvest cells at various time points after the media switch (e.g., 0, 5, 15, 30, 60 minutes) to capture the dynamics of isotope incorporation. The quenching and extraction steps are the same as for the steady-state protocol.
-
Data Analysis: The time-dependent labeling patterns can be used to quantify metabolic fluxes, often with the aid of computational modeling.
Visualization of Workflows and Pathways
The following diagrams illustrate a typical experimental workflow for a ¹³C labeling experiment and the central carbon metabolism pathways traced by ¹³C-glucose.
References
A Researcher's Guide to Control Experiments for Succinic Acid-13C2 Tracer Studies
For researchers, scientists, and drug development professionals venturing into the nuanced world of metabolic flux analysis, the choice of tracer and the design of appropriate control experiments are paramount for robust and interpretable results. This guide provides a comprehensive comparison of control strategies for Succinic acid-13C2 tracer studies, offering detailed experimental protocols and supporting data to inform your experimental design.
This compound is a powerful tool for dissecting the intricacies of the tricarboxylic acid (TCA) cycle and related metabolic pathways. By introducing a stable isotope-labeled intermediate directly into the cycle, researchers can trace its fate and quantify the flux through specific enzymatic reactions. However, the interpretation of data from such experiments is heavily reliant on a well-controlled experimental setup. This guide will explore the essential control experiments, compare this compound with alternative tracers, and provide the necessary protocols to ensure the validity of your findings.
Comparison of Tracers for TCA Cycle Flux Analysis
The selection of an appropriate isotopic tracer is a critical first step in any metabolic flux study. While universally labeled glucose and glutamine are common choices for probing central carbon metabolism, this compound offers a more targeted approach for investigating the latter half of the TCA cycle.
| Tracer | Primary Metabolic Entry Point | Key Pathways Interrogated | Advantages | Disadvantages |
| This compound | TCA Cycle (at Succinate) | TCA cycle (downstream of succinate dehydrogenase), anaplerosis | Direct entry into the TCA cycle provides a clear signal for downstream metabolites. Useful for studying succinate dehydrogenase (SDH) and fumarase activity. | Can perturb endogenous succinate pools. Cellular uptake and transport can be variable. Less information on glycolysis and pentose phosphate pathway. |
| [U-13C]Glucose | Glycolysis | Glycolysis, Pentose Phosphate Pathway, TCA Cycle (via Acetyl-CoA) | Provides a global view of central carbon metabolism. Well-established protocols and data analysis workflows. | Labeling in the TCA cycle can be diluted by other carbon sources (e.g., glutamine). |
| [U-13C]Glutamine | TCA Cycle (at α-ketoglutarate) | TCA cycle (anaplerosis), amino acid metabolism | Excellent for studying anaplerotic flux and the "reverse" TCA cycle. | Provides limited information on glucose metabolism. |
Essential Control Experiments for this compound Tracer Studies
To ensure the observed labeling patterns are a direct result of the metabolism of the supplied this compound tracer, a series of control experiments are indispensable.
| Control Experiment | Purpose | Expected Outcome |
| Unlabeled Succinate Control | To assess the effect of exogenous unlabeled succinate on cellular metabolism and to account for any metabolic perturbations caused by increased succinate concentration. | No 13C enrichment in downstream metabolites. Provides a baseline for comparing changes in metabolite pool sizes and fluxes. |
| No-Tracer Control (Vehicle Control) | To determine the natural abundance of 13C in metabolites and to control for any effects of the vehicle used to dissolve the succinate. | Only the natural 1.1% 13C abundance will be detected. Establishes the baseline for mass spectrometry analysis. |
| Alternative Tracer Control ([U-13C]Glucose or [U-13C]Glutamine) | To compare the flux measurements obtained with this compound to those from a more globally incorporated tracer. This helps to validate the findings and provides a more comprehensive picture of cellular metabolism. | Different labeling patterns in TCA cycle intermediates compared to this compound, reflecting the different entry points into the cycle. |
| Time-Course Experiment | To determine the time required to reach isotopic steady state, where the fractional enrichment of labeled metabolites becomes constant. | The fractional enrichment of 13C in TCA cycle intermediates will increase over time and then plateau. This is crucial for accurate flux calculations in steady-state MFA. |
Experimental Protocols
General Protocol for 13C Labeling in Cultured Cells
This protocol provides a general framework for conducting a 13C tracer experiment with adherent cells. Modifications may be necessary depending on the cell type and experimental goals.
Materials:
-
Cultured cells of interest
-
Standard culture medium
-
Culture medium containing the 13C-labeled tracer (e.g., this compound, [U-13C]Glucose) at the desired concentration
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of the experiment.
-
Tracer Incubation: When cells reach the desired confluency, aspirate the standard culture medium and replace it with the pre-warmed medium containing the 13C-labeled tracer. For control wells, use the appropriate control medium (e.g., unlabeled succinate, no tracer).
-
Incubation: Incubate the cells for the desired period to allow for tracer incorporation. The optimal time should be determined from a time-course experiment to ensure isotopic steady state.
-
Metabolism Quenching and Metabolite Extraction:
-
Quickly aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Immediately add ice-cold 80% methanol to the plate to quench all enzymatic activity.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell lysate vigorously.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant, which contains the metabolites, to a new tube for analysis.
-
-
Analysis: Analyze the extracted metabolites for 13C enrichment using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
GC-MS Analysis of TCA Cycle Intermediates
Sample Derivatization:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes.
-
Add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS) and incubate at 60°C for 30 minutes.
GC-MS Parameters:
-
Column: A suitable capillary column for separating organic acids (e.g., DB-5ms).
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 325°C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for the derivatized metabolites.
Visualizing Metabolic Pathways and Workflows
Understanding the flow of labeled carbons is crucial for interpreting tracer studies. The following diagrams, generated using Graphviz, illustrate key metabolic pathways and experimental workflows.
Caption: Metabolic fate of this compound in the TCA cycle.
The above diagram illustrates how this compound enters the TCA cycle and its labeled carbons are incorporated into downstream metabolites.
Caption: General experimental workflow for 13C tracer studies.
This workflow outlines the key steps from cell culture to metabolic flux calculation in a typical stable isotope tracer experiment.
Data Presentation and Interpretation
Quantitative data from tracer experiments should be summarized in clearly structured tables for easy comparison. The primary output of a 13C tracer experiment is the mass isotopologue distribution (MID) of metabolites, which represents the fractional abundance of each isotopologue (a molecule with a specific number of 13C atoms).
Example Data Table: Fractional 13C Enrichment in TCA Cycle Intermediates
| Metabolite | Unlabeled Control (M+0) | This compound (M+2) | [U-13C]Glucose (M+2) | [U-13C]Glutamine (M+4) |
| Citrate | >99% | ~15% | ~40% | ~35% |
| α-Ketoglutarate | >99% | ~5% | ~35% | ~50% |
| Fumarate | >99% | ~60% | ~30% | ~25% |
| Malate | >99% | ~55% | ~30% | ~25% |
Note: The values in this table are illustrative and will vary depending on the cell type, experimental conditions, and duration of labeling.
Interpreting the Data:
-
This compound: A high M+2 enrichment in fumarate and malate is expected, as these are the direct downstream products. The M+2 enrichment in citrate and α-ketoglutarate will depend on the rate of the TCA cycle and the extent of label scrambling.
-
[U-13C]Glucose: This tracer will lead to M+2 labeled acetyl-CoA, resulting in M+2 enrichment throughout the TCA cycle intermediates in the first turn.
-
[U-13C]Glutamine: This tracer enters the TCA cycle as M+5 or M+4 α-ketoglutarate, leading to M+4 labeled succinate, fumarate, and malate.
By carefully designing and executing control experiments, researchers can confidently interpret the data from this compound tracer studies, leading to a deeper understanding of cellular metabolism. The combination of targeted tracers, appropriate controls, and robust analytical methods is essential for generating high-quality, reproducible data in the field of metabolic flux analysis.
A Comparative Guide to the Applications of Succinic Acid-13C2 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Succinic acid-13C2 with other common isotopic tracers used in metabolic flux analysis (MFA). By examining its performance, applications, and experimental considerations, this document aims to equip researchers with the knowledge to effectively incorporate this compound into their studies of cellular metabolism, particularly in the context of drug development and disease research.
Introduction to this compound as a Metabolic Tracer
This compound is a stable isotope-labeled form of succinate, a key intermediate in the tricarboxylic acid (TCA) cycle.[1] Its use as a tracer in 13C-Metabolic Flux Analysis (13C-MFA) offers a unique window into cellular bioenergetics and biosynthetic pathways. Unlike tracers such as glucose or glutamine that enter the central carbon metabolism upstream of the TCA cycle, this compound provides a more direct method for investigating the downstream portion of the cycle. This targeted approach is particularly advantageous for studying mitochondrial function and dysfunction, as well as the metabolic rewiring often observed in cancer and other diseases.[1]
Comparative Analysis of Isotopic Tracers
The selection of an appropriate isotopic tracer is a critical step in designing informative 13C-MFA experiments. The choice significantly influences the precision and accuracy of the resulting flux estimations.[2] While [1,2-¹³C₂]glucose is highly effective for elucidating fluxes in glycolysis and the pentose phosphate pathway (PPP), and [U-¹³C₅]glutamine is preferred for studying anaplerosis and the initial stages of the TCA cycle, this compound excels in providing high-resolution data on the latter half of the TCA cycle.[1][3]
Performance Comparison of Common ¹³C Tracers
The following table summarizes the key characteristics and optimal applications of this compound in comparison to other widely used tracers. The performance metrics are inferred from the metabolic entry point of each tracer and data from computational and experimental evaluations of various tracers.
| Tracer | Primary Metabolic Pathway(s) Traced | Key Advantages | Potential Limitations |
| This compound | TCA Cycle (latter half), Electron Transport Chain (Complex II) | High precision for fluxes through succinate dehydrogenase and fumarase. Excellent for studying mitochondrial dysfunction and specific enzyme deficiencies. | Less informative for glycolysis, PPP, and anaplerotic pathways originating from glucose or glutamine. |
| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides precise estimates for glycolytic and PPP fluxes. Well-established and widely used. | Less direct information on TCA cycle fluxes compared to glutamine or succinate tracers. |
| [U-¹³C₅]Glutamine | TCA Cycle (anaplerosis), Glutaminolysis, Reductive Carboxylation | Preferred tracer for studying the TCA cycle and anaplerosis. Particularly useful in cancer metabolism where glutaminolysis is often upregulated. | Labeling of glycolytic intermediates is indirect and less informative. |
Experimental Protocols
A generalized workflow for 13C-Metabolic Flux Analysis is presented below. This can be adapted for experiments using this compound.
General Experimental Workflow for ¹³C-Metabolic Flux Analysis
Figure 1: Generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.
Detailed Protocol for this compound Tracing
This protocol provides a more detailed methodology for conducting a 13C-MFA experiment using this compound.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluence in a standard culture medium.
-
To initiate labeling, replace the standard medium with a medium containing a defined concentration of this compound. The optimal concentration and labeling duration should be determined empirically for each cell line and experimental condition to achieve isotopic steady state.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells and collect the cell lysate. Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation and LC-MS/MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to determine the mass isotopologue distributions of succinate and other TCA cycle intermediates.
-
-
Data Analysis:
-
Correct the raw mass isotopomer distributions for the natural abundance of 13C.
-
Use a computational flux analysis software package to estimate intracellular metabolic fluxes by fitting the experimental labeling data to a metabolic network model.
-
Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.
-
Succinate Signaling Pathway
Beyond its role in the TCA cycle, succinate also acts as a signaling molecule by activating the G protein-coupled receptor SUCNR1 (also known as GPR91). This signaling pathway is implicated in a variety of physiological and pathological processes, including inflammation, immune response, and angiogenesis. Understanding this pathway is crucial when interpreting data from this compound tracing experiments, as changes in succinate flux can have far-reaching effects on cellular signaling.
Figure 2: Simplified SUCNR1 signaling pathway.
Applications in Drug Development and Research
The unique advantages of this compound make it a valuable tool in several areas of research and drug development:
-
Oncology: Cancer cells often exhibit significant metabolic reprogramming, including alterations in the TCA cycle. This compound can be used to probe these changes and to assess the metabolic effects of anti-cancer drugs that target mitochondrial metabolism.
-
Immunology: Succinate is now recognized as an important signaling molecule in the immune system. Tracing with this compound can help to elucidate the role of succinate metabolism in immune cell activation and differentiation.
-
Metabolic Diseases: In conditions such as diabetes and obesity, mitochondrial function is often impaired. This compound can be used to quantify the extent of this dysfunction and to evaluate the efficacy of therapeutic interventions.
Conclusion
This compound is a powerful and targeted isotopic tracer for the investigation of the TCA cycle and mitochondrial metabolism. While other tracers like 13C-glucose and 13C-glutamine provide a broader overview of central carbon metabolism, this compound offers unparalleled precision for studying the latter half of the TCA cycle. This makes it an indispensable tool for researchers in oncology, immunology, and metabolic diseases who seek to understand the intricate details of mitochondrial function and its role in health and disease. By carefully considering the comparative advantages of different tracers and implementing robust experimental protocols, researchers can leverage the power of 13C-MFA to gain novel insights into cellular metabolism and accelerate the development of new therapeutic strategies.
References
Safety Operating Guide
Proper Disposal of Succinic Acid-13C2: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of Succinic Acid-13C2, a stable isotope-labeled compound. Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.
While this compound is not radioactive, it is classified as a chemical that can cause serious eye damage, and therefore requires careful handling and disposal. The isotopic label (Carbon-13) does not alter the chemical reactivity or the primary hazards of the succinic acid molecule.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are familiar with its Safety Data Sheet (SDS) and are wearing the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
In the event of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician.[2][3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell. |
| Inhalation | Move person into fresh air and keep comfortable for breathing. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from the point of generation to final collection.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste as solid this compound or a solution containing it. Note any other chemicals present in the waste stream.
-
Segregate from Incompatible Wastes: Do not mix this compound waste with incompatible materials. Store it separately from strong oxidizing agents.
Step 2: Container Selection and Labeling
-
Choose an Appropriate Container:
-
For solid waste, use a clearly labeled, sealable, and chemically compatible container.
-
For liquid waste, use a leak-proof, screw-cap container made of a material compatible with the solvent (e.g., a high-density polyethylene bottle). The container should be able to be securely closed.
-
-
Label the Waste Container: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". If in a solution, list all components and their approximate percentages.
-
The specific hazard associated with the waste (e.g., "Causes Serious Eye Damage").
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
-
Step 3: Waste Accumulation and Storage
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep Containers Closed: Keep the waste container securely closed at all times, except when adding waste.
-
Monitor Fill Level: Do not overfill the container. Leave at least 10% headspace to allow for expansion of vapors.
Step 4: Arranging for Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste. Familiarize yourself with their specific procedures and schedules for waste pickup.
-
Request a Waste Pickup: Once the container is full or is no longer being used, submit a request for waste pickup through your institution's designated system. This may be an online portal or a paper form.
-
Prepare for Pickup: Ensure the waste container is properly labeled and sealed. Transport the waste to the designated pickup location within your building, following any institutional guidelines for transporting hazardous materials.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
Quantitative Data Summary
The following table summarizes key toxicological and physical data for succinic acid. This information underscores the importance of proper handling to avoid exposure.
| Data Point | Value | Reference |
| Acute Oral Toxicity (LD50, Rat) | > 2,260 mg/kg | Safety Data Sheet |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Safety Data Sheet |
| pH | 2.7 (10 g/L aqueous solution) | Safety Data Sheet |
By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific guidelines and the material's Safety Data Sheet for the most comprehensive information.
References
Essential Safety and Logistical Information for Handling Succinic acid-13C2
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Succinic acid-13C2, treating it with the same precautions as its unlabeled counterpart, succinic acid.
Hazard Identification and Classification
Succinic acid is classified with the following hazards:
-
Serious eye damage/eye irritation (Category 1) [1][2][3][4][5]
-
Skin corrosion/irritation (Category 2)
-
Specific target organ toxicity, single exposure; respiratory tract irritation (Category 3)
-
May be harmful if swallowed (Acute toxicity, oral - Category 5)
Signal Word: Danger
Hazard Statements:
-
H318: Causes serious eye damage.
-
H315: Causes skin irritation.
-
H335: May cause respiratory irritation.
-
H303: May be harmful if swallowed.
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. | To prevent eye contact which can cause serious eye damage. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Long-sleeved protective clothing. | To prevent skin irritation from direct contact. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and exposure limits are exceeded. | To prevent respiratory tract irritation from inhaling dust particles. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep containers tightly closed when not in use.
2. Handling:
-
Avoid generating dust. Use dry clean-up procedures if spills occur.
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling the substance.
-
Avoid contact with skin and eyes.
3. Storage:
-
Store in a cool, dry, well-ventilated area.
-
Store in the original, tightly sealed container.
-
Store away from incompatible materials such as bases, oxidizing agents, and reducing agents.
Accidental Release and First Aid Measures
| Scenario | Immediate Action |
| Spill | Evacuate the area. Wear appropriate PPE. For minor spills, sweep up the solid, avoiding dust generation, and place it in a sealed container for disposal. For major spills, clear the area and alert the fire brigade. Prevent spillage from entering drains or water courses. |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell. |
Disposal Plan
All chemical waste must be handled and disposed of in accordance with local, regional, and national regulations.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.
-
Do not mix with other waste streams.
2. Disposal Route:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Handle uncleaned containers as you would the product itself.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C4H6O4 | |
| Molecular Weight | 118.09 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 185-190 °C | |
| Oral LD50 (Rat) | > 6,740 mg/kg | |
| Inhalation LC50 (Rat) | > 1.284 mg/L (4h) |
Experimental Workflow
Caption: A flowchart outlining the safe handling procedure for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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